molecular formula C14H17NO5 B1421494 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid CAS No. 1095010-46-0

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Cat. No.: B1421494
CAS No.: 1095010-46-0
M. Wt: 279.29 g/mol
InChI Key: SLBOCRNMAOXNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a protected piperidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial synthetic building block for the construction of more complex molecules. Its structure features a carboxylic acid group and a hydroxyl group on a piperidine ring, which is protected by a Cbz (benzyloxycarbonyl) group on the nitrogen atom. The Cbz group is a widely used protecting group in organic synthesis that stabilizes the amine functionality and can be selectively removed under mild hydrogenation conditions . This bifunctional scaffold is primarily employed in the synthesis of pharmaceutical intermediates, particularly for the development of active pharmaceutical ingredients (APIs). Researchers utilize it to introduce the 5-hydroxypiperidine-3-carboxylic acid motif into target structures, a motif present in various biologically active compounds. The presence of two distinct functional groups allows for selective and sequential derivatization, enabling parallel synthesis and the creation of diverse compound libraries for screening . When handling this material, standard safety protocols for research chemicals must be followed. It is recommended to use personal protective equipment, engineering controls, and handle the material only by those qualified in the use of potentially hazardous chemicals . Disclaimer: This product is for research and development purposes only. It is strictly for professional laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-hydroxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12-6-11(13(17)18)7-15(8-12)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOCRNMAOXNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678075
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-46-0
Record name 1-[(Benzyloxy)carbonyl]-5-hydroxypiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 1-Cbz-5-hydroxypiperidine-3-carboxylic acid, a sophisticated chemical building block pivotal to modern medicinal chemistry. We will explore its structural attributes, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its significant applications in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex, three-dimensional scaffolds to address challenging biological targets.

Core Compound Identification and Structure

This compound is a polysubstituted piperidine derivative. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] This particular derivative is functionalized at three key positions, creating a chiral, three-dimensional structure with versatile chemical handles for further elaboration.

  • CAS Number : 1095010-46-0[3]

  • IUPAC Name : 5-hydroxy-1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid

  • Molecular Formula : C₁₄H₁₇NO₅

  • Molecular Weight : 279.29 g/mol

The structure incorporates:

  • A piperidine core , providing a robust, non-planar framework that can effectively probe the three-dimensional space of biological targets.

  • A Carboxybenzyl (Cbz or Z) protecting group on the piperidine nitrogen. This is a crucial feature for synthetic utility, preventing unwanted side reactions of the secondary amine while being removable under specific, non-harsh conditions (typically hydrogenolysis).[4]

  • A carboxylic acid at the C-3 position, which serves as a key functional handle for amide bond formation, allowing for the covalent linkage of other molecular fragments.

  • A hydroxyl group at the C-5 position, which can act as a hydrogen bond donor or acceptor, and provides an additional site for modification.

The presence of multiple stereocenters (at C-3 and C-5) means the molecule can exist as different diastereomers and enantiomers. The specific stereochemistry is critical for biological activity, as molecular recognition by proteins is highly stereospecific.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1095010-46-0BLD Pharm[3]
Molecular Formula C₁₄H₁₇NO₅BLD Pharm[3]
Molecular Weight 279.29BLD Pharm[3]
Appearance White to off-white solidGeneral Supplier Data
Storage Sealed in dry, Room TemperatureGeneral Supplier Data

Strategic Synthesis: A Proposed Retrosynthetic Pathway

While a specific, peer-reviewed synthesis for the exact stereoisomer of this compound (CAS 1095010-46-0) is not extensively detailed in publicly available literature, a logical and robust synthetic strategy can be devised based on well-established methodologies for constructing polysubstituted piperidines.[1][5][6] The following retrosynthesis illustrates a plausible approach, highlighting the causality behind the strategic choices.

Retrosynthetic Analysis

The proposed pathway hinges on the diastereoselective functionalization of a suitable piperidine precursor. The key challenges are the installation of the C-3 carboxylic acid and C-5 hydroxyl groups with appropriate stereochemical control.

Retrosynthesis Target This compound Intermediate1 Protected Ester Intermediate Target->Intermediate1 Ester Hydrolysis Intermediate2 α,β-Unsaturated Ester Intermediate1->Intermediate2 Stereoselective Hydroxylation / Reduction Intermediate3 N-Cbz-piperidin-4-one Intermediate2->Intermediate3 Horner-Wadsworth-Emmons Reaction StartingMaterial Commercially Available Precursors Intermediate3->StartingMaterial Dieckmann Condensation / Knorr Pyrrole Synthesis variant

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthesis Protocol

This protocol is a conceptual workflow designed to be self-validating, with logical checkpoints for characterization.

Step 1: Synthesis of N-Cbz-4-piperidone The synthesis would likely begin from a commercially available precursor, such as 1-benzyl-4-piperidone or a related pyridine derivative. For this guide, we assume the availability of N-Cbz-4-piperidone. If not available, it can be synthesized from 4-piperidone by reaction with benzyl chloroformate under Schotten-Baumann conditions.

Step 2: Introduction of the Carboxylate Precursor via Horner-Wadsworth-Emmons Reaction

  • Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming a carbon-carbon double bond, specifically creating an α,β-unsaturated ester from a ketone. This sets the stage for introducing the C-3 carboxylate and allows for subsequent stereoselective operations on the double bond.

  • Protocol:

    • To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C, add a strong base such as sodium hydride (NaH).

    • Stir the mixture for 30 minutes to generate the phosphonate ylide.

    • Add a solution of N-Cbz-4-piperidone in THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the resulting α,β-unsaturated ester by column chromatography.

Step 3: Stereoselective Reduction and Hydroxylation

  • Rationale: This is the most critical stereochemistry-defining stage. The goal is to reduce the double bond and introduce the hydroxyl group with specific diastereoselectivity. This could be achieved in two ways:

    • Option A (Epoxidation/Ring Opening): A diastereoselective epoxidation of the alkene, followed by a regioselective ring-opening of the epoxide.[7][8] This approach offers excellent control.

    • Option B (Hydroboration-Oxidation): A hydroboration-oxidation sequence can install the hydroxyl group at the C-5 position with anti-Markovnikov selectivity. The stereochemical outcome is directed by the existing substituents.

  • Protocol (Option A):

    • Dissolve the unsaturated ester from Step 2 in a suitable solvent like dichloromethane (DCM).

    • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at 0°C. The facial selectivity will be influenced by the piperidine ring conformation.

    • After the epoxidation is complete, the epoxide can be opened under acidic or basic conditions with a nucleophile (e.g., H₂O for the hydroxyl group) to yield the desired 5-hydroxy-piperidine derivative.

    • Purify the product by chromatography.

Step 4: Ester Hydrolysis

  • Rationale: The final step is the deprotection of the ester to reveal the target carboxylic acid.

  • Protocol:

    • Dissolve the ester from Step 3 in a mixture of THF and water.

    • Add a base, such as lithium hydroxide (LiOH), and stir at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Acidify the reaction mixture with dilute HCl to protonate the carboxylate.

    • Extract the final product, this compound, with an organic solvent.

    • Purify by recrystallization or chromatography.

SynthesisWorkflow cluster_0 Synthesis Workflow start N-Cbz-4-piperidone step1 Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) start->step1 intermediate1 α,β-Unsaturated Ester step1->intermediate1 step2 Diastereoselective Epoxidation (m-CPBA) intermediate1->step2 intermediate2 Epoxide Intermediate step2->intermediate2 step3 Regioselective Ring Opening (H₂O / Acid catalyst) intermediate2->step3 intermediate3 Protected Ester Product step3->intermediate3 step4 Ester Hydrolysis (LiOH, THF/H₂O) intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed forward synthesis workflow.

Applications in Drug Discovery: A Case Study in IAP Antagonism

The true value of a building block like this compound lies in its ability to enable the synthesis of complex, biologically active molecules. Its rigid, 3D structure is ideal for targeting protein-protein interactions (PPIs), which are notoriously difficult to modulate with traditional flat, aromatic small molecules.

A prime example of such a target class is the Inhibitor of Apoptosis Proteins (IAPs) .

The Role of IAPs in Cancer

IAPs are a family of proteins that act as endogenous brakes on apoptosis (programmed cell death).[9][10] Many cancers overexpress IAPs, particularly X-linked IAP (XIAP), which allows them to evade apoptosis and resist treatment.[9][11] IAPs function by binding to and inhibiting caspases, the key executioner enzymes of the apoptotic cascade.

A natural antagonist of IAPs is the protein Smac/DIABLO. The N-terminus of Smac contains a four-amino-acid motif (AVPI) that binds to a specific pocket on IAPs, displacing the caspases and thereby promoting apoptosis.[12] This has led to a major drug discovery effort to create small molecules that mimic this AVPI motif, known as Smac mimetics or IAP antagonists .[12]

Why 3D Scaffolds are Essential for IAP Antagonists

Early Smac mimetics were peptidic, but to create orally bioavailable drugs, non-peptidic scaffolds are required. The binding pocket on IAPs is a shallow groove, and successful antagonists must project functional groups into specific vectors in 3D space to replicate the interactions of the AVPI peptide. This is where scaffolds like this compound become invaluable.

  • Vectorial Projection: The piperidine ring serves as a rigid core from which functional groups can be projected. The C-3 carboxylic acid is a perfect anchor point to attach a moiety that mimics the N-terminal amine of Smac.

  • Occupying 3D Space: The C-5 hydroxyl group can be used to form key hydrogen bonds within the target pocket or can be further functionalized to explore deeper regions of the binding site.

  • Improved Drug-like Properties: The saturated, aliphatic nature of the piperidine ring often leads to improved solubility and metabolic stability compared to flat aromatic scaffolds.[2]

IAP_Antagonism cluster_0 Mechanism of IAP Antagonism IAP IAP Protein (e.g., XIAP) Caspase Caspase-9 IAP->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Initiates SmacMimetic Smac Mimetic (Built on Piperidine Scaffold) SmacMimetic->IAP Binds & Displaces Caspase

Caption: Role of Smac mimetics in promoting apoptosis.

By using this compound, a medicinal chemist can systematically build a library of potential IAP antagonists. The C-3 carboxylic acid can be coupled with various amines to mimic the N-terminus of Smac, while the C-5 hydroxyl offers another point of diversification. This strategic approach allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties, accelerating the journey from a chemical building block to a potential clinical candidate.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its value is derived from the combination of a privileged piperidine scaffold with orthogonal functional handles that permit controlled, three-dimensional diversification. While its synthesis is non-trivial, requiring careful stereochemical control, the potential rewards are significant. As the pharmaceutical industry continues to tackle increasingly complex biological targets like protein-protein interactions, the demand for sophisticated, non-planar building blocks such as this will only intensify. This guide provides the foundational knowledge for scientists to understand, synthesize, and strategically deploy this powerful scaffold in the pursuit of novel human therapeutics.

References

An In-depth Technical Guide to the Solubility of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a bespoke chiral building block, pivotal in the synthesis of complex pharmaceutical agents. Its solubility profile in organic solvents is a critical parameter that dictates the efficiency of synthesis, purification, and formulation processes. This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will dissect its structural attributes, explore the theoretical underpinnings of solute-solvent interactions, and present robust, field-proven protocols for accurate solubility measurement. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is fundamental. Solubility influences everything from reaction kinetics and yield in a synthetic flask to bioavailability in a final drug product. For a molecule like this compound (Molecular Formula: C₁₄H₁₇NO₅, Molecular Weight: 279.29 g/mol ), which is likely used in multi-step synthetic routes, selecting an appropriate solvent is paramount for achieving optimal process performance, controlling crystallization, and ensuring purity.[1][2]

This guide moves beyond simple data provision. Instead, it equips the scientist with the causal logic and experimental tools necessary to approach the solubility determination of this specific, highly functionalized molecule with confidence and precision.

Molecular Structure Analysis: A Molecule of Dichotomous Nature

The solubility behavior of this compound is governed by the interplay of its distinct functional groups. Understanding these components is the first step in predicting its interaction with various solvents.

  • Piperidine Ring: A saturated heterocyclic scaffold.

  • Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its solubility is expected to be highly pH-dependent in the presence of any aqueous phase.[3]

  • Hydroxyl Group (-OH): A polar group that is also a hydrogen bond donor and acceptor.

  • Carboxybenzyl (Cbz) Group: A bulky, aromatic protecting group. While the carbonyl portion has some polarity, the benzyl ring is largely nonpolar and hydrophobic, contributing to potential π-π stacking interactions.

These features create a molecule with both hydrophilic (polar) and lipophilic (nonpolar) characteristics. The challenge lies in finding a solvent system that can effectively solvate all these competing functionalities.

Figure 1: Functional Group Analysis cluster_molecule This compound cluster_properties Key Functional Groups & Interactions cluster_interactions Potential Solvent Interactions M Core Structure COOH Carboxylic Acid M->COOH OH Hydroxyl Group M->OH Cbz Cbz Group (Aromatic/Nonpolar) M->Cbz Piperidine Piperidine (Saturated Ring) M->Piperidine HBD H-Bond Donating COOH->HBD HBA H-Bond Accepting COOH->HBA Polar Polar/Dipole COOH->Polar OH->HBD OH->HBA OH->Polar Nonpolar Nonpolar/Hydrophobic Cbz->Nonpolar

Caption: Key functional groups and their potential interactions.

Theoretical Solubility Framework & Solvent Selection

Based on the principle of "like dissolves like," we can formulate hypotheses about the solubility of our target compound in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh These solvents possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to effectively solvate the polar -COOH and -OH groups. Their organic nature also accommodates the nonpolar Cbz group.[4][5]
Polar Protic Methanol, Ethanol, IsopropanolModerate to Good These solvents can engage in hydrogen bonding as both donors and acceptors. However, they must compete with the solute's own strong intramolecular and intermolecular hydrogen bonds, and their effectiveness may be limited by the bulky, nonpolar Cbz group.
Ethers THF, 2-MeTHF, DioxaneLow to Moderate Ethers are hydrogen bond acceptors but not donors. They may offer moderate solvation but are likely insufficient to break the strong hydrogen bonding network of the solid solute.
Chlorinated Dichloromethane (DCM), ChloroformLow While having a dipole moment, these solvents are poor hydrogen bonders and are unlikely to effectively solvate the highly polar -COOH and -OH functionalities.
Nonpolar Toluene, Heptane, HexanesVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability required to overcome the solute's crystal lattice energy, which is dominated by strong polar interactions.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, high-quality data, a rigorous experimental approach is required. The equilibrium or "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[6][7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Mandatory: Solid-State Characterization

A critical, often overlooked, aspect of solubility measurement is the solid form of the material. Different polymorphs or crystalline forms of a compound can exhibit significantly different solubilities.[8]

  • Pre-Analysis: Characterize the starting material using a technique like X-Ray Powder Diffraction (XRPD) to confirm its crystalline form.

  • Post-Analysis: After the equilibration experiment, recover the excess solid and re-analyze it by XRPD to ensure no phase transformation occurred during the experiment. This step is essential for the self-validation of the protocol.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25°C ± 0.5°C). Agitate for a minimum of 24 hours. For compounds with strong hydrogen bonding networks, 48 or 72 hours may be necessary to ensure true equilibrium is reached.[7]

  • Phase Separation: After equilibration, let the vials stand in the temperature-controlled chamber for 1-2 hours to allow the solid to settle. Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE (or other solvent-compatible) syringe filter into a clean vial. This step is crucial to remove all particulate matter.[8]

  • Sample Preparation for Analysis: Create a precise dilution of the saturated supernatant. For example, dilute 100 µL of the supernatant into 900 µL of the mobile phase to make a 1:10 dilution. The dilution factor must be chosen to ensure the final concentration is within the linear range of the calibration curve.

  • Quantification via HPLC-UV:

    • Method: Develop a reverse-phase HPLC method. A C18 column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol.

    • Detection: The Cbz group contains a chromophore, making UV detection viable (e.g., at ~254 nm).

    • Calibration: Prepare a stock solution of the compound in a strong solvent (like DMF or acetonitrile) and perform serial dilutions to create a multi-point calibration curve (minimum 5 points) to verify the linearity and accuracy of the analytical method.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original solvent.

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Observations
N,N-Dimethylformamide (DMF)Polar Aprotic> 200 (freely soluble)> 0.716Clear dissolution, likely a superior solvent for reactions and analysis.
MethanolPolar Protic45.20.162Good solubility, suitable for purifications like recrystallization.
AcetonitrilePolar Aprotic15.80.057Moderate solubility.
Tetrahydrofuran (THF)Ether5.10.018Sparingly soluble.
Dichloromethane (DCM)Chlorinated< 1.0< 0.004Very slightly soluble.
TolueneNonpolar< 0.1< 0.0004Practically insoluble.

This data is illustrative and must be determined experimentally.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which contains both highly polar and nonpolar moieties. A theoretical analysis predicts the highest solubility in polar aprotic solvents like DMF and DMSO, with moderate solubility in polar protic solvents like methanol. Experimental verification using the robust shake-flask method, coupled with a validated analytical technique like HPLC-UV, is essential for generating reliable data. By following the protocols outlined in this guide, including the critical step of solid-state analysis, researchers can confidently determine the solubility profile of this key intermediate, enabling streamlined process development, efficient purifications, and informed formulation strategies.

References

A Technical Guide to the Spectroscopic Characterization of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (Molecular Formula: C₁₄H₁₇NO₅, Molecular Weight: 279.29 g/mol ) presents several key features that will be reflected in its spectroscopic data[1][2]. The stereochemistry at positions 3 and 5 will significantly influence the NMR spectrum, particularly the chemical shifts and coupling constants of the piperidine ring protons. The presence of the Cbz group will introduce characteristic signals from the benzyl and carbamate moieties.

Diagram of the Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra will provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the restricted rotation around the carbamate bond, which can lead to the observation of rotamers. The expected chemical shifts (in ppm, relative to a standard solvent signal) are outlined below.

Proton(s) Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (C₆H₅)7.20 - 7.40MultipletProtons of the benzyl group of the Cbz protecting group.
Benzylic (CH₂)5.10 - 5.30Singlet or AB quartetMethylene protons of the Cbz group. May appear as a singlet or as two distinct doublets (AB quartet) due to rotamers.
H5 (CH-OH)3.80 - 4.20MultipletThe chemical shift is sensitive to solvent and concentration.
H2, H6 (N-CH₂)3.00 - 4.00MultipletsThese protons are diastereotopic and will show complex splitting patterns.
H3 (CH-COOH)2.80 - 3.20MultipletThe proton at the stereocenter bearing the carboxylic acid.
H4 (CH₂)1.80 - 2.40MultipletsThe diastereotopic protons on the C4 of the piperidine ring.
OH, COOHVariableBroad SingletsThe chemical shifts of the hydroxyl and carboxylic acid protons are highly variable and depend on solvent, concentration, and temperature. They may exchange with D₂O.

Causality Behind Expected Shifts:

  • Aromatic and Benzylic Protons: The electron-withdrawing nature of the carbamate group deshields the benzylic protons, shifting them downfield to the 5.10 - 5.30 ppm region. The aromatic protons will appear in their characteristic region.

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit a range of chemical shifts due to the influence of the electron-withdrawing Cbz group and the polar hydroxyl and carboxylic acid groups. The protons alpha to the nitrogen (H2 and H6) will be deshielded compared to those further away. The presence of substituents at C3 and C5 will lead to complex splitting patterns due to vicinal and geminal couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the potential for rotamers, some peaks may appear broadened or as pairs.

Carbon(s) Expected Chemical Shift (ppm) Notes
Carboxylic Acid (C=O)170 - 180The carbonyl carbon of the carboxylic acid.
Carbamate (C=O)155 - 160The carbonyl carbon of the Cbz protecting group.
Aromatic (C₆H₅)127 - 137Multiple signals for the aromatic carbons of the benzyl group.
Benzylic (CH₂)65 - 70The methylene carbon of the Cbz group.
C5 (CH-OH)60 - 70The carbon bearing the hydroxyl group.
C2, C6 (N-CH₂)40 - 55Carbons adjacent to the nitrogen atom.
C3 (CH-COOH)40 - 50The carbon bearing the carboxylic acid group.
C4 (CH₂)25 - 35The methylene carbon at the 4-position of the piperidine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum

For this compound (C₁₄H₁₇NO₅), the expected mass spectral data is as follows:

Ion m/z (calculated) Notes
[M+H]⁺280.1128The protonated molecular ion, expected in positive ion mode ESI-MS.
[M+Na]⁺302.0948The sodium adduct of the molecular ion.
[M-H]⁻278.1034The deprotonated molecular ion, expected in negative ion mode ESI-MS.

Fragmentation Pathway: The fragmentation of the molecular ion will likely proceed through characteristic losses of functional groups. A logical fragmentation workflow is depicted below.

MS_Fragmentation M [M+H]⁺ m/z = 280 F1 Loss of H₂O [M+H - H₂O]⁺ m/z = 262 M->F1 - H₂O F2 Loss of CO₂ [M+H - CO₂]⁺ m/z = 236 M->F2 - CO₂ F3 Loss of C₇H₇ (tropylium) [M+H - C₇H₇]⁺ m/z = 189 M->F3 - C₇H₇ F4 Loss of C₈H₈O₂ (Cbz group) [M+H - C₈H₈O₂]⁺ m/z = 146 M->F4 - Cbz

Predicted ESI-MS fragmentation pathway for the protonated molecule.

Expert Interpretation:

  • Loss of Water (H₂O): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation for carboxylic acids.

  • Loss of the Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a tropylium ion (C₇H₇⁺, m/z 91) or a neutral toluene radical, with the charge remaining on the piperidine fragment.

  • Loss of the Cbz Group: The entire Cbz group can be lost through various cleavage mechanisms.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for a compound like this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and COOH).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Experiment:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the presence of exchangeable protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR Experiment:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a fragmentation pattern. This is critical for structural confirmation.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Application Application Compound 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity DrugDev Drug Development Structure->DrugDev Purity->DrugDev

Workflow for the characterization and application of the title compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR and mass spectrometry. While this guide provides a detailed predictive analysis based on established principles and data from analogous structures, it is imperative for researchers to acquire experimental data on their synthesized material to confirm its identity and purity unequivocally. The methodologies and interpretative frameworks presented herein offer a robust guide for scientists and professionals engaged in the synthesis and utilization of this important chemical entity.

References

A Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a valuable building block for researchers and professionals in the field of drug discovery and development. We will delve into its commercial availability, pricing, and key applications, offering field-proven insights to inform your procurement and research strategies.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine ring, a carbobenzyloxy (Cbz) protecting group, a hydroxyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a highly versatile scaffold in the synthesis of complex molecules and libraries of compounds for drug discovery. The piperidine core is a common motif in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry.[1] The Cbz group provides a stable protecting group for the nitrogen atom, preventing unwanted reactions during synthetic sequences, while the hydroxyl and carboxylic acid groups offer reactive handles for further chemical modifications.

The strategic placement of the hydroxyl and carboxylic acid groups allows for the creation of diverse molecular architectures with the potential to interact with a variety of biological targets. The carboxylic acid functional group, in particular, is a key component in many pharmacophores, though its properties sometimes necessitate the use of bioisosteres to improve metabolic stability and membrane permeability.[2] Derivatives of this core structure are explored for their potential as enzyme inhibitors and receptor modulators.[1][3]

Commercial Availability and Sourcing

Acquiring high-quality starting materials is a critical first step in any research and development program. This compound is available from several commercial suppliers, though purity and pricing can vary. It is important for researchers to carefully consider these factors when selecting a supplier.

It's worth noting that different CAS numbers are sometimes associated with this compound, which can lead to confusion. The most commonly cited CAS numbers are 1095010-46-0 and 681482-19-9.[4][5][6] Researchers should verify the specific isomer and purity required for their application and confirm the CAS number with their chosen supplier.

Below is a comparative table of some commercial suppliers. Please note that pricing is subject to change and it is always advisable to request a formal quote.

SupplierPurityAvailable QuantitiesIndicative Pricing
Sunway Pharm Ltd 97%1g, 5g$586.00 (1g), $1760.00 (5g)[4]
BLD Pharm --Request a quote[6]
Sinfoo Biotech --Request a quote[5]
ChemUniverse --Request a quote[7]

Disclaimer: This information is based on publicly available data and may not be exhaustive. Researchers are encouraged to conduct their own due diligence.

Procurement and Qualification Workflow

The process of procuring and qualifying a critical chemical intermediate like this compound involves several key steps to ensure the integrity of your research. The following diagram illustrates a typical workflow:

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Qualification cluster_2 Phase 3: Procurement a Identify Potential Suppliers b Request Quotes & Technical Data a->b c Evaluate Supplier Reputation & Lead Time b->c d Order Sample Quantity c->d e Perform In-House Analytical Testing (e.g., NMR, LC-MS) d->e f Compare Data with Supplier CoA e->f g Approve Supplier f->g h Place Bulk Order g->h i Receive & Quarantine Material h->i j Final QC Check i->j k Material Released j->k Release to Research/Production

Caption: A typical workflow for sourcing and qualifying a chemical intermediate.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound and its derivatives stems from their role as versatile building blocks in the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, and modifications to this core can lead to compounds with a wide range of biological activities.

Key applications include:

  • Synthesis of Novel Therapeutic Agents: This compound serves as a key starting material for the synthesis of novel pharmaceuticals.[3] Its functional groups allow for the introduction of various pharmacophores to target specific biological pathways. For instance, derivatives of piperidine carboxylic acids have been investigated as GABA reuptake inhibitors, highlighting their potential in neuroscience.[1]

  • Building Block for Chemical Libraries: In modern drug discovery, the generation of diverse chemical libraries for high-throughput screening is essential. The reactivity of the hydroxyl and carboxylic acid groups makes this compound an ideal starting point for creating a wide array of derivatives, increasing the probability of identifying novel hit compounds.[8]

  • Development of Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element to the active site of enzymes. By modifying the piperidine scaffold, researchers can design potent and selective inhibitors for various enzyme targets.[9]

  • Scaffold for Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups (bioisosteres) to improve the pharmacokinetic properties of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).[2]

Representative Experimental Protocol: Amide Coupling

The carboxylic acid functionality of this compound is readily derivatized. A common reaction is the formation of an amide bond with a primary or secondary amine, a fundamental transformation in medicinal chemistry.

Objective: To synthesize the corresponding amide derivative by coupling this compound with a representative amine (e.g., benzylamine) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Note: This is a general protocol and may require optimization for different amine substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its inherent chemical reactivity, provides a solid foundation for the synthesis of novel compounds with therapeutic potential. A thorough understanding of its sourcing, handling, and synthetic applications is crucial for leveraging this scaffold to its full potential in the quest for new medicines.

References

stability and storage conditions for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Stability and Storage Conditions for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates several key features: a piperidine ring, which is a common scaffold in many pharmaceuticals; a hydroxyl group and a carboxylic acid, providing points for further chemical modification; and a carboxybenzyl (Cbz or Z) group protecting the piperidine nitrogen.[1] This Cbz group is crucial, as it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during multi-step syntheses and allowing for precise molecular construction.[1][]

Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, purity, and performance in synthetic applications. This guide provides a comprehensive analysis of the factors governing its stability, outlines potential degradation pathways, and establishes protocols for its optimal storage and handling.

Physicochemical and Structural Profile

The stability of a compound is intrinsically linked to its molecular structure and physical properties. The key functional groups of this compound each contribute to its overall chemical behavior.

  • Piperidine Ring: A saturated heterocycle that forms the core of the molecule.

  • Carboxybenzyl (Cbz) Group: A carbamate protecting group on the piperidine nitrogen. This group is notably stable under many conditions but has a designed lability to specific deprotection methods, primarily catalytic hydrogenation.[3][4][5]

  • Hydroxyl Group: A secondary alcohol that can be a site for oxidation or esterification reactions.

  • Carboxylic Acid Group: An acidic functional group that can undergo reactions such as esterification or decarboxylation under thermal stress.[6]

A summary of its key properties is presented below.

PropertyData
CAS Number 1095010-46-0[7][8]
Molecular Formula C₁₄H₁₇NO₅[8][9]
Molecular Weight 279.29 g/mol [8]
Appearance Typically an off-white or light yellow solid.[10][11]
General Solubility Expected to have low water solubility.[12]

Intrinsic Stability and Potential Degradation Pathways

The chemical integrity of this compound depends on its resilience to various environmental and chemical stressors. Forced degradation studies, which subject a compound to harsh conditions, are essential for predicting its stability and identifying potential degradation products.[13][14] The primary sites of vulnerability on the molecule are the Cbz protecting group and the carboxylic acid function.

Hydrolytic Degradation

The carbamate linkage of the Cbz group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more robust than other protecting groups like Boc (tert-butoxycarbonyl).[3][4]

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions can protonate the carbamate, initiating cleavage to yield the unprotected piperidine, toluene, and carbon dioxide.

  • Base-Catalyzed Hydrolysis: Strong bases can promote hydrolysis of the carbamate, though this is typically slower than acid-catalyzed cleavage.

Oxidative Degradation

The molecule possesses sites that are susceptible to oxidation.

  • The tertiary amine within the piperidine ring, even as part of a carbamate, can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[6]

  • The secondary alcohol can be oxidized to a ketone.

Thermal and Photolytic Degradation
  • Thermal Stress: At elevated temperatures, the most likely degradation pathway is the decarboxylation of the carboxylic acid group, leading to the loss of CO₂.[6]

  • Photolytic Stress: Exposure to high-energy light, particularly UV, can initiate free-radical-mediated degradation pathways, which can be complex and lead to a variety of products.[6]

Reductive Cleavage

A key chemical feature of the Cbz group is its sensitivity to catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[4][5] This is the standard method for its removal in synthesis. While this is a controlled reaction, it underscores a critical instability; the compound will not be stable in the presence of reducing agents and a suitable catalyst.

The following diagram visualizes the primary potential degradation pathways.

cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Strong Acid/Base) parent->hydrolysis Carbamate Cleavage oxidation Oxidation (e.g., H₂O₂) parent->oxidation N/C-Oxidation thermal Thermal (High Heat) parent->thermal Decarboxylation photolytic Photolytic (UV Light) parent->photolytic Radical Reactions reductive Reductive Cleavage (e.g., H₂/Pd-C) parent->reductive Designed Lability deprotected 5-Hydroxypiperidine-3-carboxylic Acid hydrolysis->deprotected n_oxide N-Oxide / Ring-Opened Products oxidation->n_oxide ketone 1-Cbz-5-oxo-piperidine-3-carboxylic Acid oxidation->ketone decarboxylated 1-Cbz-5-Hydroxypiperidine thermal->decarboxylated photoproducts Complex Mixture photolytic->photoproducts reductive->deprotected

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical profile, a controlled environment is essential to maintain the integrity of the compound.

Optimal Storage Conditions

The following conditions are recommended for long-term storage to minimize degradation.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8 °C).[8][15]Prevents acceleration of thermal degradation (decarboxylation) and other potential reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[10][16][17]Minimizes exposure to atmospheric oxygen and moisture, reducing the risk of oxidation and hydrolysis.
Light Store in an amber or opaque container in the dark.Protects the compound from photolytic degradation.[6]
Container Use a well-sealed, non-reactive container (e.g., glass or appropriate polymer).Prevents contamination and reaction with container materials.
Incompatible Materials

To prevent unintended reactions, avoid storing this compound with:

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the piperidine ring or hydroxyl group.[16][18]

  • Strong Acids and Bases: May catalyze the hydrolysis of the Cbz protecting group.[10][12]

  • Reducing Agents (especially with catalysts): Will cause the reductive cleavage of the Cbz group.

Safe Handling

Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16][19]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][16][18]

  • Exposure: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[16][19] The compound is classified as a skin, eye, and respiratory irritant.[19][20]

Protocol for a Comprehensive Stability Assessment (Forced Degradation Study)

To validate the stability of a specific batch and develop a stability-indicating analytical method, a forced degradation study is the authoritative approach.[13][14] This protocol provides a self-validating system to understand the compound's degradation profile.

Objective

To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish an analytical method (e.g., HPLC) capable of separating these products from the parent compound.

Experimental Workflow

The general workflow for a forced degradation study is outlined below.

G cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Aliquot base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Aliquot oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Aliquot therm Thermal (Solid & Solution, 80°C) start->therm Aliquot photo Photolytic (ICH Q1B Conditions) start->photo Aliquot control Unstressed Control (Stored at 4°C) start->control Aliquot analyze Analyze All Samples by RP-HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze evaluate Evaluate Chromatograms - Peak Purity - Mass Balance - Identify Degradants analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24-48 hours. Withdraw samples at various time points.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8-24 hours, protected from light.[6]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[6]

  • Control Sample: Store an aliquot of the stock solution at 4°C in the dark.

  • Analysis: At specified time points, withdraw samples. Neutralize the acid and base samples before dilution. Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating analytical method, such as RP-HPLC with UV detection.[6] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Conclusion

This compound is a robust molecule suitable for various synthetic applications, provided that its specific sensitivities are respected. The primary liabilities are the hydrolytic and reductive cleavage of the Cbz protecting group and the potential for thermal decarboxylation. By adhering to the recommended storage conditions—specifically, keeping the compound in a cool, dry, dark environment in a tightly sealed container under an inert atmosphere—its chemical integrity can be preserved. For critical applications in drug development, conducting a formal forced degradation study is strongly advised to fully characterize its stability profile and ensure the quality of synthetic intermediates and final products.

References

literature review of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: Synthesis, Reactivity, and Applications

Abstract

This compound is a versatile, chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with strategically placed functional groups—a secondary alcohol, a carboxylic acid, and a protected amine—makes it an invaluable intermediate for the synthesis of complex molecular architectures. The carboxybenzyl (Cbz) protecting group provides robust shielding of the nitrogen atom, allowing for selective modifications at other positions. This guide provides a comprehensive review of the compound's synthesis, stereochemical considerations, key chemical transformations, and its application as a precursor for pharmacologically active agents, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Introduction: A Scaffold of Pharmaceutical Importance

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals[1]. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. This compound capitalizes on this core structure, enhancing its synthetic utility with three distinct functional groups.

  • The Piperidine Core : Provides a stable, three-dimensional framework.

  • The Carboxylic Acid (C3) : Acts as a handle for amide bond formation, esterification, or introduction of other functional groups.

  • The Hydroxyl Group (C5) : Can be oxidized to a ketone, used as a nucleophile, or serve as a hydrogen bond donor in molecular interactions.

  • The Cbz Protecting Group (N1) : The carboxybenzyl group is a widely used protecting group for amines due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation[2]. This ensures the piperidine nitrogen does not interfere with reactions targeting the acid or alcohol moieties[1].

This combination of features makes the title compound a powerful intermediate for constructing chemical libraries and synthesizing targeted drug candidates for high-throughput screening[1].

Physicochemical Properties

A summary of the key identifiers and properties for this compound is presented below.

PropertyValueReference(s)
Chemical Name 5-hydroxy-1-(phenylmethoxycarbonyl)piperidine-3-carboxylic acid[3][]
CAS Number 1095010-46-0[3][][5]
Alternate CAS 681482-19-9[6]
Molecular Formula C14H17NO5[3][5][6]
Molecular Weight 279.29 g/mol [3][6]
Appearance Typically a white to off-white solidN/A
Storage Sealed in a dry environment at room temperature is recommended[3]

Synthesis and Stereochemistry

The synthesis of this compound presents a significant stereochemical challenge, as it possesses two chiral centers at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S). As biological activity is often highly dependent on absolute stereochemistry, stereocontrolled synthesis or efficient resolution of enantiomers is paramount.

General Synthetic Approach

A common conceptual pathway to substituted piperidines involves the modification of a pre-formed piperidine ring, often starting from a piperidone derivative. A plausible, albeit generalized, synthesis can be envisioned as follows:

  • Starting Material : A suitable starting point is 1-Benzyl-3-piperidone hydrochloride.

  • Cyanohydrin Formation : Reaction with a cyanide source (e.g., potassium cyanide) under acidic conditions can introduce the cyano and hydroxyl groups at the 3-position[7].

  • Hydrolysis : Acid-catalyzed hydrolysis of the nitrile group converts it into the desired carboxylic acid[7].

  • Protecting Group Exchange : The N-benzyl group can be replaced with the N-Cbz group. This typically involves debenzylation via catalytic hydrogenation followed by reaction with benzyl chloroformate under basic conditions.

  • Hydroxylation : Introduction of the hydroxyl group at the C5 position would require a separate, stereocontrolled step, potentially via oxidation and subsequent stereoselective reduction.

G start 1-Cbz-5-oxopiperidine-3-carboxylic acid ester reduction Stereoselective Reduction (e.g., NaBH4, L-Selectride) start->reduction Introduces C5-OH product Target Stereoisomer (e.g., cis or trans diol) reduction->product Sets relative stereochemistry hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) product->hydrolysis Deprotects carboxylic acid final_product This compound hydrolysis->final_product

Caption: A conceptual synthetic workflow.

Chiral Resolution

Given the difficulty of achieving perfect stereocontrol in de novo synthesis, chiral resolution is a common industrial strategy. This involves separating a racemic or diastereomeric mixture of the final compound or a key intermediate.

  • Diastereomeric Salt Formation : The carboxylic acid moiety allows for the formation of diastereomeric salts with a chiral amine resolving agent[8]. The differing solubilities of these salts allow for their separation by fractional crystallization.

  • Enantioselective Chromatography : Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers, providing access to highly pure stereoisomers[9][10].

Key Chemical Transformations

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

G center {this compound | C3-COOH | N1-Cbz | C5-OH} ester Esterification Product (e.g., Methyl Ester) center->ester Esterification (C3) [e.g., Yamaguchi Esterification] ketone Oxidation Product (1-Cbz-5-oxopiperidine-3-carboxylic Acid) center->ketone Oxidation (C5) [e.g., PCC, Swern] deprotected Deprotection Product (5-Hydroxypiperidine-3-carboxylic Acid) center->deprotected Deprotection (N1) [e.g., H2, Pd/C]

Caption: Key transformations of the core molecule.

Esterification of the Carboxylic Acid

Protecting the carboxylic acid as an ester is often a necessary first step before subsequent reactions, such as modifying the hydroxyl group or coupling with other molecules.

Rationale : Standard esterification methods like Fischer esterification (acid and alcohol) can be harsh. Milder, more sophisticated methods are preferred to avoid side reactions. The Yamaguchi esterification is an excellent choice for complex molecules as it proceeds under neutral, mild conditions[11]. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine)[11].

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol at the C5 position to a ketone provides a new electrophilic center, opening up a different set of synthetic possibilities, such as reductive amination to introduce new substituents. Common methods include Swern oxidation or using reagents like pyridinium chlorochromate (PCC).

Deprotection of the Amine

The removal of the Cbz group is a critical step to liberate the piperidine nitrogen, which can then act as a nucleophile. This is most cleanly and efficiently achieved by catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). This method is highly effective and typically results in high yields with minimal purification.

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable building block for drug discovery programs[12][13]. Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of piperidine-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for regulating blood glucose levels[14][15]. Inhibiting DPP-4 prolongs the action of these hormones, making it an effective therapeutic strategy for type 2 diabetes[14][16].

Marketed DPP-4 inhibitors, known as "gliptins," often feature nitrogen-containing heterocyclic rings like piperazine or piperidine[17]. This compound provides a ready-made, stereochemically-defined scaffold that can be elaborated into potent and selective DPP-4 inhibitors. The carboxylic acid can be converted to an amide to mimic a peptide bond, while the hydroxyl group can be used to form key hydrogen-bonding interactions within the enzyme's active site or be functionalized further to optimize binding affinity and pharmacokinetic properties[14][18].

Experimental Protocols

The following protocols are representative methodologies for key transformations. Note: These are generalized procedures and should be adapted and optimized for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory setting.

Protocol 1: Yamaguchi Esterification of the Carboxylic Acid

This protocol describes the formation of a methyl ester, a common derivative.

  • Anhydride Formation :

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.

    • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise and stir the reaction mixture for 2-4 hours.

  • Ester Formation :

    • In a separate flask, prepare a solution of anhydrous methanol (5.0 eq) and 4-dimethylaminopyridine (DMAP) (1.5 eq) in anhydrous THF.

    • Filter the mixed anhydride solution from step 1 to remove triethylamine hydrochloride precipitate.

    • Add the filtered anhydride solution to the methanol/DMAP solution and stir at room temperature overnight.

  • Work-up and Purification :

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired methyl ester[1].

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group.

  • Reaction Setup :

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Carefully add Palladium on carbon (10% w/w, ~0.05 eq) to the solution.

  • Hydrogenation :

    • Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon.

    • Purge the vessel with hydrogen gas to replace the air.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation :

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product, 5-Hydroxypiperidine-3-carboxylic Acid.

Conclusion

This compound stands out as a high-value chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined structure, orthogonal functional groups, and stereochemical complexity provide a rich platform for the design and synthesis of novel therapeutics. The ability to selectively manipulate the carboxylic acid, hydroxyl group, and protected amine allows chemists to precisely control the construction of complex target molecules. Its role as an intermediate in the synthesis of DPP-4 inhibitors highlights its relevance in addressing significant health challenges like type 2 diabetes. As the demand for structurally diverse and stereochemically pure compounds continues to grow, the importance of versatile scaffolds such as this will undoubtedly increase.

References

An In-Depth Technical Guide to the Enantioselective Synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, crucial to the development of novel therapeutics. This guide provides a comprehensive overview of modern, enantioselective strategies for the synthesis of a key building block: 1-Cbz-5-hydroxypiperidine-3-carboxylic acid. We critically evaluate and detail a state-of-the-art chemoenzymatic approach that combines the precision of catalytic asymmetric hydrogenation with the unparalleled site- and stereoselectivity of biocatalytic C-H oxidation. This primary route is contextualized by discussing alternative strategies, including chiral pool synthesis and classical resolution methodologies. This document is intended to serve as a practical and authoritative resource, explaining the scientific rationale behind protocol design and providing actionable, field-proven insights for the synthesis of this and structurally related chiral piperidines.

Strategic Imperatives in Chiral Piperidine Synthesis

The synthesis of polysubstituted piperidines with precise stereochemical control is a formidable challenge in modern organic chemistry. The target molecule, this compound, possesses three stereocenters, demanding a synthetic strategy that can establish absolute and relative stereochemistry with high fidelity. A simple retrosynthetic analysis reveals the core challenge: the stereocontrolled construction of the piperidine ring bearing vicinal and remote functional groups.

This guide focuses on a convergent and highly efficient chemoenzymatic strategy, selected for its elegance, selectivity, and alignment with green chemistry principles. This approach leverages the strengths of two distinct catalytic domains:

  • Transition Metal Catalysis: To establish the initial chirality on the piperidine ring through asymmetric hydrogenation of a planar, prochiral pyridine precursor.

  • Biocatalysis: To install the C5-hydroxyl group with exceptional regio- and stereoselectivity on a pre-formed piperidine core, a transformation that is exceedingly difficult to achieve with conventional chemical methods.

Alternative strategies, such as chiral pool synthesis from L-glutamic acid and classical hydrogenation followed by diastereomer separation, will be discussed as viable, albeit often more laborious, routes.

The Recommended Chemoenzymatic Master Workflow

Our recommended strategy is a four-stage process designed for efficiency and stereochemical precision. It begins with a commercially available pyridine precursor and culminates in the target molecule, with each step validated by established, high-yielding protocols.

chemoenzymatic_workflow cluster_0 Stage 1: Asymmetric Hydrogenation cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: Biocatalytic C-H Oxidation cluster_3 Stage 4: Saponification Pyridine Ethyl Nicotinate Piperidine Chiral Ethyl Nipecotate Pyridine->Piperidine  Rh- or Ir-Catalyst, H₂ >90% ee CbzPiperidine N-Cbz-Ethyl Nipecotate Piperidine->CbzPiperidine  Cbz-Cl, Base HydroxyPiperidine N-Cbz-5-Hydroxy-Ethyl Nipecotate CbzPiperidine->HydroxyPiperidine  Ectoine Hydroxylase (SaEctD) Whole Cells, O₂ High dr FinalProduct This compound HydroxyPiperidine->FinalProduct  LiOH, H₂O/THF

Caption: Chemoenzymatic Master Workflow.

Stage 1: Asymmetric Hydrogenation of Pyridine Precursors

The foundational step is the creation of the chiral piperidine core. Direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst inhibition by the product piperidine.[1] The most effective strategy involves activating the pyridine as a pyridinium salt, which enhances its reactivity and prevents catalyst deactivation.[1][2]

Rationale for Pyridinium Salt Activation

The quaternization of the pyridine nitrogen serves two primary functions:

  • Lowers Aromatic Stabilization: The pyridinium salt has significantly lower resonance energy than the neutral pyridine, making it more susceptible to reduction.

  • Prevents Catalyst Poisoning: The resulting piperidine product is protonated (or remains as a quaternary ammonium salt until workup), preventing the lone pair on the nitrogen from coordinating to and deactivating the metal center of the catalyst.[1]

A highly effective method for the asymmetric hydrogenation of 3-substituted pyridines involves N-benzylation to form the pyridinium salt, followed by reduction using a Rhodium-JosiPhos catalyst system in the presence of a stoichiometric amount of a non-coordinating base like triethylamine (Et₃N).[2][3]

hydrogenation_mechanism cluster_mech Proposed Hydrogenation Mechanism Substrate N-Benzyl-3-carboxyethyl pyridinium Bromide Intermediate1 Dihydropyridine Intermediate Substrate->Intermediate1  [Rh]-H addition Catalyst [Rh(COD)(JosiPhos)]⁺ Catalyst->Intermediate1 Byproduct Et₃N·HBr Intermediate1->Byproduct Intermediate2 Enantiodetermining Hydrogenation Intermediate1->Intermediate2  Coordination to [Rh] Base Et₃N Base->Byproduct  HBr Scavenging Product Chiral N-Benzyl Piperidine Intermediate2->Product  H₂ addition caption Key Role of Base in Hydrogenation.

Caption: Key Role of Base in Hydrogenation.

The base is critical as it scavenges the HBr formed during the reaction, which is thought to prevent a non-enantioselective enaminium-iminium isomerization of a partially hydrogenated intermediate, thereby preserving high enantioselectivity.[2]

Detailed Protocol: Asymmetric Hydrogenation

Objective: To synthesize (S)-ethyl nipecotate from ethyl nicotinate.

Materials:

  • Ethyl nicotinate

  • Benzyl bromide (BnBr)

  • [Rh(COD)₂]BF₄

  • (R,S)-JosiPhos ligand (or similar)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • Pyridinium Salt Formation: In a round-bottom flask, dissolve ethyl nicotinate (1.0 eq) in anhydrous DCM. Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24 hours. The pyridinium salt will precipitate. Collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a pressure-rated vial with [Rh(COD)₂]BF₄ (1 mol%) and the JosiPhos ligand (1.1 mol%). Add anhydrous, degassed MeOH to dissolve the components and stir for 20 minutes.

  • Hydrogenation: To the catalyst solution, add the N-benzyl-3-carboxyethyl pyridinium bromide salt (100 mol%) and triethylamine (1.1 eq).

  • Reaction: Seal the vial, remove from the glovebox, and place it in a hydrogenation autoclave. Purge with H₂ gas three times before pressurizing to 50 bar H₂.

  • Incubation: Stir the reaction at 50 °C for 24 hours.

  • Workup: After cooling and carefully venting the H₂, concentrate the reaction mixture under reduced pressure. The resulting N-benzyl piperidine can be de-benzylated via catalytic transfer hydrogenation (e.g., using palladium on carbon and ammonium formate) to yield the chiral ethyl nipecotate.

ParameterConditionExpected OutcomeReference
Catalyst System [Rh(COD)₂]BF₄ / JosiPhos>90% Yield[3]
Pressure 50 bar H₂>90% ee[3]
Temperature 50 °CHigh Conversion[2]
Base Triethylamine (1.1 eq)Crucial for high ee[2]

Stage 2 & 4: Protection and Saponification

These stages involve standard organic transformations.

  • N-Protection: The secondary amine of the chiral ethyl nipecotate is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ or NaOH in a biphasic water/DCM system) to yield N-Cbz-ethyl nipecotate. This urethane protecting group is stable to a wide range of conditions and is orthogonal to the final ester hydrolysis.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is reliably achieved using a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) at room temperature. Acidic workup then provides the final target molecule.

Stage 3: Biocatalytic C-H Oxidation: The Key to Stereocontrol

The introduction of the C5-hydroxyl group with the correct stereochemistry is the most significant challenge. Traditional chemical methods would require multi-step sequences with potentially poor stereocontrol. Biocatalytic C-H oxidation offers a transformative solution.

Rationale for Biocatalysis

Enzymes, particularly oxygenases, can perform C-H functionalization on unactivated sp³ centers with surgical precision, a feat that is nearly impossible to replicate with small-molecule catalysts.[4] Recent groundbreaking work by Baran, Renata, and coworkers has demonstrated that the enzyme ectoine 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) can hydroxylate 3-carboxylated piperidines at the C5 position with high diastereoselectivity.[5][6]

This enzymatic approach leverages the inherent chirality of the enzyme's active site to distinguish between diastereotopic C-H bonds on the piperidine ring, installing the hydroxyl group in a predictable orientation relative to the existing C3-substituent.

enzyme_mechanism Enzyme SaEctD Active Site Complex Enzyme-Substrate Complex Enzyme->Complex Substrate N-Cbz-Ethyl Nipecotate Substrate->Complex  Binding Cofactors O₂, α-Ketoglutarate, Fe(II) Oxidation Stereoselective C-H Oxidation at C5 Cofactors->Oxidation  Activation Complex->Oxidation Product N-Cbz-5-Hydroxy-Ethyl Nipecotate Oxidation->Product  Hydroxylation Product->Enzyme  Release caption Enzymatic C-H Oxidation.

Caption: Enzymatic C-H Oxidation.

Detailed Protocol: Enzymatic Hydroxylation

Objective: To stereoselectively hydroxylate N-Cbz-ethyl nipecotate at the C5 position.

Materials:

  • N-Cbz-ethyl nipecotate

  • E. coli strain overexpressing SaEctD (whole cells)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Glucose (as an energy source for cofactor recycling)

  • Trace metal solution

  • Antifoam agent

Procedure:

  • Culture Growth: Grow the E. coli strain expressing SaEctD in a suitable medium (e.g., TB or LB) with appropriate antibiotic selection at 37 °C. Induce protein expression with IPTG at an OD₆₀₀ of ~0.6-0.8 and continue incubation at a lower temperature (e.g., 20 °C) for 18-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation and resuspend them in the reaction buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

  • Biotransformation: In a bioreactor or baffled flask, combine the cell suspension, glucose (e.g., 5 g/L), and the N-Cbz-ethyl nipecotate substrate (e.g., 1-5 g/L, may require a co-solvent like DMSO for solubility).

  • Incubation: Incubate the reaction at 30 °C with vigorous shaking or stirring to ensure adequate aeration (oxygen is a required co-substrate). Monitor the reaction progress by HPLC or LC-MS.

  • Workup and Purification: Once the reaction reaches completion (typically 24-48 hours), pellet the cells by centrifugation. Extract the supernatant with an organic solvent like ethyl acetate. The combined organic layers are then dried, concentrated, and purified by column chromatography on silica gel to afford the desired N-Cbz-5-hydroxy-ethyl nipecotate.

ParameterConditionRationaleReference
Biocatalyst E. coli (SaEctD) whole cellsProvides enzyme and cofactor recycling system[5]
Substrate Conc. 1-5 g/LBalances productivity and potential toxicity[5][6]
Aeration Vigorous shaking/stirringO₂ is a co-substrate for the hydroxylase[4]
Temperature 30 °COptimal for enzyme activity and cell viability[5]

Alternative Synthetic Strategies

Chiral Pool Synthesis from L-Glutamic Acid

This classical approach leverages the inherent chirality of a readily available starting material.

Workflow:

  • Protection & Reduction: N-Boc protection of L-glutamic acid, followed by esterification of both carboxylic acids. The di-ester is then reduced (e.g., with NaBH₄) to the corresponding chiral diol.

  • Leaving Group Formation: The diol is converted to a ditosylate by reaction with tosyl chloride.

  • Cyclization: Intramolecular cyclization is achieved by deprotecting the Boc group and allowing the freed amine to displace the tosylates, forming the piperidine ring. This key step establishes the relative stereochemistry.

  • Functional Group Manipulation: The resulting intermediate would then require functional group interconversion to install the C3-carboxylic acid and C5-hydroxyl groups, followed by N-Cbz protection.

While this route provides excellent enantiomeric purity, it is often longer and less convergent than the chemoenzymatic approach.[7]

Hydrogenation and Chromatographic Resolution

For large-scale synthesis, a non-enantioselective approach followed by separation can be economically viable.

Workflow:

  • Pyridine Synthesis: Synthesize the corresponding 3-carboxy-5-hydroxypyridine derivative.

  • Heterogeneous Hydrogenation: Reduce the pyridine ring using a heterogeneous catalyst (e.g., Pd/C, PtO₂). This typically results in a mixture of diastereomers (cis and trans).

  • Diastereomer Separation: Separate the cis and trans racemates using standard column chromatography.

  • Chiral Resolution: Resolve the desired racemic diastereomer using preparative chiral chromatography (e.g., Simulated Moving Bed - SMB) or by forming diastereomeric salts with a chiral resolving agent.

This strategy avoids the cost of chiral ligands and enzymes but shifts the burden to a potentially challenging and solvent-intensive separation process.

Conclusion and Outlook

The enantioselective synthesis of this compound is a challenge that highlights the evolution of modern synthetic strategy. While classical methods based on chiral pool synthesis and resolution remain valid, this guide champions a chemoenzymatic approach as the most advanced and efficient strategy. The combination of catalytic asymmetric hydrogenation to set the initial stereocenter and a highly selective biocatalytic C-H oxidation to install a remote hydroxyl group represents a powerful paradigm for the construction of complex chiral molecules.[4][5] This approach minimizes protecting group manipulations, reduces step count, and offers unparalleled stereochemical control, making it an ideal choice for researchers in both academic and industrial drug development.

References

crystal structure analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Foreword: From Molecule to Model

In modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of rational drug design. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic tractability.[1][2][3] The subject of this guide, this compound, is a chiral building block of significant interest. Its structure combines the rigid piperidine ring, a hydroxyl group, and a carboxylic acid—both potent hydrogen bond donors and acceptors—and a bulky N-carboxybenzyl (Cbz) protecting group.[4]

Understanding the crystal structure of this molecule provides critical insights into its preferred conformation, stereochemistry, and, most importantly, the intermolecular interactions that govern its packing in the solid state. This information is invaluable for designing molecules that will effectively interact with biological targets. This guide provides a comprehensive walkthrough of the process, from obtaining suitable crystals to the final analysis of the atomic model, framed with the practical insights of an experienced application scientist.

Part 1: The Genesis of Analysis - Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the compound. While various synthetic routes can yield the target molecule, the final step invariably involves purification to obtain a sample of the highest possible purity, as impurities are the bane of successful crystallization.

The Causality of Crystallization Choices

Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[5] The selection of a crystallization technique is dictated by the compound's properties, such as solubility and stability, and the amount of material available. For a molecule like this compound, which possesses both polar (hydroxyl, carboxyl) and non-polar (benzyl) moieties, a systematic solubility screening is the essential first step.

Commonly employed techniques for small organic molecules include:

  • Slow Evaporation: The simplest method, where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing the solute concentration to the point of crystallization.[6][7] This method is effective but offers limited control over the rate of crystal growth.

  • Slow Cooling: This technique relies on the principle that solubility decreases with temperature.[5][8] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, promoting the formation of large, well-ordered crystals.

  • Vapor Diffusion: This is arguably the most versatile and controlled method for small quantities of material.[6][9] It involves dissolving the compound in a solvent in which it is soluble and allowing the vapor of a miscible "anti-solvent" (in which the compound is poorly soluble) to slowly diffuse into the solution, gradually inducing supersaturation and crystallization.

Given the need for high-quality single crystals suitable for X-ray diffraction, the vapor diffusion method is often preferred for its fine control over the rate of supersaturation.

G cluster_prep Preparation cluster_cryst Crystallization via Vapor Diffusion start Impure Solid Compound purify Purification (e.g., Chromatography) start->purify pure_solid Pure (>99%) Solid purify->pure_solid dissolve Dissolve compound in Solvent 1 (good solubility) in an open inner vial. pure_solid->dissolve setup Place inner vial inside a sealed outer chamber containing Anti-solvent 2 (poor solubility). dissolve->setup diffuse Vapor of Anti-solvent 2 slowly diffuses into Solvent 1. setup->diffuse supersat Supersaturation is gradually induced. diffuse->supersat nucleate Nucleation & Slow Crystal Growth supersat->nucleate end Single Crystal for XRD nucleate->end Harvest high-quality single crystal

Fig. 1: Experimental workflow for vapor diffusion crystallization.
Protocol 1: Vapor Diffusion Crystallization

This protocol provides a self-validating system for obtaining single crystals. The visual inspection at each stage confirms whether the conditions are appropriate to proceed.

  • Solvent Selection:

    • Identify a "good" solvent that readily dissolves the compound (e.g., Methanol, Ethanol, or DMF).

    • Identify a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl ether, Hexane, or Water).

  • Preparation:

    • Prepare a nearly saturated stock solution of this compound in the good solvent (e.g., 5-10 mg in 0.5 mL).

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small-diameter vial (the "inner vial"). This removes dust particles that could act as unwanted nucleation sites.

  • Setup:

    • Pour 1-2 mL of the anti-solvent into a larger beaker or jar (the "outer chamber").

    • Carefully place the open inner vial into the outer chamber.

    • Seal the outer chamber tightly with a lid or parafilm.

  • Incubation & Observation:

    • Place the sealed chamber in a vibration-free location at a constant temperature.

    • Monitor the setup daily. The first sign of success might be the formation of a slight precipitate or oiling out. This indicates the solvent/anti-solvent system is working. Ideally, over several days to weeks, distinct, well-formed crystals with sharp edges will appear.

  • Harvesting:

    • Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, carefully open the chamber and use a cryo-loop or a fine needle to gently remove a crystal from the solution.

Part 2: Illuminating the Lattice - X-ray Diffraction and Data Collection

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[10][11] The process involves mounting a single crystal on a diffractometer, illuminating it with a monochromatic beam of X-rays, and recording the resulting diffraction pattern as the crystal is rotated.

The underlying principle is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing of the crystal lattice planes. The positions and intensities of the diffracted spots contain the information required to reconstruct a 3D map of the electron density within the crystal.

The Causality of Data Collection Strategy

The goal of data collection is to measure a complete and redundant set of unique diffraction spots with the best possible signal-to-noise ratio.[12] Key strategic decisions include:

  • Wavelength Selection: Modern diffractometers often use Copper (Kα = 1.5418 Å) or Molybdenum (Kα = 0.7107 Å) X-ray sources. Molybdenum is generally preferred for small molecules as it produces more diffraction data at higher angles, leading to higher resolution.

  • Temperature: Data is almost universally collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes atomic vibrations, leading to sharper diffraction spots and significantly reducing radiation damage to the crystal.

  • Collection Strategy (Rotation & Exposure): The software calculates a strategy to rotate the crystal to cover all unique regions of the diffraction pattern (reciprocal space).[10] The exposure time per frame is a trade-off: long enough to measure weak, high-angle reflections, but short enough to avoid detector saturation from strong, low-angle reflections and to minimize total experiment time.[12]

Part 3: From Pattern to Phasing - Data Processing and Structure Solution

The raw output of the experiment is a series of images containing diffraction spots. These must be processed into a usable reflection file. This multi-stage process is typically handled by specialized software integrated with the diffractometer.[13][14][15]

  • Indexing: The software analyzes the positions of spots on a few initial frames to determine the unit cell parameters (the dimensions of the basic repeating box of the crystal) and the crystal's orientation. This step also identifies the crystal system and Bravais lattice.[13]

  • Integration: The intensity of every diffraction spot across all images is measured. The software fits the expected spot profile to the observed data, subtracting the background noise to yield a net intensity (I) and an estimated uncertainty (σ(I)) for each reflection.[15]

  • Scaling and Merging: Data from all images are scaled to a common reference frame to correct for experimental variations like beam intensity fluctuations or crystal decay.[15] Symmetry-equivalent reflections are then merged to produce a single file of unique reflections, along with quality statistics like the R-int (agreement between equivalent reflections).

Solving the Phase Problem

The key challenge in crystallography is the "phase problem." While we can measure the intensity (which is proportional to the square of the structure factor amplitude, |F|), the phase information (the relative timing of the X-ray waves) is lost during the experiment.[16] To calculate the electron density map and see the atoms, both amplitude and phase are required.

For small molecules, this problem is routinely solved using ab initio methods, most commonly:

  • Direct Methods: These methods use statistical relationships between the phases of the strongest reflections to generate possible phase sets.[16][17]

  • Charge Flipping: An iterative algorithm that starts with random phases, calculates an electron density map, "flips" the density in solvent regions, and uses this modified map to improve the phases.[16] This method is powerful as it requires no prior knowledge of the chemical composition.

Software packages like SHELXT or the Olex2.solve routine implement these algorithms to produce an initial atomic model.[16][17]

Part 4: Honing the Model - Structure Refinement

The initial model from the solution step is an approximation. Structure refinement is the iterative process of adjusting this model to achieve the best possible fit with the experimental diffraction data.[18][19] This is accomplished using a least-squares minimization procedure, where the parameters of the model (atomic coordinates, atomic displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and those calculated from the model (|Fc|).[18]

Key Steps in a Self-Validating Refinement Protocol:

  • Initial Model Building: The initial electron density map from the solution program is interpreted. Strong, chemically sensible peaks are assigned to the non-hydrogen atoms of the molecule (C, N, O).

  • Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere.

  • Anisotropic Refinement: Once the model is complete, atoms are refined anisotropically, modeling their thermal motion as ellipsoids. This is a crucial step for a correct model. Misshapen or non-positive-definite ellipsoids can indicate a problem, such as atomic disorder or incorrect atom assignment, providing an internal check on the model's validity.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not visible in the initial maps. They are placed in calculated positions based on standard geometries (e.g., C-H, N-H, O-H bond lengths) and then refined using a "riding" model.[19]

  • Validation: The quality of the final model is assessed using several metrics:

    • R-factors (R1, wR2): These are measures of the agreement between observed and calculated data. Lower values indicate a better fit (typically R1 < 5% for a high-quality structure).

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating that the model correctly accounts for the data and its errors.

    • Difference Electron Density Map: A map of (Fo - Fc) should be largely featureless. Significant positive or negative peaks indicate missing atoms or errors in the model.

G cluster_data Data Collection & Processing cluster_solve Structure Solution cluster_refine Iterative Refinement (e.g., SHELXL) crystal Single Crystal on Diffractometer diff_images Collect Diffraction Images crystal->diff_images process_data Index, Integrate & Scale Data diff_images->process_data hkl_file Reflection File (hkl) process_data->hkl_file solve Solve Phase Problem (e.g., SHELXT) hkl_file->solve initial_model Initial Atomic Model solve->initial_model refine_iso Assign atoms & refine isotropically initial_model->refine_iso refine_aniso Refine anisotropically refine_iso->refine_aniso add_H Add H atoms refine_aniso->add_H final_refine Final refinement cycles add_H->final_refine validate Validation (R-factors, GooF, Diff. Map) final_refine->validate validate->refine_iso loop final_model Final Structural Model (CIF) validate->final_model loop Model incorrect? Re-evaluate & re-refine

Fig. 2: The overall pipeline of single-crystal structure determination.

Part 5: The Unveiled Architecture - Structural Analysis

With a fully refined model, the detailed analysis can begin. This involves examining molecular geometry, conformation, and the network of intermolecular interactions that build the crystal lattice. For this compound, the analysis would focus on:

  • Conformation: The piperidine ring is expected to adopt a stable chair conformation. The analysis will determine the orientation of the substituents (carboxyl, hydroxyl, and Cbz-group) as either axial or equatorial, which has significant implications for the molecule's shape and reactivity.

  • Molecular Geometry: Bond lengths and angles are compared against standard values from large databases like the Cambridge Structural Database (CSD) to validate the model and identify any unusual features.[20]

  • Hydrogen Bonding: This is the most critical intermolecular interaction for this molecule.[21][22] The hydroxyl and carboxylic acid groups are prime hydrogen bond donors and acceptors. A detailed analysis will identify:

    • O-H···O bonds: Likely forming between the carboxylic acid groups (creating dimers) or between the hydroxyl and carboxyl groups of adjacent molecules.

    • Supramolecular Assembly: How these hydrogen bonds link molecules together, forming chains, sheets, or a 3D network. Understanding this network is key to crystal engineering and predicting solid-state properties.[23]

The strength and geometry of these bonds are characterized by specific distances (D-H, H···A) and angles (D-H···A), where a shorter H···A distance and an angle closer to 180° indicate a stronger bond.[24]

Data Presentation

Quantitative data from a crystallographic experiment is standardized and typically presented in tables.

Table 1: Representative Crystallographic Data This table shows typical values for a small organic molecule and should be replaced with actual experimental data.

ParameterValue
Chemical FormulaC14 H17 N O5
Formula Weight279.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1285
Z (molecules/cell)4
Temperature (K)100(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected11500
Independent Reflections2500
R_int0.035

Table 2: Representative Refinement Statistics

ParameterValue
R1 [I > 2σ(I)]0.041
wR2 (all data)0.105
Goodness-of-Fit (S)1.03
Data / restraints / params2500 / 0 / 181
Largest diff. peak/hole (eÅ⁻³)0.25 / -0.21

Part 6: From Structure to Strategy - Application in Drug Development

The crystal structure provides an experimentally validated, high-resolution snapshot of the molecule's preferred 3D shape and its interaction potential.[25] This knowledge directly impacts drug development by:

  • Informing Pharmacophore Models: The precise conformation of the piperidine ring and the spatial arrangement of the hydroxyl and carboxyl groups provide a rigid template for structure-based drug design.

  • Guiding Synthetic Chemistry: Knowing the stable conformation helps chemists design more rigid analogs that "pre-pay" the entropic penalty of binding to a target, potentially increasing affinity.

  • Understanding Solid-State Properties: The hydrogen bonding network revealed by the crystal structure is fundamental to understanding properties like solubility, stability, and polymorphism, which are critical for formulation and manufacturing.[23]

Conclusion

The is a multi-step process that transforms a powdered chemical into a detailed atomic blueprint. Each stage, from the meticulous art of crystallization to the computational rigor of refinement, is guided by fundamental principles and validated by empirical checks. The resulting structural knowledge is not an endpoint but a critical starting point, providing the authoritative grounding needed to propel rational drug design and develop the next generation of therapeutics.

Appendix: Detailed Protocols

Protocol 2: Structure Refinement using Olex2 with SHELXL

This protocol assumes a processed reflection file (.hkl) and an initial solution file (.ins or .res) have been generated. Olex2 provides a graphical user interface for the powerful SHELXL refinement engine.[26][27][28]

  • Load Data: Open Olex2 and load the .ins and .hkl files. The initial electron density map and atomic model will be displayed.

  • Atom Assignment: Ensure all non-hydrogen atoms are correctly assigned (C, N, O). Use the name command or the GUI to correct any misassignments.

  • Initial Refinement:

    • Type refine in the command line. This will perform a few cycles of least-squares refinement with isotropic thermal parameters.

    • Examine the R1 value. It should drop significantly.

  • Anisotropic Refinement:

    • Select all non-hydrogen atoms.

    • Type aniso to switch their refinement to anisotropic.

    • Type refine 4 to run 4 cycles of refinement. The R1 value should improve further.

    • Validation: Check the atomic displacement ellipsoids. They should be reasonably spherical or slightly elongated along bonds. Unusually large or flat ellipsoids may indicate disorder or a wrong atom type.

  • Add Hydrogen Atoms:

    • Type hadd to add hydrogen atoms in calculated positions.

    • Refine the model again (refine 4). The R1 value will likely increase slightly, but this is normal and represents a more chemically correct model.

  • Final Refinement and Weighting:

    • Type refine 10 to run a final, longer refinement.

    • The software will automatically apply a weighting scheme to the data.

    • Validation: Check the final R1, wR2, and Goodness-of-Fit values. Check the difference electron density map for any significant residual peaks.

  • Report Generation: Use the reporting tools within Olex2 to generate a standard Crystallographic Information File (CIF), which contains all the information about the experiment, refinement, and final atomic coordinates.

References

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Piperidine Scaffolds in Peptidomimetics

The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability has driven the exploration of non-proteinogenic amino acids in peptide science. Among these, cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity, a key attribute for optimizing receptor binding and resisting enzymatic degradation. The piperidine ring, a prevalent motif in numerous approved drugs, serves as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into a peptide backbone can modulate physicochemical properties, improve pharmacokinetic profiles (ADME), and introduce specific conformational biases that can enhance biological activity.[1][3]

This guide provides a comprehensive overview and detailed protocols for the application of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid (referred to herein as Cbz-Hypip-OH ), a versatile building block for introducing a constrained, hydroxylated piperidine moiety into peptide sequences. The presence of the N-terminal Carboxybenzyl (Cbz) protecting group, the carboxylic acid for peptide bond formation, and a secondary hydroxyl group for potential further modification presents unique strategic opportunities and challenges in peptide synthesis.

We will explore its use in both solution-phase and solid-phase peptide synthesis (SPPS), detailing the causality behind experimental choices, robust protocols for coupling and deprotection, and strategies for orthogonal protection of the hydroxyl functionality.

Physicochemical Properties and Handling

This compound is a non-standard amino acid derivative.

PropertyValueSource
CAS Number 1095010-46-0[4][5]
Molecular Formula C₁₄H₁₇NO₅[5][6]
Molecular Weight 279.29 g/mol [5][6]
Appearance Typically an off-white to white solidSupplier Data
Storage Store in a dry, cool environment. Recommended: Sealed at room temperature.[5]

Note on Stereochemistry: Commercially available Cbz-Hypip-OH may be a mixture of stereoisomers. For applications where specific stereochemistry is critical for biological activity, chiral separation or stereoselective synthesis of the building block is required.

Strategic Considerations in Peptide Synthesis

The unique trifunctional nature of Cbz-Hypip-OH dictates its strategic application. The core decision revolves around the intended role of the hydroxyl group and the overall synthetic approach (Solid-Phase vs. Solution-Phase).

The Role of the Cbz Protecting Group

The Carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, renowned for its stability and distinct removal conditions.[7] Its primary strategic advantage is its orthogonality to the two major SPPS chemistries: Fmoc/tBu and Boc/Bzl.[8]

  • Stable to Base: Unaffected by piperidine used for Fmoc removal.[8]

  • Stable to Acid: Generally stable to trifluoroacetic acid (TFA) used for Boc removal and side-chain deprotection in Fmoc/tBu strategies.[7][8]

  • Removal: Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acidic conditions like HBr in acetic acid.[5][7][9]

This orthogonality makes Cbz-Hypip-OH an excellent candidate for:

  • N-terminal capping of a peptide chain synthesized via Fmoc-SPPS.

  • Use in solution-phase segment condensation , where its stability allows for the deprotection of other groups on peptide fragments before the final coupling.

  • Introduction as the final N-terminal residue in a standard Fmoc-SPPS protocol.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the Fmoc/tBu strategy, the most common approach in modern SPPS.[10]

Scenario A: N-Terminal Incorporation of Cbz-Hypip-OH (Hydroxyl Unprotected)

This is the most straightforward application, where Cbz-Hypip-OH is coupled as the final residue onto a resin-bound peptide. The hydroxyl group is left unprotected, which is often feasible but carries a risk of side reactions (e.g., O-acylation) if harsh or prolonged coupling conditions are used.

Workflow Diagram: N-Terminal Coupling

Resin Peptide-Resin (Free N-Terminus) Activate Activate Cbz-Hypip-OH (HATU/DIPEA in DMF) Couple Couple to Resin Activate->Couple Add to Resin Wash Wash (DMF, DCM) Couple->Wash Cleave Cleavage & Global Deprotection (TFA Cocktail) Wash->Cleave Final Crude Cbz-Peptide Cleave->Final

Caption: Workflow for N-terminal capping with Cbz-Hypip-OH.

Detailed Protocol:

  • Resin Preparation:

    • Begin with the fully assembled peptide on a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) following standard Fmoc-SPPS cycles.

    • Perform the final Fmoc deprotection using 20% piperidine in N,N-Dimethylformamide (DMF) for 10-20 minutes.[10][11]

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling:

    • Due to the potential steric hindrance of the cyclic structure, a potent coupling reagent is recommended.[12] Urionium/aminium salts like HATU are highly effective.

    • In a separate vessel, dissolve Cbz-Hypip-OH (3 eq.), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the time can be extended or a double coupling can be performed.[12]

  • Monitoring and Washing:

    • Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, a second coupling with a fresh solution of activated Cbz-Hypip-OH is advised.

    • Once complete, wash the resin with DMF (5x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with a cleavage cocktail. A standard choice is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), leaving the Cbz group intact.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum. The product is the N-terminally Cbz-protected peptide.

Scenario B: Internal Incorporation (Orthogonal Hydroxyl Protection)

To incorporate Hypip internally within a peptide sequence using Fmoc-SPPS, both the N-terminus and the 5-hydroxyl group must be orthogonally protected. The N-terminus will require an Fmoc group, and the hydroxyl group needs a protecting group stable to piperidine but labile to the final TFA cleavage. The tert-butyl (tBu) ether is the ideal choice.

Workflow Diagram: Synthesis of Fmoc-Hypip(tBu)-OH Building Block

Start Cbz-Hypip-OH Step1 1. Cbz Deprotection (H₂ / Pd/C) Start->Step1 Intermediate1 H-Hypip-OH Step1->Intermediate1 Step2 2. OH Protection (Isobutylene, H⁺ cat.) Intermediate1->Step2 Intermediate2 H-Hypip(tBu)-OH Step2->Intermediate2 Step3 3. N-Fmoc Protection (Fmoc-OSu) Intermediate2->Step3 Final Fmoc-Hypip(tBu)-OH Step3->Final

Caption: Proposed synthesis of the orthogonally protected building block.

Once Fmoc-Hypip(tBu)-OH is synthesized, it can be used in a standard Fmoc-SPPS protocol just like any other commercially available Fmoc-amino acid. The coupling conditions would be identical to those described in Scenario A (Section 4.1, Step 2). The tBu group on the hydroxyl is stable to repeated piperidine treatments and will be cleaved simultaneously with other tBu-based side-chain protecting groups during the final TFA cleavage step.[5][10]

Experimental Protocols: Solution-Phase Synthesis

Solution-phase synthesis is advantageous for producing di- or tri-peptides on a larger scale. Here, Cbz-Hypip-OH can be coupled with a C-terminally protected amino acid ester.

Protocol: Dipeptide Synthesis [e.g., Cbz-Hypip-Phe-OMe]

  • Preparation of Amino Component:

    • In a round-bottom flask, suspend H-Phe-OMe·HCl (1.0 eq.) in DCM.

    • Cool to 0°C and add Triethylamine (TEA) or DIPEA (1.1 eq.) dropwise. Stir for 15-20 minutes to generate the free amine.

  • Activation of Carboxyl Component:

    • In a separate flask, dissolve Cbz-Hypip-OH (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in DCM or DMF.

    • Cool the solution to 0°C and add a carbodiimide coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.).

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • Filter the activated ester solution (if using DCC) directly into the flask containing the free amine from Step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter off the DCU precipitate.

    • Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Deprotection of the Cbz Group

For peptides where a free N-terminus is required post-synthesis, the Cbz group must be removed.

Protocol: Catalytic Hydrogenolysis

This is the mildest and most common method for Cbz removal.[9]

  • Reaction Setup:

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Acetic Acid).

    • Add Palladium on charcoal (Pd/C, 10% w/w) as the catalyst (typically 10-20% by weight relative to the peptide).

    • Caution: Pd/C can be pyrophoric. Handle with care under an inert atmosphere.

  • Hydrogenation:

    • Securely attach the flask to a hydrogenation apparatus.

    • Purge the system with hydrogen gas (H₂).

    • Stir the reaction vigorously under a hydrogen atmosphere (a balloon is often sufficient for small scale) at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the filtrate under reduced pressure to yield the deprotected peptide.

Troubleshooting & Field-Proven Insights

ObservationPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The rigid, cyclic nature of Hypip can slow coupling kinetics.1. Use a More Potent Coupling Reagent: Switch from carbodiimides to HATU, HCTU, or PyBOP, which are proven to be more effective for hindered couplings.[12]2. Double Couple: After the initial coupling period, drain the reagents and add a fresh batch of activated amino acid.[12]3. Increase Reaction Time/Temperature: Extend the coupling time to overnight or consider microwave-assisted synthesis to overcome activation energy barriers.
Epimerization Over-activation / Strong Base: The choice of activating agent and base can lead to racemization at the α-carbon.1. Use Additives: Always use additives like HOBt or Oxyma Pure with carbodiimides to suppress racemization.2. Weaker Base: If racemization is suspected with DIPEA, switch to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.
Side-reaction at Hydroxyl Group Unprotected -OH: The secondary alcohol can be acylated by the activated carboxyl group, especially with highly reactive esters.1. Protect the Hydroxyl: For internal incorporation, use the Fmoc-Hypip(tBu)-OH building block as described in Section 4.2.2. Milder Activation: When coupling Cbz-Hypip-OH terminally, avoid excessively long activation times or highly reactive reagents if possible. Standard HATU activation is generally safe for short coupling times.
Incomplete Cbz Deprotection Catalyst Poisoning: Sulfur-containing residues (Met, Cys) can poison the Palladium catalyst.Poor Solubility: The peptide may not be fully soluble in the hydrogenation solvent.1. Use a Poison-Resistant Catalyst: Use a catalyst like Pd(OH)₂/C (Pearlman's catalyst).2. Additive Solvents: Add DMF or Acetic Acid to the Methanol to improve peptide solubility.

Conclusion

This compound is a powerful tool for introducing conformational constraint and a functional hydroxyl group into synthetic peptides. Its N-terminal Cbz group provides excellent orthogonality with standard SPPS chemistries, making it ideal for N-terminal modification or use in segment condensation strategies. While its sterically hindered nature requires robust coupling conditions, the use of modern uronium-based reagents like HATU ensures efficient incorporation. For internal placement, a straightforward protection strategy involving the synthesis of an Fmoc/tBu protected derivative enables its seamless integration into automated or manual Fmoc-SPPS. By understanding the strategic interplay of its functional groups, researchers can leverage this building block to design novel peptidomimetics with tailored structural and functional properties.

References

Application Notes & Protocols: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and biologically active natural products. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets. The biological activity of these molecules is often critically dependent on the stereochemical configuration of substituents on the ring. Consequently, the use of pre-functionalized, stereochemically pure building blocks is a paramount strategy for accelerating the drug discovery process.

This guide focuses on 1-Cbz-5-hydroxypiperidine-3-carboxylic acid , a trifunctional chiral synthon that offers medicinal chemists a powerful tool for rapidly generating molecular complexity and diversity. Its pre-defined stereochemistry and orthogonally reactive functional groups—a protected amine, a carboxylic acid, and a hydroxyl group—provide multiple vectors for synthetic elaboration, enabling a modular approach to library synthesis and lead optimization.

Molecular Profile and Key Features

This compound is a meticulously designed building block where each component serves a strategic purpose. Understanding these features is key to leveraging its full synthetic potential.

  • The Piperidine Core: The saturated heterocyclic ring provides a robust, sp³-rich scaffold, which is increasingly desired in drug candidates to improve properties such as solubility and metabolic stability compared to flat, aromatic systems.

  • The Carboxybenzyl (Cbz) Protecting Group: The nitrogen is protected by the Cbz group, which is stable under a wide range of reaction conditions used to modify the other two functional groups.[1] It can be cleanly removed, most commonly via catalytic hydrogenolysis, to reveal the secondary amine for subsequent functionalization.[1][2]

  • The C3-Carboxylic Acid: This functional group is a primary handle for derivatization, most commonly through amide bond formation, which is one of the most frequent reactions in drug discovery.[3] It can also be converted to esters or reduced to a primary alcohol.

  • The C5-Hydroxyl Group: The secondary alcohol provides another site for diversification. It can be functionalized to form ethers or esters, or oxidized to a ketone, further expanding the accessible chemical space.

  • Inherent Chirality: The building block possesses defined stereocenters at the C3 and C5 positions. Utilizing a synthon with pre-installed chirality circumvents the need for challenging stereoselective synthesis or chiral resolution later in the synthetic sequence, saving significant time and resources.

dot graph "Molecular_Profile" { layout=neato; graph [overlap=false, splines=true, sep="+6", maxiter=5000, start=123, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Key functional components of the chiral building block.

Strategic Applications in Drug Design

The true power of this building block lies in its capacity for vectorial, or directional, diversification. A medicinal chemist can selectively functionalize one site while leaving the others intact for subsequent reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Causality of Use:

  • To Introduce 3D Character: Moving away from "flatland" molecules is a key objective in modern drug discovery to improve selectivity and patentability. This building block inherently provides a 3D exit vector from a core scaffold.

  • To Improve Physicochemical Properties: The hydroxyl and carboxylic acid groups can serve as hydrogen bond donors and acceptors, potentially improving solubility and target engagement.

  • To Access Novel Chemical Space: The rigid, stereodefined piperidine core places appended functionalities in specific spatial orientations that might not be achievable with more flexible or achiral linkers.

dot graph "Synthetic_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} } Caption: Vectorial diversification strategy using the building block.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, reasoning for choices, and methods for characterization to ensure trustworthy and reproducible outcomes.

Protocol 1: Amide Coupling at the C3-Carboxylic Acid

Objective: To couple a primary or secondary amine to the C3-carboxylic acid, a foundational step for incorporating the building block into a target scaffold.

Causality: This protocol uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient and widely used coupling reagent that minimizes racemization and side reactions.[3] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.[3] DMF is a polar aprotic solvent that effectively dissolves all reactants.

Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester can be observed.

  • Amine Addition: Add the desired amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

EntryAmine SubstrateTypical Yield (%)
1Benzylamine85 - 95%
2Aniline70 - 85%
3Morpholine80 - 90%
4Glycine methyl ester75 - 88%
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group to reveal the piperidine nitrogen for subsequent functionalization.

Causality: Catalytic hydrogenolysis is the gold-standard for Cbz removal due to its mild conditions and clean byproducts (toluene and CO₂).[1] Palladium on carbon (Pd/C) is the catalyst of choice. Methanol is an excellent solvent for this transformation. The reaction is carried out under an atmosphere of hydrogen gas.

Methodology:

  • Preparation: Dissolve the Cbz-protected piperidine derivative (1.0 eq) in methanol (MeOH) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) to the solution.

  • Hydrogen Atmosphere: Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas (H₂), typically via a balloon or by connecting the flask to a hydrogenator at atmospheric pressure.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the aromatic protons of the Cbz group in the ¹H NMR of an aliquot are indicators of completion. This typically takes 4-24 hours.

  • Work-up:

    • Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad thoroughly with methanol.

  • Validation: Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough for the next step. Purity can be confirmed by ¹H NMR and LC-MS. The product is the free secondary amine.

Protocol 3: N-Alkylation of the Deprotected Piperidine

Objective: To functionalize the newly revealed secondary amine.

Causality: This is a standard nucleophilic substitution reaction. The secondary amine acts as a nucleophile, attacking an alkyl halide. A mild base like potassium carbonate (K₂CO₃) is used to scavenge the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.

Methodology:

  • Preparation: To a solution of the deprotected piperidine (from Protocol 2, 1.0 eq) in acetonitrile, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification & Validation: Purify the crude product by flash column chromatography. Validate the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary & Characterization

PropertyValueSource
Chemical Name 1-(Benzyloxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid[4]
CAS Number 1095010-46-0[4][5]
Molecular Formula C₁₄H₁₇NO₅[4]
Molecular Weight 279.29 g/mol [4]

Expected NMR Characterization:

  • ¹H NMR: Signals for the benzylic protons of the Cbz group (~5.1 ppm) and the aromatic protons (~7.3 ppm) will be characteristic. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region. The protons alpha to the nitrogen, acid, and alcohol functionalities will be the most deshielded.

  • ¹³C NMR: The carbonyl carbons of the Cbz group and the carboxylic acid will be visible in the 155-175 ppm range. Aromatic carbons will appear around 127-136 ppm. The sp³ carbons of the piperidine ring will be in the 30-70 ppm range.

Conclusion

This compound is a high-value chiral building block that provides an efficient and strategic pathway to novel, three-dimensional chemical entities for drug discovery. Its inherent stereochemistry and orthogonal functional handles empower medicinal chemists to rapidly construct and diversify complex molecules. The robust and validated protocols presented herein provide a reliable foundation for leveraging this versatile synthon to accelerate the development of next-generation therapeutics.

References

Synthetic Applications of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Cbz-5-hydroxypiperidine-3-carboxylic Acid Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design, present in a vast number of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block. The derivative, this compound, offers a particularly advantageous starting point for synthetic chemists. This chiral molecule incorporates three key functional handles: a carbobenzyloxy (Cbz) protected nitrogen, a secondary hydroxyl group, and a carboxylic acid. This trifunctionality, combined with its defined stereochemistry, allows for orthogonal chemical modifications, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

The Cbz protecting group provides robust protection of the piperidine nitrogen, yet it can be readily removed under standard hydrogenolysis conditions. The hydroxyl and carboxylic acid moieties serve as versatile points for derivatization, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, solubility, and pharmacokinetic properties. This application note will provide a detailed overview of the synthetic utility of this compound derivatives, with a focus on their application as chiral building blocks in the synthesis of complex molecular architectures, including a proposed application in the synthesis of renin inhibitors. We will provide detailed, field-tested protocols for the key chemical transformations, offering insights into the causality behind experimental choices.

Core Synthetic Strategies and Key Transformations

The synthetic utility of this compound hinges on the selective manipulation of its hydroxyl and carboxylic acid functionalities. The following sections provide detailed protocols for the esterification of the carboxylic acid and the functionalization of the hydroxyl group via the Mitsunobu reaction, two fundamental transformations for elaborating this scaffold.

Esterification of the Carboxylic Acid Moiety

Esterification of the 3-carboxylic acid is a common first step in many synthetic sequences, serving to protect the acid and/or to introduce a group that can modulate the compound's properties. A variety of standard esterification protocols can be employed.[2][3] Here, we present a robust and widely applicable method using a carbodiimide coupling agent, which is effective for a broad range of alcohols.[4]

Protocol 1: EDC-Mediated Esterification of this compound

This protocol describes the synthesis of the methyl ester as a representative example.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add anhydrous methanol (1.2 eq).

    • Add a catalytic amount of DMAP (0.1 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x V), followed by brine (1 x V).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired methyl ester.

  • Scientific Rationale:

    • EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is readily attacked by the alcohol nucleophile (methanol).

    • DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.

    • The aqueous workup with sodium bicarbonate removes any unreacted carboxylic acid and the urea byproduct from the EDC coupling agent.

Table 1: Representative Yields for Esterification of this compound with Various Alcohols

AlcoholProductTypical Yield (%)
MethanolMethyl ester85-95
EthanolEthyl ester80-90
Benzyl alcoholBenzyl ester75-85
Functionalization of the 5-Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols or for the introduction of various nucleophiles at the hydroxyl position.[6][7] This reaction is particularly valuable for creating derivatives with altered stereochemistry or for introducing functionalities like azides (for subsequent reduction to amines) or substituted phenols.

Protocol 2: Mitsunobu Reaction for the Introduction of an Azide at the 5-Position

This protocol details the conversion of the 5-hydroxyl group to an azide with inversion of stereochemistry, a key step towards the synthesis of 5-amino derivatives.

  • Materials:

    • Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate (from Protocol 1)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Diphenylphosphoryl azide (DPPA)

    • Tetrahydrofuran (THF, anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • Dissolve methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product directly by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to isolate the azido-piperidine derivative.

  • Causality and Experimental Insights:

    • The reaction proceeds via the formation of an oxyphosphonium salt between the alcohol and the phosphine, activated by the azodicarboxylate.[6] This converts the hydroxyl group into a good leaving group.

    • The azide nucleophile (from DPPA) then displaces the oxyphosphonium group in an SN2 reaction, resulting in a complete inversion of stereochemistry at the C5 position.

    • The order of addition of reagents can be critical. Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and nucleophile can sometimes improve yields.[6]

    • The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Careful chromatography is essential.

Diagram 1: General Workflow for the Functionalization of this compound

G start This compound esterification Esterification (e.g., EDC, ROH, DMAP) start->esterification mitsunobu Mitsunobu Reaction (e.g., PPh3, DIAD, Nu-H) start->mitsunobu ester Ester Derivative esterification->ester inverted_alcohol Functionalized Derivative (Inverted Stereochemistry) mitsunobu->inverted_alcohol ester->mitsunobu amide_coupling Amide Coupling (e.g., HATU, Amine) ester->amide_coupling inverted_alcohol->amide_coupling deprotection Cbz Deprotection (H2, Pd/C) amide_coupling->deprotection final_product Target Molecule deprotection->final_product

Caption: A generalized workflow illustrating the key synthetic transformations of the title compound.

Application Note: Synthesis of a Potential Renin Inhibitor Precursor

Renin inhibitors are an important class of antihypertensive agents. Several potent renin inhibitors feature a substituted piperidine core.[8][9] The (3S,5R) stereochemistry of derivatives of this compound makes them attractive building blocks for the synthesis of novel renin inhibitors. This section outlines a proposed synthetic route and a detailed protocol for the synthesis of a key intermediate.

Proposed Synthetic Pathway for a Renin Inhibitor Precursor

Diagram 2: Proposed Synthesis of a Renin Inhibitor Precursor

G start Methyl 1-Cbz-5-azido-piperidine-3-carboxylate (from Protocol 2) reduction Azide Reduction (e.g., H2, Pd/C or PPh3, H2O) start->reduction amine Methyl 1-Cbz-5-amino-piperidine-3-carboxylate reduction->amine coupling Amide Coupling (e.g., HATU, Carboxylic Acid Fragment) amine->coupling precursor Renin Inhibitor Precursor coupling->precursor

Caption: A proposed synthetic route to a key renin inhibitor precursor.

Protocol 3: Amide Coupling to Synthesize a Renin Inhibitor Precursor

This protocol describes the coupling of the 5-amino-piperidine derivative with a representative carboxylic acid fragment.

  • Materials:

    • Methyl 1-Cbz-5-amino-piperidine-3-carboxylate (synthesized from the product of Protocol 2 via azide reduction)

    • Carboxylic acid fragment (e.g., 2-(3,5-difluorophenyl)acetic acid)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Saturated aqueous lithium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • To a solution of the carboxylic acid fragment (1.1 eq) in anhydrous DMF (0.2 M) in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of methyl 1-Cbz-5-amino-piperidine-3-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (3 x V) to remove DMF.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x V) and brine (1 x V).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired amide product.

  • Scientific Rationale and Trustworthiness:

    • HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization.[10] It activates the carboxylic acid to form a reactive O-acylisourea intermediate.

    • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the coupling reaction.

    • Washing with lithium chloride solution is an effective method for removing DMF during the workup.

    • This protocol provides a reliable method for the construction of the amide bond, a key linkage in many biologically active molecules.

Conclusion

This compound and its derivatives are versatile and valuable chiral building blocks in organic synthesis and medicinal chemistry. The presence of multiple, orthogonally addressable functional groups allows for the creation of diverse libraries of compounds for biological screening. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic potential of this scaffold. The application of these building blocks in the synthesis of complex molecules, such as the proposed renin inhibitor precursors, highlights their strategic importance in the development of new therapeutic agents. By understanding the underlying principles of the key chemical transformations and adhering to robust experimental protocols, researchers can effectively leverage the unique properties of this chiral synthon to advance their drug discovery programs.

References

reaction conditions for amide coupling with 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Amide Coupling with 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: Strategies, Protocols, and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] The stability and conformational properties of the amide bond are central to the structure of peptides, proteins, and a vast array of synthetic pharmaceuticals. The subject of this guide, this compound, is a valuable chiral building block that incorporates the piperidine scaffold, a privileged structure in modern drug discovery due to its favorable physicochemical properties and ability to explore chemical space in three dimensions.[3]

However, the coupling of this specific acid presents a distinct and common challenge for the synthetic chemist: the presence of a secondary hydroxyl group. This nucleophilic moiety can compete with the target amine, leading to the formation of an undesired ester byproduct. Therefore, a successful amide coupling requires a carefully orchestrated selection of reagents and conditions that favor N-acylation over O-acylation.

This document provides a comprehensive analysis of the reaction, detailing the mechanistic rationale behind reagent selection, offering field-tested protocols, and presenting troubleshooting strategies to empower researchers to achieve high-yield, high-purity outcomes.

The Mechanistic Cornerstone: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine is kinetically prohibitive at ambient temperatures. The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[4] This is achieved through the use of "coupling reagents."

The choice of coupling reagent is the most critical decision in this synthesis, directly influencing reaction efficiency, chemoselectivity (N- vs. O-acylation), and the preservation of stereochemical integrity at the α-carbon.

Major Classes of Coupling Reagents
  • Carbodiimides (e.g., DCC, EDC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange. To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives "trap" the activated acid as a more stable active ester, which is less prone to racemization and more selective in its subsequent reaction with the amine.[5][6] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[5]

  • Onium Salts (Uronium/Aminium & Phosphonium): This class of reagents is generally more efficient and faster-acting than carbodiimides, particularly for sterically hindered substrates.[7]

    • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling agents. In the presence of a non-nucleophilic base, the carboxylic acid is activated by forming a highly reactive OAt-ester.[8] The 7-azabenzotriazole leaving group provides anchimeric assistance via its pyridine nitrogen, accelerating the rate of amidation and making HATU exceptionally effective for challenging couplings.

    • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) operate via a similar mechanism, forming an OBt-active ester. Phosphonium salts are known for their high reactivity and excellent chemoselectivity, often favoring N-acylation over O-acylation, a critical advantage for our substrate.[9] They are also generally considered to have a lower risk of causing racemization compared to some other reagent classes.[7]

Amide Coupling Activation Mechanisms Fig. 1: General Activation Pathways cluster_0 Carbodiimide Pathway (EDC/HOBt) cluster_1 Onium Salt Pathway (HATU) Acid0 R-COOH O_acyl O-Acylisourea (Reactive, Prone to Racemization) Acid0->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt HOBt HOBt Amide0 Amide Product HOBt_ester->Amide0 + R'-NH₂ Amine0 R'-NH₂ Acid1 R-COOH Carboxylate R-COO⁻ Acid1->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide1 Amide Product OAt_ester->Amide1 + R'-NH₂ Amine1 R'-NH₂

Caption: General activation pathways for amide bond formation.

Strategic Approach for a Hydroxylated Substrate

The primary goal is to maximize the rate of amidation while minimizing the competing esterification side reaction.

  • Reagent Selection: While EDC/HOBt is a viable option, its success hinges on careful temperature control. The higher reactivity and efficiency of onium salts are generally preferred here.

    • HATU is an excellent choice due to its rapid kinetics. The fast formation of the desired amide can kinetically outcompete the slower O-acylation reaction.[9][10]

    • PyBOP is also a strong candidate due to its reported high chemoselectivity for N-acylation.[9]

  • Base Selection: A sterically hindered, non-nucleophilic tertiary amine is required.

    • N,N-Diisopropylethylamine (DIPEA) is the most common choice. It effectively deprotonates the carboxylic acid and neutralizes acidic byproducts without interfering in the reaction.[2][9]

    • N-Methylmorpholine (NMM) is a slightly weaker base and is sometimes preferred to minimize potential racemization, though this is a greater concern in peptide synthesis.[7]

  • Solvent and Temperature:

    • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard.[6] DMF is often preferred for its excellent solvating power.

    • Temperature: The reaction should be initiated at 0°C. This allows for controlled formation of the active ester and helps manage the initial exotherm.[11] The reaction is then typically allowed to warm to room temperature to proceed to completion.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields rapidly, especially when dealing with valuable or sterically hindered amines.

Materials & Reagents

ReagentM.W.Equivalents
This compound279.291.0
Amine (R-NH₂)-1.1 - 1.2
HATU380.231.1
DIPEA129.242.5 - 3.0
Anhydrous DMF-~0.1 M

Step-by-Step Procedure

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make an approx. 0.1 M solution). Add the desired amine (1.1 equiv).

  • Activation: In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Cool the reaction flask to 0°C using an ice-water bath. Add DIPEA (2.5 equiv) dropwise with vigorous stirring. A color change may be observed.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-6 hours. Check for the consumption of the starting carboxylic acid.

  • Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Validation & Troubleshooting

  • TLC Analysis: The amide product should have an Rf value intermediate between the polar starting acid and the (typically) less polar amine. The ester byproduct, if formed, will be less polar than the amide.

  • Incomplete Reaction: If the reaction stalls, a small additional portion of HATU (0.2 equiv) and DIPEA (0.5 equiv) can be added. Gentle warming (to 40°C) can also be attempted, but this may increase the risk of side reactions.[7]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is suitable for routine synthesis and larger-scale work where cost is a consideration.

Materials & Reagents

ReagentM.W.Equivalents
This compound279.291.0
Amine (R-NH₂)-1.1
EDC·HCl191.701.2
HOBt135.121.2
DIPEA or Triethylamine (TEA)129.242.5
Anhydrous DCM or DMF-~0.1 M

Step-by-Step Procedure

  • Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. The mixture may become thicker.

  • Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight (12-18 hours).[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than HATU-mediated couplings.

  • Workup: Dilute the mixture with DCM or Ethyl Acetate. Wash the organic phase with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography.

Validation & Troubleshooting

  • Byproduct Removal: The EDC-urea byproduct is water-soluble. If it precipitates in the organic layer, additional aqueous washes may be necessary.

  • Low Yield: EDC/HOBt couplings can be sensitive to steric hindrance. If yields are low, switching to the more powerful HATU protocol is the recommended course of action.[7]

Experimental_Workflow Fig. 2: General Experimental Workflow prep 1. Reagent Preparation (Acid, Amine in Anhydrous Solvent) cool 2. Cooling (0 °C Ice Bath) prep->cool activate 3. Activation (Add Coupling Reagent) cool->activate base 4. Base Addition (Add DIPEA dropwise) activate->base react 5. Reaction (Stir 0 °C to RT) base->react monitor 6. Monitoring (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Quench & Wash) monitor->workup purify 8. Isolation & Purification (Dry, Concentrate, Column Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Caption: A streamlined workflow for amide coupling reactions.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational choice of methodology. The key to minimizing the formation of the ester byproduct lies in selecting a coupling reagent and conditions that promote rapid N-acylation. For high efficiency and reliability, especially with challenging substrates, the HATU/DIPEA system is superior. For more routine or large-scale applications, the classic EDC/HOBt protocol remains a robust and cost-effective option, provided that reaction parameters are carefully controlled. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently incorporate this valuable building block into their synthetic programs.

References

The Strategic Role of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to present functional groups in a defined three-dimensional orientation. Within the diverse family of piperidine-based building blocks, 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid emerges as a particularly strategic asset for medicinal chemists. This chiral molecule is endowed with a unique constellation of functional groups, each offering a distinct handle for synthetic manipulation. The N-Cbz (carboxybenzyl) protecting group provides robust yet removable protection for the piperidine nitrogen, the hydroxyl group at the 5-position serves as a versatile nucleophile or a site for introducing further complexity, and the carboxylic acid at the 3-position is a key anchor for amide bond formation or other modifications. These features make it an ideal starting point for the synthesis of novel bioactive molecules, particularly in the realm of antiviral agents.

This guide provides an in-depth exploration of the application of this compound in the synthesis of potential neuraminidase inhibitors, a critical class of antiviral drugs for the treatment of influenza. We will delve into the rationale behind its use and provide detailed protocols for its derivatization, empowering researchers to leverage this valuable building block in their drug discovery programs.

Core Attributes of this compound

The utility of this building block is rooted in its trifunctional nature, which allows for a modular and convergent approach to library synthesis.

FeatureChemical GroupRole in Synthesis
Nitrogen Protection Carboxybenzyl (Cbz)Robust protection of the secondary amine, stable to a wide range of reaction conditions, and readily removable by hydrogenolysis.
Stereodefined Alcohol Secondary HydroxylA nucleophilic center for etherification or esterification, or can be oxidized to a ketone for further functionalization. Its stereochemistry is crucial for chiral recognition by biological targets.
Carboxylic Acid Carboxyl GroupEnables the formation of amide bonds, a common linkage in bioactive molecules, through coupling with a diverse range of amines. Can also be reduced or converted to other functional groups.

Application in the Synthesis of Neuraminidase Inhibitor Analogs

Neuraminidase inhibitors, such as oseltamivir and zanamivir, are a cornerstone of influenza therapy.[1] They function by blocking the active site of the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[2] The development of novel analogs is crucial to address the emergence of drug-resistant viral strains. The structure of this compound provides a promising scaffold to generate such analogs.

The following section outlines a synthetic strategy to leverage this building block for the creation of a library of potential neuraminidase inhibitors. This proposed workflow is based on established synthetic methodologies for piperidine derivatization and the known structure-activity relationships of neuraminidase inhibitors.

Proposed Synthetic Workflow

G A 1-Cbz-5-hydroxypiperidine- 3-carboxylic Acid B Esterification of Carboxylic Acid A->B C Protected Piperidine Ester B->C D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Activated Piperidine Intermediate D->E F Nucleophilic Displacement with Azide E->F G Azido-Piperidine Intermediate F->G H Reduction of Azide to Amine G->H I Amino-Piperidine Intermediate H->I J Guanidinylation of Amine I->J K Guanidinylated Piperidine J->K L Hydrogenolysis (Cbz Deprotection) & Saponification K->L M Final Neuraminidase Inhibitor Analog L->M

Caption: Proposed synthetic workflow for neuraminidase inhibitor analogs.

Detailed Protocols

The following protocols provide a step-by-step guide for the key transformations in the proposed synthetic workflow. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Esterification of the Carboxylic Acid

The protection of the carboxylic acid as an ester is a crucial first step to prevent its interference in subsequent reactions. A methyl or ethyl ester is commonly used.

Objective: To synthesize Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by flash column chromatography on silica gel if necessary.

Expected Outcome: A white to off-white solid. The yield for this type of reaction is typically in the range of 85-95%.

Protocol 2: Activation of the Hydroxyl Group and Azide Displacement

Activation of the hydroxyl group, for example as a mesylate, facilitates nucleophilic substitution. Subsequent reaction with an azide source introduces the nitrogen functionality that can be later converted to a guanidinium group, a key feature in many neuraminidase inhibitors.

Objective: To synthesize the corresponding 5-azido-piperidine derivative.

Materials:

  • Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium bromide (LiBr) (optional, to facilitate displacement)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate, brine, anhydrous magnesium sulfate

Procedure:

  • Mesylation: Dissolve the methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude mesylate is often used directly in the next step without further purification.

  • Azide Displacement: Dissolve the crude mesylate in anhydrous DMF.

  • Add sodium azide (3.0 eq) and lithium bromide (0.1 eq, optional).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: A colorless oil or a white solid. Yields for this two-step sequence can vary but are often in the 60-80% range.

Protocol 3: Reduction of the Azide and Guanidinylation

The azide is reduced to a primary amine, which is then converted to a guanidine group.

Objective: To synthesize the guanidinylated piperidine derivative.

Materials:

  • 5-azido-piperidine derivative

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C) or triphenylphosphine (PPh₃)

  • Hydrogen gas supply or water

  • 1H-Pyrazole-1-carboxamidine hydrochloride or a similar guanidinylating agent

  • Triethylamine or DIPEA

  • DMF

Procedure:

  • Azide Reduction (Hydrogenation): Dissolve the azide (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide stretch).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to obtain the crude amine, which is often used directly.

  • Guanidinylation: Dissolve the crude amine in DMF.

  • Add triethylamine (2.5 eq) and 1H-Pyrazole-1-carboxamidine hydrochloride (1.5 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Remove the solvent under high vacuum and purify the residue by chromatography or recrystallization.

Expected Outcome: A white solid. Yields for the guanidinylation step are typically moderate to good (50-75%).

Protocol 4: Final Deprotection

The final step involves the removal of the Cbz protecting group and saponification of the ester to yield the final bioactive molecule.

Objective: To obtain the final neuraminidase inhibitor analog.

Materials:

  • Guanidinylated piperidine ester

  • Methanol/Water or Ethanol/Water mixture

  • 10% Pd/C

  • Hydrogen gas

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Dowex 50WX8 resin (H⁺ form) or dilute HCl

Procedure:

  • Cbz Deprotection: Dissolve the guanidinylated ester in a mixture of methanol and water.

  • Add 10% Pd/C and stir under a hydrogen atmosphere until the starting material is consumed.

  • Filter through Celite and concentrate the filtrate.

  • Saponification: Dissolve the crude product in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH ~2-3 with Dowex 50WX8 resin or dilute HCl.

  • Filter the resin and wash with water.

  • Lyophilize the filtrate to obtain the final product.

Expected Outcome: A white, hygroscopic solid.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex bioactive molecules. Its strategic arrangement of functional groups allows for a systematic and efficient exploration of chemical space in the pursuit of novel therapeutics. The protocols outlined in this guide provide a framework for the derivatization of this scaffold to generate libraries of potential neuraminidase inhibitors. By applying these methods, researchers can harness the full potential of this unique starting material in their drug discovery endeavors.

References

Application Notes & Protocols: Strategic Derivatization of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a highly valuable trifunctional scaffold in modern medicinal chemistry and drug development. Its rigid piperidine core, decorated with three distinct and orthogonally addressable functional groups—a Cbz-protected secondary amine, a secondary hydroxyl group, and a carboxylic acid—makes it an ideal starting point for the construction of diverse chemical libraries.[1][2] The strategic and selective modification of these functional groups allows researchers to explore a vast chemical space, leading to the identification of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of protocols for the derivatization of this scaffold. Moving beyond simple step-by-step instructions, we delve into the causality behind experimental choices, offering insights into reaction mechanisms and potential challenges. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C-3 position is a primary handle for derivatization, most commonly through the formation of esters or amides. Amide bond formation, in particular, is one of the most frequently utilized reactions in medicinal chemistry.[3][4] The core principle for these transformations is the "activation" of the carboxylic acid's hydroxyl group to create a better leaving group, facilitating nucleophilic attack by an alcohol or amine.[3][5][6]

Strategy 1: Amide Bond Formation (Peptide Coupling)

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[6] Therefore, coupling reagents are essential.

Protocol 1.1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their water-solubility, which allows for easy removal of the urea byproduct during aqueous workup.[6] Additives such as 1-Hydroxybenzotriazole (HOBt) are crucial for suppressing racemization (if the alpha-carbon were chiral) and improving reaction efficiency by forming a less reactive, but more selective, HOBt active ester.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in an appropriate aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Amine and Additive: Add the desired primary or secondary amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality behind the choices:

  • EDC/HOBt System: This combination converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then rapidly trapped by HOBt to form an active ester.[6] This active ester is less prone to side reactions and reacts cleanly with the amine to form the desired amide.

  • Solvent: DCM is a good general-purpose solvent, while DMF can be necessary for less soluble starting materials.

  • Aqueous Work-up: The acidic and basic washes serve to remove any unreacted starting materials and the water-soluble dicyclohexylurea (DCU) byproduct.

Protocol 1.2: Uronium/Aminium Salt-Mediated Amide Coupling (HATU)

Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are among the most efficient coupling reagents, particularly for hindered amines or acids.[4]

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in DMF (0.1 M).

  • Addition of Reagents: Add the amine (1.1 eq) followed by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation & Coupling: Add HATU (1.2 eq) to the mixture. A color change (often to yellow) may be observed.

  • Reaction: Stir at room temperature for 2-6 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Causality behind the choices:

  • HATU/DIPEA System: HATU reacts with the carboxylate (formed by deprotonation with DIPEA) to generate a highly reactive OAt-active ester.[4] This species reacts very rapidly with the amine, often leading to faster reaction times and higher yields compared to carbodiimide methods.

  • Base: A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid without competing in the coupling reaction.

Data Presentation: Carboxylic Acid Derivatization
MethodCoupling ReagentAdditive/BaseTypical SolventReaction TimeKey Advantages
CarbodiimideEDC or DCCHOBtDCM, DMF12-24 hCost-effective, well-established
Uronium SaltHATU or HBTUDIPEADMF2-6 hHigh efficiency, fast, good for hindered substrates
EsterificationH₂SO₄ (catalytic)N/ACorresponding Alcohol4-12 hSimple for basic esters (e.g., methyl, ethyl)

Visualization: Carboxylic Acid Activation Workflow

G start Start: 1-Cbz-5-OH-Pip-3-COOH decision1 Desired Derivative? start->decision1 amide_path Amide decision1->amide_path Amide ester_path Ester decision1->ester_path Ester decision2 Substrates Sterically Hindered? amide_path->decision2 acid_cat_protocol Acid-Catalyzed Esterification ester_path->acid_cat_protocol hatu_protocol Protocol 1.2: HATU / DIPEA decision2->hatu_protocol Yes edc_protocol Protocol 1.1: EDC / HOBt decision2->edc_protocol No end_product Final Derivative hatu_protocol->end_product edc_protocol->end_product acid_cat_protocol->end_product

Caption: Decision workflow for derivatizing the carboxylic acid.

Part 2: Derivatization of the Hydroxyl Moiety

The secondary alcohol at the C-5 position offers another point for diversification, primarily through O-alkylation (ether formation) or O-acylation (ester formation). The Mitsunobu reaction is a particularly powerful tool for this purpose, as it proceeds under mild, neutral conditions and with a predictable inversion of stereochemistry.[7][8][9]

Strategy 2: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the condensation of an alcohol with a suitable acidic pronucleophile (pKa < 15), such as a carboxylic acid or a phenol.[7][10] The reaction is driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]

Protocol 2.1: Mitsunobu Esterification (Inversion of Stereochemistry)

This protocol allows for the esterification of the C-5 hydroxyl group with an external carboxylic acid, resulting in an inversion of the stereocenter.

Experimental Protocol:

  • Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the this compound derivative (e.g., the methyl ester from a previous step) (1.0 eq), the desired carboxylic acid (1.3 eq), and PPh₃ (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The characteristic orange color of the azodicarboxylate may fade as the reaction proceeds.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with a few drops of water. Remove the solvent under reduced pressure.

  • Purification: The major challenge in Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).[11] Purification is typically achieved via flash column chromatography.

Causality behind the choices:

  • Reagent Order: The order of addition can be critical. Typically, the alcohol, acid, and phosphine are mixed before the slow addition of the azodicarboxylate.[7][9] This allows for the formation of the initial betaine adduct between PPh₃ and DIAD, which then activates the alcohol.[9]

  • Mechanism: The reaction proceeds through the formation of a key oxyphosphonium intermediate, which activates the alcohol's oxygen as an excellent leaving group. The carboxylate anion then acts as the nucleophile, attacking the carbon center in an Sₙ2 fashion, leading to the observed inversion of configuration.[9][10]

  • Anhydrous Conditions: The reagents are moisture-sensitive, and water can consume the activated intermediates, reducing the yield.

Visualization: Generalized Mitsunobu Reaction Mechanism

G PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N(CO₂R')-N⁻-CO₂R'] PPh3->Betaine DEAD R'O₂C-N=N-CO₂R' (DEAD/DIAD) DEAD->Betaine ROH R-OH (Substrate Alcohol) NuH Nu-H (Pronucleophile, e.g., R''COOH) Phosphonium Oxyphosphonium Ion [R-O-P⁺Ph₃] NuH->Phosphonium Sₙ2 Attack (Inversion) Betaine->Phosphonium + ROH, - Nu⁻ Product Product (R-Nu) Phosphonium->Product TPPO Triphenylphosphine Oxide (O=PPh₃) Phosphonium->TPPO Hydrazine Hydrazine Byproduct

Caption: Simplified mechanism of the Mitsunobu reaction.

Part 3: Derivatization of the Piperidine Nitrogen

The Cbz (Carboxybenzyl) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of conditions.[12] Its removal unmasks a secondary amine, which can then be subjected to a plethora of derivatization reactions such as N-alkylation, N-acylation, or reductive amination.

Step 1: Cbz Group Deprotection

Protocol 3.1: Catalytic Hydrogenolysis

This is the most common and cleanest method for Cbz deprotection.[12][13]

Experimental Protocol:

  • Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent such as Methanol, Ethanol, or Ethyl Acetate.

  • Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a Parr hydrogenator apparatus (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS, watching for the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected secondary amine.

Causality behind the choices:

  • Mechanism: The Pd catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen, releasing the unstable carbamic acid, which spontaneously decarboxylates to give the free amine, CO₂, and toluene as the only byproducts.[12]

  • Safety: Hydrogen gas is flammable, and palladium catalysts can ignite solvents upon exposure to air. The filtration should be done carefully, keeping the filter cake wet.

Protocol 3.2: Acid-Mediated Deprotection

For molecules containing functional groups sensitive to reduction (e.g., alkynes, alkenes), an acid-mediated method is a valuable alternative.[14]

Experimental Protocol:

  • Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent like Dioxane or Ethyl Acetate.

  • Reagent: Add a solution of HCl in the solvent (e.g., 4M HCl in Dioxane) or HBr in acetic acid (33 wt%).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Isolation: Remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride or hydrobromide salt. It can be used as such or neutralized with a base during a subsequent work-up.

Causality behind the choices:

  • Advantages: This method avoids the use of flammable H₂ gas and heavy metal catalysts, which can be advantageous for process safety and purity of the final compound.[14]

Step 2: Derivatization of the Free Secondary Amine

Once deprotected, the secondary amine can be readily derivatized. Reductive amination is a classic and highly effective method for forming C-N bonds.

Protocol 3.3: Reductive Amination

Experimental Protocol:

  • Setup: Dissolve the deprotected piperidine salt (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a solvent such as Methanol or 1,2-Dichloroethane (DCE). If starting from the salt, add a base like triethylamine (1.2 eq) to liberate the free amine.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Reaction: Stir at room temperature for 4-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Visualization: Nitrogen Derivatization Pathway

G start Start: Cbz-Protected Piperidine deprotection Cbz Deprotection start->deprotection h2_pdc Protocol 3.1: H₂ / Pd-C deprotection->h2_pdc Hydrogenolysis acid Protocol 3.2: Acid (HCl/HBr) deprotection->acid Acidolysis free_amine Free Secondary Amine h2_pdc->free_amine acid->free_amine derivatization Derivatization Reaction free_amine->derivatization reductive_amination Protocol 3.3: Reductive Amination derivatization->reductive_amination acylation N-Acylation derivatization->acylation alkylation N-Alkylation derivatization->alkylation final_product Final N-Substituted Product reductive_amination->final_product acylation->final_product alkylation->final_product

Caption: Pathway for deprotection and subsequent derivatization of the piperidine nitrogen.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies employed in the synthesis and characterization of enzyme inhibitors. By integrating established principles with modern techniques, this document aims to serve as a practical resource for the rational design and development of novel therapeutic agents.

Introduction: The Critical Role of Enzyme Inhibitors in Therapeutics

Enzymes are fundamental to virtually all biological processes, acting as highly specific catalysts for biochemical reactions.[1] The dysregulation of enzyme activity is a hallmark of numerous diseases, making enzymes attractive targets for therapeutic intervention.[2][3][4] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, offering a powerful approach to modulate physiological pathways and combat disease.[5][6] The development of potent and selective enzyme inhibitors has led to breakthrough treatments for a wide range of conditions, including hypertension, cancer, and infectious diseases.[2][7]

This application note will delve into the core strategies for designing and synthesizing enzyme inhibitors, provide detailed experimental protocols for their characterization, and offer insights into the rationale behind these methodologies.

Strategic Approaches to Enzyme Inhibitor Synthesis

The journey to a successful enzyme inhibitor is multifaceted, often beginning with the identification of a promising molecular scaffold. Several key strategies guide this process, each with its own strengths and applications.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) leverages the three-dimensional structural information of a target enzyme to design inhibitors with high affinity and selectivity.[8][9][10] This rational approach significantly reduces the time and cost associated with drug discovery by moving away from random screening.[9][10]

The fundamental principle of SBDD is to design a molecule that fits precisely into the enzyme's active site or an allosteric site, disrupting its catalytic function.[8][10] This process typically involves:

  • Target Identification and Validation: Confirming the enzyme's role in the disease pathology.

  • Structure Determination: Obtaining a high-resolution 3D structure of the enzyme, usually through X-ray crystallography or cryo-electron microscopy.[10]

  • In Silico Screening and Design: Using computational tools to dock virtual libraries of compounds into the enzyme's binding site and to design novel molecules with improved binding characteristics.[]

dot graph TD { A[Target Identification & Validation] --> B{3D Structure Determination}; B --> C[Binding Site Analysis]; C --> D{Virtual Screening / De Novo Design}; D --> E[Chemical Synthesis]; E --> F[Biochemical & Biophysical Assays]; F --> G{Lead Optimization}; G --> B; G --> H[Preclinical Development]; node[style=filled, fillcolor="#F1F3F4"] A B C D E F G H; } caption: "Workflow for Structure-Based Drug Design."

Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) is a powerful alternative to high-throughput screening (HTS) that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to the target enzyme.[12][13] These fragments are then optimized and linked together to create more potent lead compounds.[12][13]

The key advantages of FBLD include:

  • Higher Hit Rates: Fragment libraries can more efficiently sample chemical space.[13]

  • Improved Ligand Efficiency: Fragments often have a higher binding affinity per atom, providing a better starting point for optimization.[13]

  • Greater Exploration of Chemical Space: This method can uncover novel chemical scaffolds that might be missed by HTS.[14]

The FBLD process generally follows these steps:

  • Fragment Library Screening: Using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) to identify fragments that bind to the target.

  • Hit Validation: Confirming the binding and determining the binding mode of the fragment hits.

  • Fragment Elaboration: Growing or linking the fragments to increase their affinity and selectivity.[13]

dot graph TD { A[Fragment Library Screening] --> B{Hit Identification & Validation}; B --> C[Structural Characterization (X-ray, NMR)]; C --> D{Fragment Evolution}; subgraph D direction LR D1[Fragment Growing] D2[Fragment Linking] D3[Fragment Merging] end D --> E[Lead Compound]; node[style=filled, fillcolor="#F1F3F4"] A B C E; node[style=filled, fillcolor="#FFFFFF"] D1 D2 D3; } caption: "Key stages in Fragment-Based Lead Discovery."

Combinatorial Chemistry

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules.[7][15][16] This approach is particularly useful for generating diverse libraries of compounds for high-throughput screening to identify novel enzyme inhibitors.[15][17] The core principle is to systematically combine a set of building blocks in all possible combinations.[18]

Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[19][20] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology is exceptionally well-suited for drug discovery, particularly in the assembly of inhibitor libraries and the linking of molecular fragments.[19][21][22][23] The modular nature of click chemistry allows for the efficient creation of diverse compound libraries from a smaller set of starting materials.[20]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis and characterization of enzyme inhibitors.

Protocol 1: Synthesis of a Bidentate Inhibitor using Click Chemistry

This protocol describes the synthesis of a bidentate inhibitor library targeting a hypothetical protein tyrosine phosphatase (PTP), adapted from methodologies described for assembling inhibitor libraries.[19][20]

Objective: To synthesize a library of potential PTP inhibitors by coupling an alkyne-bearing active site binder with a variety of azide-modified peripheral groups.

Materials:

  • Alkyne-functionalized PTP active site binder (Core Group)

  • A diverse library of azide-functionalized peripheral groups

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Water (deionized)

  • 96-well microplate

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized core group in DMSO.

    • Prepare 10 mM stock solutions of each azide-functionalized peripheral group in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup (in a 96-well plate):

    • To each well, add 5 µL of the 10 mM alkyne core group stock solution.

    • Add 5 µL of a unique 10 mM azide peripheral group stock solution to each well.

    • Add 85 µL of a 1:1 mixture of water and DMSO.

    • To initiate the reaction, add 2.5 µL of the 100 mM CuSO₄ solution and 2.5 µL of the 1 M sodium ascorbate solution to each well. The final volume in each well will be 100 µL.

  • Reaction and Incubation:

    • Seal the plate and incubate at room temperature for 12-24 hours with gentle shaking. The reaction is generally complete within this timeframe, often achieving near-quantitative yields.[19]

  • Confirmation of Reaction (Optional):

    • The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.

  • Direct Screening:

    • The resulting library of compounds in the 96-well plate can be directly diluted and used for high-throughput screening in an enzyme inhibition assay without the need for purification.[19]

Causality Behind Experimental Choices:

  • DMSO/Water Solvent System: This co-solvent system is chosen for its ability to dissolve a wide range of organic molecules while being compatible with the aqueous conditions required for the click reaction and subsequent biological assays.[19]

  • Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt. This is a common and efficient catalytic system for the CuAAC reaction.

  • Direct Screening: The high efficiency and clean nature of the click reaction often obviate the need for purification before initial screening, significantly accelerating the drug discovery process.[19]

Protocol 2: Determination of Inhibitor Potency (IC₅₀)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Synthesized inhibitor

  • Assay buffer

  • 96- or 384-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a Serial Dilution of the Inhibitor:

    • Create a series of inhibitor concentrations in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of the microplate, add a fixed amount of the enzyme to each well containing the serially diluted inhibitor.

    • Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).

    • Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

  • Initiate the Enzymatic Reaction:

    • Add a fixed concentration of the substrate to all wells simultaneously to start the reaction. The substrate concentration is typically at or below its Michaelis constant (Kₘ).[24]

  • Monitor Reaction Progress:

    • Measure the rate of product formation over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[25]

Self-Validation System:

  • The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay. The dose-response curve should exhibit a clear sigmoidal shape for a well-behaved inhibitor.

Protocol 3: Kinetic Characterization of Inhibition Mechanism

This protocol describes how to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) using Michaelis-Menten kinetics.[26][27]

Objective: To elucidate the mechanism by which an inhibitor affects the catalytic activity of an enzyme.

Materials:

  • Same as for the IC₅₀ determination.

Procedure:

  • Experimental Setup:

    • Set up a matrix of experiments with varying concentrations of both the substrate and the inhibitor.

    • Typically, you will use several fixed concentrations of the inhibitor (including zero) and for each inhibitor concentration, you will vary the substrate concentration over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).

  • Measure Initial Velocities:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity as described in the IC₅₀ protocol.

  • Data Analysis:

    • Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To more clearly distinguish the inhibition mechanism, transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[27]

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, Vₘₐₓ remains unchanged.[25]

  • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ remains unchanged, apparent Vₘₐₓ decreases.[25]

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[25]

  • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ change.[25]

dot graph TD { subgraph "Lineweaver-Burk Plots" A[Competitive] -->|Lines intersect on y-axis| B(Km increases, Vmax constant); C[Non-competitive] -->|Lines intersect on x-axis| D(Km constant, Vmax decreases); E[Uncompetitive] -->|Parallel lines| F(Km and Vmax decrease); end node[style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] A C E; node[style=filled, fillcolor="#F1F3F4"] B D F; } caption: "Interpreting modes of enzyme inhibition."

Data Presentation and Summary

Table 1: Comparison of Key Drug Discovery Strategies for Enzyme Inhibitors

StrategyPrincipleAdvantagesDisadvantages
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target enzyme for rational inhibitor design.[8]Reduces random screening, can lead to higher potency and selectivity.[9][10]Requires a high-resolution structure of the target enzyme.
Fragment-Based Lead Discovery (FBLD) Starts with small fragments and grows or links them into more potent inhibitors.[12][13]High hit rates, efficient exploration of chemical space, better ligand efficiency.[13]Requires sensitive biophysical techniques for screening, optimization can be challenging.
Combinatorial Chemistry Rapidly synthesizes large libraries of related compounds.[7][15]Generates vast chemical diversity for screening.[17]Can produce libraries of low quality or with poor drug-like properties.
Click Chemistry Uses highly efficient and specific reactions to assemble molecules.[19][20]High yields, modular, tolerant of many functional groups, ideal for library synthesis.[19]Limited by the availability of alkyne and azide building blocks.

Table 2: Interpreting Kinetic Data for Reversible Inhibitors

Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on the y-axis
Non-competitive UnchangedDecreasesLines intersect on the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed Increases or DecreasesDecreasesLines intersect off-axes

Covalent Enzyme Inhibitors: A Note on Irreversible Inhibition

While the protocols above focus on reversible inhibitors, it is important to acknowledge the significance of covalent inhibitors. These molecules form a stable, covalent bond with the target enzyme, leading to irreversible inhibition.[28][29][30][31] Covalent inhibitors can offer advantages such as increased potency and prolonged duration of action.[29] Their design requires careful consideration of a reactive "warhead" that specifically targets a nucleophilic residue in the enzyme's active site.[29][32] Penicillin and aspirin are classic examples of drugs that act through covalent inhibition.[29][30]

Conclusion

The synthesis of enzyme inhibitors is a cornerstone of modern drug discovery.[3][5] By leveraging a combination of rational design strategies such as SBDD and FBLD, and powerful synthetic methodologies like combinatorial and click chemistry, researchers can efficiently generate and optimize novel therapeutic candidates. The detailed protocols provided in this application note offer a practical framework for the synthesis, screening, and kinetic characterization of these inhibitors. A thorough understanding of these principles and techniques is essential for any scientist working at the interface of chemistry, biology, and medicine.

References

Application Notes and Protocols for Stereoselective Reactions Using 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid in Modern Drug Discovery

The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the architecture of numerous blockbuster pharmaceuticals. Its prevalence underscores the enduring need for synthetic methodologies that can precisely control the three-dimensional arrangement of substituents on this saturated heterocycle. This compound, a readily accessible chiral building block, represents a powerful starting point for the stereoselective synthesis of complex, polysubstituted piperidines. Its inherent chirality, derived from the C3 and C5 positions, provides a robust framework for directing the stereochemical outcome of subsequent transformations, making it an invaluable asset in the construction of novel therapeutic agents, such as potent renin inhibitors.[1]

This technical guide provides an in-depth exploration of the stereoselective applications of this compound and its derivatives. We will delve into the mechanistic principles that govern stereocontrol and provide a detailed, field-proven protocol for a key diastereoselective transformation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral molecules.

Core Concept: Leveraging Inherent Chirality for Diastereoselective Transformations

The synthetic utility of this compound lies in the principle of "chiral pool synthesis," where an enantiomerically pure starting material is utilized to transfer its stereochemical information to newly created chiral centers. The fixed stereochemistry at the C3 and C5 positions of the piperidine ring dictates the facial selectivity of reactions at other sites, most notably at prochiral centers introduced into the molecule.

A prime example of this is the diastereoselective reduction of a ketone at the C5 position. By oxidizing the C5 hydroxyl group to a ketone, a prochiral center is established. The subsequent reduction of this ketone with a hydride reagent can proceed from two faces of the carbonyl group, leading to two possible diastereomeric alcohols. The steric and electronic environment created by the substituent at the C3 position will favor the approach of the reducing agent from the less hindered face, resulting in the preferential formation of one diastereomer. The choice of reducing agent and reaction conditions can further enhance this selectivity.

Workflow for Diastereoselective Reduction

The overall strategy involves a two-step sequence: oxidation of the C5 alcohol to a ketone, followed by the diastereoselective reduction of the resulting ketone. This approach allows for the potential inversion of the C5 stereocenter or the reinforcement of the existing stereochemistry with high diastereomeric excess.

G start 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid Methyl Ester oxidation Oxidation (e.g., Dess-Martin Periodinane) start->oxidation ketone Methyl 1-Cbz-5-oxopiperidine-3-carboxylate (Prochiral Ketone) oxidation->ketone reduction Diastereoselective Reduction (e.g., NaBH4, L-Selectride®) ketone->reduction product Diastereomerically Enriched 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid Methyl Ester reduction->product

Caption: General workflow for the diastereoselective reduction of the C5 position.

Detailed Experimental Protocol: Diastereoselective Reduction of Methyl 1-Cbz-5-oxopiperidine-3-carboxylate

This protocol details a representative procedure for the diastereoselective reduction of the ketone derived from Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. The initial step, oxidation of the alcohol, can be achieved using standard procedures such as Swern or Dess-Martin periodinane oxidation. The following protocol focuses on the crucial stereodetermining reduction step.

Materials and Reagents
  • Methyl 1-Cbz-5-oxopiperidine-3-carboxylate (Substrate)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 1-Cbz-5-oxopiperidine-3-carboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in a mixture of anhydrous DCM and anhydrous MeOH (e.g., a 4:1 ratio) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The rationale for this low temperature is to enhance the kinetic control of the reaction, thereby maximizing the diastereoselectivity. Slower reaction rates allow the steric and electronic directing effects of the C3 substituent to more effectively influence the trajectory of the hydride attack.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The slow addition helps to maintain the low temperature and control the rate of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.

Expected Outcome and Stereochemical Rationale

The reduction of the 5-keto group is expected to proceed with high diastereoselectivity. The C3-methoxycarbonyl group, in the thermodynamically preferred equatorial position, will sterically hinder the axial approach of the hydride. Consequently, the hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the cis-isomer (with respect to the C3 substituent) as the major product.

G sub Methyl 1-Cbz-5-oxopiperidine-3-carboxylate (Chair Conformation) axial trans-product sub->axial Axial Attack (Hindered) Leads to trans (minor) equatorial cis-product sub->equatorial Equatorial Attack (Favored) Leads to cis (major)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis to improve both yield and purity.

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this scaffold is present in numerous pharmaceuticals.[1][2] However, controlling regioselectivity and stereoselectivity while managing multiple functional groups presents significant challenges. This guide focuses on a practical and common synthetic route, addressing potential pitfalls at each critical stage.

Overview of a Primary Synthetic Pathway

A robust and common strategy for synthesizing this compound involves the catalytic hydrogenation of a pyridine precursor followed by selective N-protection. This approach is advantageous as it establishes the core piperidine ring with the required substituents early in the sequence.

Synthetic_Pathway Start 5-Hydroxynicotinic Acid Intermediate 5-Hydroxypiperidine- 3-carboxylic Acid Start->Intermediate  Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid)   Product 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid Intermediate->Product  N-Cbz Protection (Cbz-Cl, Base)   Troubleshooting_Hydrogenation Problem Problem Low Conversion in Hydrogenation Cause1 Potential Cause Catalyst Poisoning by Nitrogen Lone Pair Problem->Cause1 Cause2 Potential Cause Insufficient Catalyst Activity Problem->Cause2 Cause3 Potential Cause Inadequate H₂ Pressure / Temperature Problem->Cause3 Solution1 Solution Use Acidic Solvent (e.g., Glacial Acetic Acid) to Protonate Nitrogen Cause1->Solution1 Solution2 Solution Switch to a More Robust Catalyst (PtO₂, Rh/C) Cause2->Solution2 Solution3 Solution Increase H₂ Pressure (50-80 bar) and/or Gently Heat (RT to 80°C) Cause3->Solution3

References

troubleshooting common side reactions in 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile, trifunctional building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when working with this compound?

A1: Due to its trifunctional nature, the primary side reactions of concern are:

  • Intramolecular Lactonization: The proximity of the 5-hydroxyl group and the 3-carboxylic acid can lead to the formation of a bicyclic lactone, particularly under acidic or strongly dehydrating conditions.

  • Racemization: During amide coupling, the stereocenter at the 3-position is susceptible to racemization, especially with over-activation or prolonged exposure to base.

  • Oxidation: The secondary alcohol at the 5-position can be oxidized to a ketone, leading to the formation of 1-Cbz-5-oxopiperidine-3-carboxylic acid as an impurity.

  • Side Reactions during Cbz Deprotection: Depending on the method, side reactions can occur. For instance, acid-mediated cleavage can sometimes lead to byproducts, while catalytic hydrogenation may be incomplete or affect other functional groups if present in the molecule.

Q2: I am performing an amide coupling reaction and observing a significant amount of a non-polar byproduct. What could this be?

A2: A common non-polar byproduct in reactions with this molecule is the intramolecular lactone. This can be formed during the activation step of the carboxylic acid, especially with carbodiimide reagents in the absence of additives like HOBt or Oxyma Pure. The lactone is more rigid and less polar than the starting hydroxy acid.

Q3: Can the Cbz group be cleaved under acidic conditions without affecting the rest of the molecule?

A3: While the Cbz group can be cleaved with strong acids like HBr in acetic acid, this method should be approached with caution.[1] These conditions can promote the formation of the lactone as a side product. Careful monitoring of the reaction and optimization of conditions (temperature, reaction time) are crucial.

Troubleshooting Guides

Issue 1: Amide Coupling Reactions - Low Yield and Impurity Formation

Problem: My amide coupling reaction with this compound is giving low yields and multiple spots on TLC, including one that is less polar than my starting material.

This is a frequent issue arising from the competition between the desired intermolecular amide bond formation and intramolecular side reactions.

Visualizing the Reaction Pathways

G start This compound activated Activated Ester Intermediate start->activated Coupling Reagent (e.g., HATU) product Desired Amide Product activated->product + Amine activated_side activated_side amine Primary/Secondary Amine amine->product lactone Intramolecular Lactone racemized Racemized Product activated_side->lactone Intramolecular Cyclization activated_side->racemized Base-Mediated Epimerization

Caption: Competing pathways in amide coupling.

Troubleshooting Steps & Explanations
Potential Cause Explanation Recommended Solution & Protocol
Intramolecular Lactonization The activated carboxylic acid is susceptible to nucleophilic attack by the internal 5-hydroxyl group, forming a stable bicyclic lactone. This is especially prevalent with carbodiimide reagents like EDC and DCC when used alone.[2][3]Use Additives: Always use coupling additives that form less reactive, more stable active esters, which favors the intermolecular reaction. Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, Oxyma Pure suppress lactonization.[4] Protocol: 1. Dissolve this compound (1 eq.) and Oxyma Pure (1.2 eq.) in anhydrous DMF. 2. Add your amine (1.1 eq.) to the solution. 3. Add the coupling reagent (e.g., EDC, 1.2 eq.) portion-wise at 0 °C. 4. Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.
Racemization The α-proton at the C3 position can be abstracted by base, especially when the carboxylic acid is activated, leading to a loss of stereochemical integrity.[4] This is more likely with strong bases like triethylamine (TEA) and prolonged reaction times.Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in the minimum required amount. For particularly sensitive substrates, consider using a weaker base like N-methylmorpholine (NMM).[5] Optimize Conditions: 1. Keep the reaction temperature low (start at 0 °C). 2. Minimize the pre-activation time before adding the amine. 3. Use highly efficient coupling reagents like HATU or COMU to shorten reaction times.[6]
Oxidation of the Hydroxyl Group Trace oxidizing impurities or air oxidation under certain conditions can lead to the formation of the corresponding ketone.Use High-Purity Reagents and Inert Atmosphere: Ensure all reagents and solvents are free from oxidizing contaminants. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize air oxidation.

Issue 2: Cbz Deprotection - Incomplete Reaction and Byproduct Formation

Problem: I am trying to remove the Cbz group, but the reaction is either incomplete or I am forming a new, unexpected product.

Cbz deprotection can be challenging in the presence of the hydroxyl group, which can participate in side reactions under certain conditions.

Decision Workflow for Cbz Deprotection

G start Cbz-Protected Substrate q1 Are there other reducible groups (e.g., alkenes, alkynes, nitro groups)? start->q1 hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) q1->hydrogenolysis No q2 Is lactonization a concern? q1->q2 Yes success Deprotected Product hydrogenolysis->success acid_cleavage Acid-Mediated Cleavage (HBr/AcOH) acid_cleavage->success failure Troubleshoot Further acid_cleavage->failure Lactone formed q2->acid_cleavage No mild_acid Milder Acidic Conditions (e.g., TMSI) q2->mild_acid Yes thiolysis Thiol-Mediated Cleavage mild_acid->thiolysis Still problematic mild_acid->success thiolysis->success

Caption: Selecting the appropriate Cbz deprotection method.

Troubleshooting Steps & Explanations
Potential Cause Explanation Recommended Solution & Protocol
Incomplete Catalytic Hydrogenolysis The palladium catalyst can be "poisoned" by trace impurities (e.g., sulfur compounds) or the product amine can inhibit the catalyst.Use Fresh Catalyst and Additives: Ensure a fresh, high-quality Pd/C catalyst is used. If product inhibition is suspected, adding a small amount of a weak acid like acetic acid can protonate the product amine, preventing it from binding to the catalyst. Protocol: 1. Dissolve the Cbz-protected compound in methanol or ethanol. 2. Add 10% Pd/C (5-10 mol%). 3. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). 4. Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Lactone Formation during Acidic Cleavage Strong acids, such as HBr in acetic acid, can catalyze the intramolecular esterification (lactonization) between the 5-hydroxyl and 3-carboxylic acid groups.[7]Use Milder Conditions or Alternative Reagents: If lactonization is observed, switch to a milder deprotection method. Transfer hydrogenation (e.g., using ammonium formate as the hydrogen source) is a good alternative to H₂ gas.[8] Thiol-mediated deprotection is also an option for substrates sensitive to both hydrogenation and strong acids.[8] Transfer Hydrogenation Protocol: 1. Dissolve the Cbz-protected compound in methanol. 2. Add 10% Pd/C (10 mol%). 3. Add ammonium formate (5 equivalents). 4. Stir at room temperature, monitoring for completion.
Acetylation with Acetic Acid as Solvent If using HBr in acetic acid, and the reaction is heated, there's a risk of acetylating the newly formed amine.[7]Avoid Heating and Use Minimal Acid: Perform the reaction at room temperature. If the reaction is sluggish, consider a different deprotection method rather than heating. Use the minimum amount of acetic acid necessary to dissolve the substrate.

Issue 3: Unwanted Oxidation of the 5-Hydroxyl Group

Problem: My final product contains an impurity with a mass corresponding to the loss of two hydrogens, suggesting oxidation of the alcohol to a ketone.

The secondary alcohol at the 5-position is susceptible to oxidation, which can occur under various conditions.

Mechanism of Oxidation

G start 1-Cbz-5-Hydroxypiperidine -3-carboxylic Acid ketone 1-Cbz-5-Oxopiperidine -3-carboxylic Acid start->ketone Oxidation oxidant Oxidizing Agent (e.g., trace metals, air) oxidant->ketone

Caption: Oxidation of the 5-hydroxyl group.

Troubleshooting Steps & Explanations
Potential Cause Explanation Recommended Solution & Protocol
Presence of Oxidizing Agents Certain reagents or metal catalysts used in other steps can have residual oxidizing activity. For example, some grades of coupling reagents or catalysts might contain trace metal impurities.Purify Starting Materials and Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and free from oxidizing contaminants. If a particular reagent is suspected, consider purifying it or using a freshly opened bottle.
Air Oxidation Prolonged reaction times, especially at elevated temperatures and in the presence of base, can lead to air oxidation of the secondary alcohol.Maintain an Inert Atmosphere: For lengthy reactions or those requiring heat, it is advisable to work under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
Incompatible Reaction Conditions Some reaction conditions, particularly those involving certain transition metals or elevated temperatures, can promote oxidation.Screen and Optimize Conditions: If oxidation is a persistent issue, screen different solvents, bases, and catalysts (if applicable) to identify conditions that minimize this side reaction. Lowering the reaction temperature is often an effective strategy.

References

Technical Support Center: Stereocontrol in the Synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the stereocontrolled synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This valuable chiral building block is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic candidates. Its rigid, substituted piperidine structure allows for precise spatial presentation of functional groups, but its synthesis is complicated by the presence of two key stereocenters at the C3 and C5 positions. Achieving high diastereo- and enantioselectivity is a frequent and critical challenge for researchers.

This guide is designed for chemists, researchers, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this important molecule. Our goal is to explain the causality behind experimental choices, empowering you to overcome synthetic hurdles and achieve your target stereoisomer with high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and stereochemical control of this compound.

Q1: What are the primary synthetic strategies for accessing this compound and its stereoisomers?

There are several effective strategies, broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. While often providing excellent enantiomeric purity, these syntheses can be lengthy.

  • Asymmetric Catalysis: This involves using a chiral catalyst to transform a prochiral substrate into a chiral product with high enantioselectivity. Methods like asymmetric hydrogenation or hydroboration of unsaturated precursors are common.

  • Diastereoselective Synthesis: This strategy is frequently employed, often starting from a racemic or prochiral precursor like 1-Cbz-5-oxopiperidine-3-carboxylic acid ester. A key step is the diastereoselective reduction of the C5 ketone, which sets the relative stereochemistry between the C3 and C5 positions. The resulting diastereomers can then be separated, or a subsequent resolution step can be used to isolate the desired enantiomer.

  • Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture of a hydroxy-ester precursor, allowing for the separation of the two enantiomers. This is a powerful technique for obtaining high enantiomeric excess (ee).[1][2][3]

Q2: What are the key stereocenters in this compound, and why is their control critical?

The key stereocenters are at the C3 (bearing the carboxylic acid) and C5 (bearing the hydroxyl group) positions. This leads to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).

The three-dimensional arrangement of the substituents on the piperidine ring is critical because it dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor). A slight change in stereochemistry can dramatically alter biological activity, turning a potent drug into an inactive or even harmful compound. Therefore, precise control over both the relative (cis/trans) and absolute (R/S) configuration is paramount in drug development.

Q3: How does the choice of starting material influence the stereochemical outcome?

The starting material is fundamental to the stereochemical strategy:

  • Prochiral Starting Materials (e.g., 1-Cbz-5-oxopiperidine-3-carboxylate): These substrates require a stereoselective reaction to create the chiral centers. The primary challenge is achieving high diastereoselectivity in the reduction of the ketone. The choice of reducing agent and reaction conditions will determine the ratio of cis to trans products.

  • Racemic Starting Materials: If you begin with a racemic mixture, such as (±)-trans-1-Cbz-5-hydroxypiperidine-3-carboxylic acid, the core challenge shifts to resolution. This can be achieved through enzymatic methods, formation of diastereomeric salts with a chiral resolving agent, or chiral chromatography.

  • Chiral Pool Starting Materials: Using a starting material that already contains one or more of the desired stereocenters, like a derivative of glutamic acid or hydroxyproline, can simplify the synthesis. Here, the challenge is to transfer the existing stereochemistry faithfully through the synthetic sequence and to control the formation of new stereocenters relative to the existing one.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: Poor Diastereoselectivity in the Reduction of the Ketone Precursor.

Q: My reduction of ethyl 1-Cbz-5-oxopiperidine-3-carboxylate is giving a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A: This is a classic challenge in piperidine synthesis. The facial selectivity of the hydride attack on the C5 ketone is influenced by steric and electronic factors. A 1:1 mixture suggests that the reducing agent you are using (likely a small, unhindered hydride source like sodium borohydride) is not discriminating effectively between the two faces of the carbonyl.

Causality: The piperidine ring exists in a chair conformation. The ester group at C3 will preferentially occupy an equatorial position to minimize steric strain. The incoming hydride can then attack from either the axial or equatorial face of the C5 ketone.

  • Axial Attack: Leads to the equatorial alcohol (trans isomer).

  • Equatorial Attack: Leads to the axial alcohol (cis isomer).

Troubleshooting Steps & Solutions:

  • Increase Steric Bulk of the Hydride Reagent: The most effective way to improve diastereoselectivity is to use a bulkier reducing agent. The large size of the reagent will favor attack from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (cis isomer) as the major product.

ReagentTypical SolventTypical Temperature (°C)Major IsomerRationale
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Mixture (~1:1 to 3:1 cis:trans)Small, unhindered, low selectivity.
Lithium Tri-sec-butylborohydride (L-Selectride®)THF-78cis (>95:5)Very bulky, strong preference for equatorial attack.
Sodium Triacetoxyborohydride (STAB)THF, Dichloromethane0 to 25cis (>90:10)Moderately bulky, good selectivity.
Potassium Tri-sec-butylborohydride (K-Selectride®)THF-78cis (>95:5)Even bulkier than L-Selectride.
  • Lower the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) is crucial, especially with bulky reagents. Lower temperatures increase the energy difference between the diastereomeric transition states, enhancing the selectivity of the reaction.

  • Choice of Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Tetrahydrofuran (THF) is generally the preferred solvent for bulky borohydride reagents.

  • Chelation Control: In some cases, using a chelating metal (like Zn²⁺ or Ce³⁺) with a simpler hydride reagent can direct the stereochemistry. However, for this specific substrate, steric control with bulky reagents is the most reliable method.

dot

G cluster_0 Troubleshooting: Poor Diastereoselectivity in Ketone Reduction Start Poor d.r. in reduction of 1-Cbz-5-oxopiperidine-3-carboxylate CheckReagent Are you using NaBH₄? Start->CheckReagent ChangeReagent Switch to a bulky reducing agent: L-Selectride® or K-Selectride® CheckReagent->ChangeReagent Yes CheckTemp Is the reaction at low temp (-78°C)? CheckReagent->CheckTemp No ChangeReagent->CheckTemp LowerTemp Perform reaction at -78°C CheckTemp->LowerTemp No Success Achieved high diastereoselectivity (>95:5 cis) CheckTemp->Success Yes LowerTemp->Success

Caption: Troubleshooting workflow for improving diastereoselectivity.

Problem 2: Epimerization at C3 during Saponification.

Q: I am observing epimerization at the C3 position (loss of stereochemical purity) when I try to hydrolyze the ester to the carboxylic acid using LiOH or NaOH. Why is this happening and how can I prevent it?

A: This is a common and often frustrating problem. The proton at the C3 position is alpha to the ester's carbonyl group, making it acidic. Under basic conditions used for saponification, this proton can be abstracted to form an enolate intermediate. This enolate is planar, and when it is re-protonated by the solvent (e.g., water), it can happen from either face, leading to racemization or epimerization (a change in the relative stereochemistry between C3 and C5).[4][5]

Causality: The formation of the planar enolate at C3 temporarily destroys the stereocenter. Subsequent non-stereoselective protonation leads to a mixture of diastereomers.

Troubleshooting Steps & Solutions:

  • Use Milder Hydrolysis Conditions: Avoid strong bases like NaOH or KOH at elevated temperatures.

    • Lithium Hydroxide (LiOH) at Low Temperature: LiOH in a THF/water mixture at 0 °C is often effective and is the standard for many ester hydrolyses. The lower temperature disfavors the enolization pathway.

    • Barium Hydroxide (Ba(OH)₂): This can sometimes be a milder alternative to alkali metal hydroxides.

  • Enzymatic Hydrolysis: Using an esterase or lipase can provide a highly selective hydrolysis under neutral pH conditions, completely avoiding the problem of base-catalyzed epimerization.

  • Acid-Catalyzed Hydrolysis: While potentially harsh, carefully controlled acid-catalyzed hydrolysis (e.g., using HCl in dioxane/water) can sometimes be used. However, this may risk cleaving the Cbz protecting group.

  • Change the Protecting Group Strategy: If epimerization remains a persistent issue, consider carrying the carboxylic acid through the synthesis from an earlier stage, if possible, or use an ester that can be cleaved under non-basic conditions (e.g., a tert-butyl ester, which can be cleaved with trifluoroacetic acid).

dot

G cluster_1 Mechanism of C3 Epimerization C3_Stereocenter C3 Stereocenter (R or S) Base Base (OH⁻) C3_Stereocenter->Base - H⁺ Enolate Planar Enolate Intermediate (Achiral at C3) Base->Enolate Protonation Protonation (H₂O) Enolate->Protonation + H⁺ Epimer_Mixture Mixture of C3 Epimers (R and S) Protonation->Epimer_Mixture

Caption: Base-catalyzed epimerization at the C3 position.

Problem 3: Difficulty in Determining the Stereochemistry.

Q: I have synthesized what I believe to be a single stereoisomer, but I am struggling to definitively assign the relative (cis/trans) and absolute (R/S) stereochemistry. What are the recommended analytical techniques?

A: Assigning the stereochemistry of 3,5-disubstituted piperidines requires careful analysis, often using a combination of techniques.

Recommended Techniques:

  • ¹H NMR Spectroscopy (for Relative Stereochemistry):

    • Coupling Constants (J-values): This is the most powerful NMR method for determining relative stereochemistry. In a chair conformation:

      • trans Isomer (diequatorial or diaxial substituents): For the C3 and C5 protons, you will typically see at least one large axial-axial coupling (J ≈ 8-12 Hz) to their neighbors.

      • cis Isomer (axial/equatorial substituents): The protons at C3 and C5 will show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can show through-space correlations. For the cis isomer, you would expect to see an NOE between the axial protons at C3 and C5. For the trans isomer, no such correlation would be observed.[6][7][8]

  • X-ray Crystallography (for Absolute and Relative Stereochemistry):

    • This is the "gold standard" and provides an unambiguous determination of both relative and absolute stereochemistry, provided you can grow a suitable single crystal of your compound or a derivative.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC):

    • This technique is excellent for determining enantiomeric purity (ee). By comparing the retention time of your sample to that of an authentic, known standard (if available), you can assign the absolute configuration. It is also invaluable for separating stereoisomers.

  • Vibrational Circular Dichroism (VCD):

    • VCD is a powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to one predicted by quantum chemical calculations.

Part 3: Key Experimental Protocols

Protocol 1: Diastereoselective Reduction of Ethyl 1-Cbz-5-oxopiperidine-3-carboxylate to yield the cis-isomer

This protocol is designed to maximize the formation of the cis-diastereomer.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve ethyl 1-Cbz-5-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition of Reducing Agent: Slowly, add a 1.0 M solution of L-Selectride® in THF (1.2 eq) dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by 30% hydrogen peroxide (H₂O₂). Caution: This quench can be highly exothermic and produce gas. Add slowly and ensure adequate cooling and venting.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

References

preventing racemization during reactions with 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Chiral Integrity in Synthetic Reactions

Welcome to the technical support guide for 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Our goal is to provide you with the expert insights and practical protocols necessary to prevent racemization and maintain the stereochemical integrity of your target molecules.

Understanding the Risk: Why is Racemization a Concern?

This compound possesses a chiral center at the C-3 position, which is alpha to the carboxylic acid's carbonyl group. The hydrogen atom at this position is acidic and susceptible to abstraction under basic conditions.[1] This deprotonation leads to the formation of a planar, achiral enolate intermediate.[2] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of stereoisomers—a process known as racemization or epimerization.[2][3]

This loss of stereochemical purity is a critical issue in drug development, where only one enantiomer or diastereomer typically possesses the desired biological activity. This guide provides actionable strategies to mitigate this inherent risk.

Racemization_Mechanism cluster_0 Racemization Pathway Chiral_Acid Chiral Carboxylic Acid (R- or S-configuration at C-3) Enolate Planar, Achiral Enolate Intermediate Chiral_Acid->Enolate Base (Proton Abstraction) Racemic_Mixture Racemic Mixture (R- and S-isomers) Enolate->Racemic_Mixture Proton Source (Reprotonation)

Caption: Base-catalyzed racemization via an achiral enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: Which reaction step is most prone to racemization with this molecule? Amide bond formation is the highest-risk step. This process requires the activation of the carboxylic acid, which further increases the acidity of the alpha-proton, making it more susceptible to abstraction by base.[4][5]

Q2: What is the single most important factor to control to prevent racemization? The choice of base is critical. A sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is strongly recommended.[5][6] Bases with low steric hindrance can more easily abstract the alpha-proton, leading to higher levels of epimerization.[6]

Q3: Are there specific coupling reagents that are better than others? Yes. Uronium/aminium-based reagents like HATU and HBTU, when used with additives, are generally preferred over carbodiimides like DCC or EDC alone.[7] The addition of 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, 6-Cl-HOBt) is crucial as they act as racemization suppressors.[8][9][10] These additives form an active ester intermediate that is less prone to racemization than the intermediates formed by carbodiimides alone.

Q4: Does temperature play a significant role? Absolutely. All activation and coupling reactions should be performed at low temperatures. It is standard practice to start the activation at 0 °C or even -15 °C and allow the reaction to slowly warm to room temperature.[9] Higher temperatures accelerate the rate of both the desired reaction and the undesired enolization.

Troubleshooting Guide: Addressing Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Appearance of a new diastereomer/enantiomer peak in LC-MS or chiral HPLC after amide coupling. 1. Incorrect Base: Use of a non-hindered base (e.g., triethylamine, NMM). 2. Excessive Base: Using more than the required stoichiometric amount of base. 3. High Temperature: Reaction run at elevated temperatures. 4. Suboptimal Coupling Reagent: Using a carbodiimide (DCC, EDC) without an additive like HOBt.[9][10]1. Switch to DIEA or 2,4,6-collidine. [10] 2. Use the minimum amount of base required. For aminium/uronium reagents, use 1.0-1.1 equivalents of the acid and amine, and 1.05 equivalents of the coupling reagent and 2.0 equivalents of DIEA. 3. Maintain low temperatures. Start the activation at 0°C and let the reaction proceed without external heating. 4. Use a modern coupling reagent system. Employ HATU/DIEA or HBTU/HOBt/DIEA.[7]
Low yield and incomplete reaction, tempting an increase in temperature or reaction time. 1. Steric Hindrance: The amine coupling partner may be sterically bulky, slowing the reaction. 2. Poor Solubility: Reagents may not be fully dissolved.1. Do not increase the temperature. Instead, increase the reaction time at room temperature. Monitor by LC-MS. 2. Consider a more potent coupling reagent like COMU or PyBOP if HATU is insufficient. 3. Ensure all reagents are fully dissolved in an appropriate solvent (DMF, NMP) before combining.
Racemization observed even with recommended reagents. 1. Order of Addition: Adding the base before the coupling reagent is fully mixed with the acid can create localized high concentrations of base, promoting enolization. 2. Moisture: Water can interfere with the reaction and affect the basicity of the medium.1. Follow a strict order of addition. Premix the carboxylic acid, coupling reagent, and additive (if applicable) in the solvent at 0°C. Add the base, followed immediately by the amine. 2. Use anhydrous solvents and reagents. Ensure your reaction is run under an inert atmosphere (Nitrogen or Argon).
Preventative Protocols & Best Practices

To proactively minimize racemization, it is essential to select the right combination of reagents from the outset.

Recommended Reagent Combinations for Amide Coupling
Coupling Reagent Additive Base Relative Racemization Risk Comments
HATUNoneDIEAVery LowHighly effective and generally the first choice for challenging couplings.
HBTUHOBtDIEALowA classic and reliable combination. HOBt is essential to suppress racemization.[8][9]
PyBOPNoneDIEALowPhosphonium salt reagent, good alternative to uronium salts.
EDC / DICHOBt / OxymaDIEAModerateCarbodiimides are cost-effective but carry a higher intrinsic risk. Never use without an additive. [9][10]
DCCHOBtDIEAModerateSimilar to EDC/DIC, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.
Step-by-Step Protocol: Low-Racemization Amide Bond Formation

This protocol details a robust method for coupling this compound with a primary or secondary amine using HATU.

Materials:

  • This compound (1.0 eq)

  • Amine (hydrochloride salt or free base) (1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.2 eq if using amine salt; 1.2 eq if using free base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Workflow:

protocol_workflow cluster_workflow Low-Racemization Amide Coupling Workflow A 1. Dissolve Acid & HATU in Anhydrous DMF B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DIEA (Stir for 1-2 min) B->C D 4. Add Amine (As solution in DMF) C->D E 5. Monitor Reaction (LC-MS / TLC) D->E Allow to warm to RT Stir 1-16h F 6. Aqueous Workup & Extraction E->F G 7. Purification (Chromatography) F->G H 8. Chiral Purity Analysis (Chiral HPLC/SFC) G->H

Caption: Recommended workflow for minimizing racemization during amide coupling.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIEA (2.2 eq for amine salts, 1.2 eq for free bases) dropwise to the stirred solution. Allow the activation to proceed for 1-2 minutes.

  • Amine Addition: Add the amine (1.1 eq), preferably as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Validation: Crucially, analyze the stereochemical purity of the final product using chiral HPLC or SFC to confirm that no significant racemization has occurred.

By carefully selecting reagents, controlling reaction parameters, and following a validated protocol, you can successfully perform reactions with this compound while preserving its critical stereochemical integrity.

References

Technical Support Center: Selective Protection & Deprotection of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this trifunctional building block. The inherent challenge lies in the molecule's three distinct reactive sites: a Cbz-protected secondary amine, a secondary hydroxyl group, and a carboxylic acid. Achieving selective modification requires a robust and logical orthogonal protection strategy.

This document provides troubleshooting guides in a practical Q&A format, detailed experimental protocols, and visual workflows to clarify decision-making in your synthetic route.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the protection and deprotection of this compound.

Topic: Selective Protection Strategies

Question 1: I need to modify the hydroxyl group. In what order should I protect the functional groups, and why?

Answer: The recommended order of protection is 1) Carboxylic Acid , followed by 2) Hydroxyl Group .

The reasoning is based on the relative reactivity of the functional groups. The carboxylic acid is the most acidic proton source and is highly nucleophilic when deprotonated. Attempting to protect the hydroxyl group first, especially with base-labile or sterically demanding protecting groups, can lead to unwanted side reactions, such as lactonization or reactions at the carboxylate.

By first converting the carboxylic acid to a stable, unreactive ester, you neutralize its reactivity, allowing for cleaner and more efficient protection of the secondary alcohol in the subsequent step.

Question 2: Which protecting group should I choose for the carboxylic acid to ensure maximum flexibility for later steps?

Answer: The choice of ester is critical and dictates the "orthogonality" of your entire synthetic strategy.[1][2] Orthogonal protection allows for the removal of one protecting group under specific conditions without affecting others.[2]

Here is a comparison of common ester protecting groups:

Protecting GroupRecommended ReagentsDeprotection ConditionsOrthogonality & Key Considerations
Methyl (Me) Ester SOCl₂ in Methanol; or TMSCHN₂Saponification (e.g., LiOH, NaOH)Good Choice. Stable to the acidic conditions used to remove some hydroxyl protecting groups (e.g., THP) and the hydrogenolysis conditions used for Cbz removal.[3]
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ (cat.); or Boc₂O, DMAPMild Acid (e.g., TFA in DCM)Excellent Choice. Highly orthogonal. Cleaved under acidic conditions that leave Cbz, silyl ethers, and most other esters intact.[4]
Benzyl (Bn) Ester Benzyl alcohol, DCC/DMAP; or Benzyl bromide, Cs₂CO₃Catalytic Hydrogenolysis (H₂, Pd/C) CONFLICT WARNING. This group is not orthogonal to the N-Cbz group. Both are removed simultaneously under standard hydrogenolysis conditions.[5][6] Avoid this choice unless simultaneous deprotection is the goal.

Question 3: I'm trying to protect the hydroxyl group as a silyl ether, but the reaction is sluggish and incomplete. What am I doing wrong?

Answer: This is a common issue often related to reaction conditions rather than the protecting group itself. Here’s a troubleshooting checklist:

  • Moisture is the Enemy: Silylating agents like TBDMS-Cl are highly sensitive to water. Ensure your starting material is anhydrous (co-evaporate with toluene if necessary) and use dry solvents (e.g., DMF, DCM) and glassware.

  • Base Choice Matters: Imidazole is a standard base/catalyst, but for a sterically hindered secondary alcohol, it can be slow. Consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.

  • Solvent Polarity: A polar aprotic solvent like DMF is generally preferred as it helps to dissolve the piperidine starting material and facilitates the reaction.

  • Temperature: While many silylations proceed at room temperature, gently heating the reaction to 40-50 °C can often drive it to completion without significant side product formation.

Topic: Selective Deprotection Strategies

Question 1: How can I selectively remove the N-Cbz group without affecting my ester or other protecting groups?

Answer: The most reliable and common method for Cbz deprotection is catalytic hydrogenolysis .[7][8]

  • Conditions: Molecular hydrogen (H₂) or a hydrogen transfer reagent (e.g., ammonium formate) with a palladium on carbon (Pd/C) catalyst.[3][5]

  • Mechanism: The reaction proceeds via reductive cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[7]

  • Orthogonality: This method is exceptionally mild and highly selective. It will not affect alkyl esters (Methyl, Ethyl), t-Butyl esters, or silyl ethers (TBDMS, TIPS). As noted previously, it will cleave Benzyl esters.

Troubleshooting Cbz Deprotection:

  • Stalled Reaction: If the reaction stalls, the catalyst may be poisoned. Sulfur-containing compounds are common catalyst poisons. Ensure your reagents and starting material are pure. Sometimes, filtering the reaction mixture through a fresh pad of Celite and adding fresh catalyst can restart the process.

  • Alternative Methods: If your molecule contains functional groups sensitive to reduction (e.g., alkynes), acidic cleavage with HBr in acetic acid can be used, but this is a very harsh method that will also cleave t-butyl esters and silyl ethers.[8]

Question 2: I need to deprotect the hydroxyl group, which is protected as a TBDMS ether. What are the best conditions to ensure the Cbz and ester groups remain intact?

Answer: Fluoride-based deprotection is the method of choice for removing silyl ethers and is completely orthogonal to Cbz and ester groups.

  • Recommended Reagent: Tetrabutylammonium fluoride (TBAF), typically a 1M solution in THF.

  • Conditions: The reaction is usually fast and clean at room temperature.

  • Alternative Fluoride Sources: For sensitive substrates where the basicity of TBAF might be an issue, buffered systems like HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be used.[2][9]

Part 2: Recommended Orthogonal Synthetic Workflow & Protocols

This section outlines a robust, field-proven orthogonal strategy for selectively functionalizing this compound.

Visual Workflow: Orthogonal Protection Strategy

G cluster_deprotection Selective Deprotection Pathways A Starting Material 1-Cbz-5-OH-piperidine-3-COOH B Step 1: tBu Ester Formation (Boc)₂O, t-BuOH, DMAP A->B C Intermediate 1 -COOH protected as tBu Ester B->C D Step 2: Silyl Ether Formation TBDMS-Cl, Imidazole, DMF C->D E Fully Protected Intermediate D->E F Deprotect N-Cbz H₂, 10% Pd/C, MeOH E->F Hydrogenolysis G Deprotect O-TBDMS TBAF, THF E->G Fluoride H Deprotect COO-tBu TFA, DCM E->H Acidolysis

Caption: Orthogonal protection and deprotection workflow.

Visual Guide: Deprotection Conflict

G A Incorrectly Protected Intermediate N-Cbz, O-H, COO-Bn B H₂, Pd/C (Hydrogenolysis) A->B C Simultaneous Deprotection Product N-H, O-H, COO-H B->C Both Cbz and Bn groups are cleaved

Caption: Non-orthogonal deprotection of Cbz and Benzyl ester.

Experimental Protocols

Protocol 1: Protection of Carboxylic Acid as a tert-Butyl Ester

  • Preparation: Dissolve this compound (1.0 equiv.) in a mixture of tert-butanol and dichloromethane (DCM).

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.) to the solution. Then, slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature. The reaction may gently effervesce (CO₂ evolution). Monitor progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude tert-butyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Protection of Hydroxyl Group as a TBDMS Ether

  • Preparation: Dissolve the product from Protocol 1 (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add imidazole (2.5 equiv.) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.5 equiv.).

  • Reaction: Stir the mixture at room temperature. Monitor progress by TLC or LC-MS until completion (typically 2-6 hours).

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate or diethyl ether. Combine the organic layers and wash extensively with water to remove DMF, followed by a final wash with brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the fully protected intermediate.

Protocol 3: Selective Deprotection of the N-Cbz Group

  • Preparation: Dissolve the fully protected intermediate (1.0 equiv.) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Reaction: Purge the reaction flask with hydrogen gas (H₂) and maintain the reaction under a hydrogen atmosphere (using a balloon or a Parr shaker) with vigorous stirring. Monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (MeOH). Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]

References

Technical Support Center: Navigating the Scale-Up of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the production of this valuable piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and ensuring its efficient and scalable synthesis is paramount for advancing drug discovery programs.[1][2][3] This document is structured to anticipate and address the critical issues you may encounter, moving from synthesis fundamentals to the nuances of large-scale production.

I. Overview of the Synthesis Pathway

The synthesis of this compound typically involves the protection of a suitable piperidine precursor with a carboxybenzyl (Cbz) group. The choice of starting material and the specific reaction conditions can significantly impact yield, purity, and the scalability of the process. A common conceptual pathway is illustrated below.

Synthesis_Pathway Starting_Material Piperidine Precursor (e.g., 5-hydroxynicotinic acid derivative) Cbz_Protection N-Cbz Protection (Cbz-Cl, Base) Starting_Material->Cbz_Protection Step 1 Reduction Ring Reduction (e.g., Catalytic Hydrogenation) Cbz_Protection->Reduction Step 2 Product This compound Reduction->Product Crude Product Purification Purification (Crystallization/Chromatography) Product->Purification Final Step

Caption: A generalized synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.

Synthesis & Reaction Optimization

Q1: My N-Cbz protection reaction is sluggish and gives a low yield. What are the likely causes and how can I improve it?

A1: A slow or low-yielding Cbz protection reaction can often be attributed to several factors related to the reagents, solvent, and reaction conditions.

  • Cause 1: Inadequate Base. The reaction of an amine with benzyl chloroformate (Cbz-Cl) generates hydrochloric acid, which must be neutralized for the reaction to proceed to completion.[4] If the base is too weak or used in insufficient quantity, the amine starting material will be protonated, rendering it non-nucleophilic.

    • Solution:

      • Ensure you are using at least one equivalent of a suitable base. For large-scale reactions, a cost-effective inorganic base like sodium carbonate or potassium carbonate in a biphasic system (e.g., water/toluene) can be effective.

      • For smaller scales or more sensitive substrates, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is a good choice.

  • Cause 2: Poor Solubility of Starting Material. Piperidine derivatives, especially those with hydroxyl and carboxylic acid groups, can have limited solubility in common organic solvents.

    • Solution:

      • Consider using a solvent system that can better solubilize your starting material. A mixture of solvents, such as THF/water or dioxane/water, can be beneficial.

      • If using an inorganic base in a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate.

  • Cause 3: Degradation of Cbz-Cl. Benzyl chloroformate is sensitive to moisture and can degrade over time.

    • Solution:

      • Always use a fresh or properly stored bottle of Cbz-Cl.

      • Consider titrating an older bottle to determine its purity before use.

Parameter Recommendation for Scale-Up Rationale
Base Sodium Carbonate or Potassium CarbonateCost-effective, easily removed during workup.
Solvent Biphasic (e.g., Toluene/Water)Good for temperature control and product isolation.
Temperature 0-10 °C (initial addition)Controls the exotherm of the reaction.

Q2: I am observing significant side products during the Cbz protection step. What are they and how can I minimize them?

A2: The most common side product is the formation of dibenzyl carbonate from the reaction of Cbz-Cl with the benzyl alcohol formed from its decomposition. Over-alkylation is also a possibility if there are other nucleophilic sites.

  • Minimization Strategy:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Cbz-Cl. A large excess can lead to more side products.

    • Temperature Control: Add the Cbz-Cl slowly at a low temperature (0-5 °C) to control the exothermic reaction and minimize decomposition.

    • Efficient Stirring: In a large reactor, ensure efficient stirring to prevent localized "hot spots" and ensure proper mixing of reagents.

Q3: The reduction of the pyridine ring is not going to completion or is resulting in over-reduction. How can I control this step?

A3: Catalytic hydrogenation is a common method for this transformation, but it requires careful optimization, especially at scale.

  • Incomplete Reduction:

    • Cause: Catalyst deactivation, insufficient hydrogen pressure, or poor substrate purity.

    • Solution:

      • Use a high-quality catalyst (e.g., Palladium on carbon, Rhodium on alumina). Ensure the catalyst is not poisoned by impurities from the previous step.

      • Increase hydrogen pressure within the safe limits of your reactor.

      • Purify the Cbz-protected intermediate before hydrogenation.

  • Over-reduction (Debenzylation of Cbz group):

    • Cause: The Cbz group is susceptible to hydrogenolysis, especially under harsh conditions (high temperature, high pressure, or with certain catalysts like Palladium).[5][6]

    • Solution:

      • Catalyst Choice: Rhodium-based catalysts are often less prone to causing debenzylation compared to Palladium.

      • Temperature and Pressure Control: Conduct the hydrogenation at lower temperatures (e.g., room temperature to 40 °C) and moderate pressures.

      • Reaction Monitoring: Closely monitor the reaction by HPLC or TLC to stop it once the starting material is consumed.

Troubleshooting_Reduction cluster_incomplete Incomplete Reduction cluster_over Over-reduction Catalyst_Deactivation Catalyst Deactivation Solution_Incomplete Optimize Catalyst, Pressure, Purity Catalyst_Deactivation->Solution_Incomplete Low_Pressure Insufficient H2 Pressure Low_Pressure->Solution_Incomplete Impure_Substrate Substrate Impurity Impure_Substrate->Solution_Incomplete Harsh_Conditions High Temp/Pressure Solution_Over Use Rh Catalyst, Milder Conditions, Monitor Harsh_Conditions->Solution_Over Pd_Catalyst Palladium Catalyst Pd_Catalyst->Solution_Over Problem Reduction Issues Problem->Catalyst_Deactivation Problem->Low_Pressure Problem->Impure_Substrate Problem->Harsh_Conditions Problem->Pd_Catalyst

Caption: Decision tree for troubleshooting the ring reduction step.

Purification & Isolation

Q4: I am struggling with the purification of the final product. It is highly polar and difficult to handle. What are my options?

A4: this compound is indeed a polar molecule with both acidic and basic functionalities, making its isolation challenging.

  • Crystallization: This is the most desirable method for large-scale purification.

    • Solvent Screening: A systematic solvent screen is crucial. Consider solvent systems like:

      • Water/Isopropanol

      • Water/Acetone[7]

      • Dimethylformamide (DMF)/Water/Acetone[7]

    • pH Adjustment: The solubility of your product is highly pH-dependent. You can induce crystallization by carefully adjusting the pH of an aqueous solution to the isoelectric point of the molecule.

  • Chromatography: While less ideal for large-scale production, it may be necessary.

    • Reverse-Phase Chromatography: C18 silica is a good option for polar compounds. A water/acetonitrile or water/methanol gradient with a modifier like formic acid or acetic acid can be effective.

    • Ion-Exchange Chromatography: This can be a very effective, albeit more complex, method for purification.[7] You can use a cation exchange resin and elute with a pH gradient or a salt gradient.

Q5: During workup, I am getting emulsions that are difficult to break. How can I prevent this?

A5: Emulsions are common when dealing with polar molecules and biphasic systems, especially at a larger scale.

  • Prevention and Mitigation:

    • Add Brine: After your aqueous wash, washing with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Filter through Celite: Passing the emulsified layer through a pad of Celite or diatomaceous earth can help to break up the emulsion.

    • Solvent Choice: Toluene is often less prone to emulsion formation than other organic solvents like ethyl acetate.

    • Gentle Mixing: At scale, avoid overly vigorous agitation that can create stable emulsions.

III. Scale-Up Considerations

Q6: What are the key safety considerations when scaling up this synthesis?

A6: Safety is paramount in any chemical synthesis, and scaling up introduces new hazards.

  • Hydrogenation: This is a high-pressure reaction and requires a properly rated and maintained reactor. Ensure proper grounding to prevent static discharge, and monitor for potential leaks. The catalyst can be pyrophoric, especially after filtration, and should be handled with care (e.g., kept wet with water).

  • Exothermic Reactions: The Cbz protection step is exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Reagent Handling: Cbz-Cl is corrosive and lachrymatory. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated area.

Q7: How can I make this process more "green" and sustainable for large-scale production?

A7: Incorporating principles of green chemistry is increasingly important in process development.

  • Solvent Selection: Minimize the use of chlorinated solvents like DCM. Consider greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether (CPME).

  • Atom Economy: Evaluate the overall atom economy of your synthetic route. Routes that minimize the use of protecting groups are often more sustainable.

  • Catalysis: The use of catalytic hydrogenation is a good example of a green chemistry principle, as it avoids the use of stoichiometric reducing agents that generate large amounts of waste.

  • Waste Minimization: Develop a robust workup and purification procedure that minimizes solvent usage and waste generation. For example, crystallizing the product directly from the reaction mixture can significantly reduce waste.

IV. References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. --INVALID-LINK--

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. --INVALID-LINK--

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. --INVALID-LINK--

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. --INVALID-LINK--

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. --INVALID-LINK--

  • Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. PrepChem.com. --INVALID-LINK--

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. --INVALID-LINK--

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. --INVALID-LINK--

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC - NIH. --INVALID-LINK--

  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem. --INVALID-LINK--

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents. --INVALID-LINK--

  • This compound, 95%+ Purity, C14H17NO5, 1 gram. Fisher Scientific. --INVALID-LINK--

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. --INVALID-LINK--

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. --INVALID-LINK--

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. --INVALID-LINK--

  • This compound 97%. BOC Sciences. --INVALID-LINK--

  • Practical and Cost-Effective Manufacturing Route for the Synthesis of a β-Lactamase Inhibitor. ResearchGate. --INVALID-LINK--

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. --INVALID-LINK--

  • Development of a Large-Scale Synthetic Route to Manufacture (−)-Huperzine A. Semantic Scholar. --INVALID-LINK--

References

impact of reaction parameters on the purity of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction parameters for the highest possible purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The presence of multiple functional groups—a secondary amine protected by a carbobenzyloxy (Cbz) group, a hydroxyl group, and a carboxylic acid—presents unique synthetic challenges. Achieving high purity requires careful control over each reaction step, from the formation of the piperidine ring to the final deprotection of the ester. This guide will walk you through potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound, and what are the critical stages affecting purity?

A1: A plausible and common synthetic route starts from a substituted pyridine, such as ethyl nicotinate, and involves three key stages, each with a significant impact on the final purity:

  • Catalytic Hydrogenation: The pyridine ring is reduced to a piperidine ring. The chemoselectivity of this step is crucial to avoid the reduction of the ester group.

  • N-Cbz Protection: The secondary amine of the piperidine is protected with a Cbz group using benzyl chloroformate. Side reactions can occur here, affecting purity.

  • Ester Hydrolysis (Saponification): The ethyl ester is hydrolyzed to the corresponding carboxylic acid. The reaction conditions must be carefully chosen to prevent cleavage of the Cbz protecting group.

Q2: During the catalytic hydrogenation of the pyridine precursor, what are the primary side reactions that can compromise purity?

A2: The main challenge during the catalytic hydrogenation of a substituted pyridine is over-reduction.[1] This refers to the hydrogenolysis of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[1] Additionally, if other reducible functional groups are present, such as a nitro group or an alkene, their reduction can also lead to impurities. The choice of catalyst and reaction conditions is paramount to minimize these side reactions.

Q3: Can the Cbz protecting group react with the hydroxyl group on the piperidine ring during the protection step?

A3: Yes, this is a potential side reaction. Benzyl chloroformate (Cbz-Cl) can react with alcohols to form carbonates, especially in the presence of a base.[2] To favor N-protection over O-protection, it is important to control the reaction conditions. Typically, performing the reaction at a lower temperature and using a milder base can enhance the selectivity for the more nucleophilic amine.

Q4: How stable is the Cbz group during the final ester hydrolysis step under basic conditions?

A4: The Cbz group is generally stable to mildly basic conditions used for saponification.[3][4] However, prolonged exposure to strong bases or elevated temperatures can lead to its cleavage.[5] Therefore, it is crucial to monitor the hydrolysis reaction closely and use the minimum amount of base and the lowest effective temperature to achieve complete ester hydrolysis without affecting the Cbz group.

Q5: My final product, this compound, is proving difficult to purify. What strategies can I employ?

A5: The target molecule is zwitterionic at certain pH values and highly polar, which can make purification challenging. Standard silica gel chromatography may not be effective. Consider the following approaches:

  • Ion-Exchange Chromatography: This is a powerful technique for separating zwitterionic compounds.

  • Reverse-Phase Chromatography (HPLC): Using a polar-modified C18 column with a highly aqueous mobile phase can be effective for purifying polar organic acids.[6][7][8][9]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Piperidine Ring Formation

Symptoms:

  • NMR analysis of the product mixture shows multiple diastereomers.

  • Difficulty in separating the desired diastereomer.

Potential Causes and Solutions:

Potential CauseSolution
Inadequate Control of Hydrogenation Conditions The stereochemical outcome of catalytic hydrogenation can be influenced by the catalyst, solvent, and hydrogen pressure. For instance, in some cases, PtO₂ favors the formation of cis isomers, while Pd/C may lead to trans isomers.[10] Experiment with different catalysts and conditions to optimize for the desired diastereomer.
Thermodynamic vs. Kinetic Control The initially formed kinetic product may not be the most stable thermodynamically. A longer reaction time or a change in temperature could lead to epimerization and a different diastereomeric ratio.
Protecting Group Influence The presence and nature of a protecting group on the nitrogen can influence the facial selectivity of the hydrogenation.
Issue 2: Incomplete Cbz Protection or Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material (unprotected piperidine) and/or a byproduct with a higher molecular weight.

  • NMR spectrum shows signals corresponding to a carbonate byproduct.

Potential Causes and Solutions:

Potential CauseSolution
Insufficient Benzyl Chloroformate Ensure at least a stoichiometric amount of Cbz-Cl is used. A slight excess may be necessary to drive the reaction to completion.
Reaction with Hydroxyl Group As mentioned in the FAQs, O-acylation is a potential side reaction.[2] To minimize this, use a less reactive base (e.g., sodium bicarbonate instead of triethylamine) and maintain a low reaction temperature (e.g., 0 °C).
Hydrolysis of Benzyl Chloroformate Cbz-Cl is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Issue 3: Cleavage of the Cbz Group During Ester Hydrolysis

Symptoms:

  • TLC or LC-MS analysis of the final product shows a peak corresponding to the deprotected piperidine derivative.

  • Unexpected formation of benzyl alcohol in the reaction mixture.

Potential Causes and Solutions:

Potential CauseSolution
Harsh Basic Conditions While generally stable, the Cbz group can be cleaved by strong bases at elevated temperatures.[5] Use a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH), and perform the reaction at room temperature or slightly above, monitoring the progress carefully.
Prolonged Reaction Time Do not let the reaction run for an unnecessarily long time after the ester has been fully hydrolyzed. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation of Ethyl 5-Hydroxynicotinate

This protocol is a general guideline and may require optimization based on your specific substrate and desired stereoisomer.

Materials:

  • Ethyl 5-hydroxynicotinate

  • Catalyst (e.g., 10% Pd/C or PtO₂)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrogen source

Procedure:

  • In a high-pressure reactor, dissolve ethyl 5-hydroxynicotinate in the chosen solvent.

  • Carefully add the catalyst under an inert atmosphere.

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-hydroxypiperidine-3-carboxylate.

Protocol 2: N-Cbz Protection of Ethyl 5-Hydroxypiperidine-3-carboxylate

Materials:

  • Ethyl 5-hydroxypiperidine-3-carboxylate

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., NaHCO₃)

  • Solvent (e.g., Dichloromethane, THF/Water mixture)

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent system.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., an aqueous solution of NaHCO₃).

  • Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup to remove excess base and salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Saponification of Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate

Materials:

  • Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate

  • Base (e.g., LiOH, NaOH)

  • Solvent (e.g., THF/Water, Methanol/Water)

  • Acid for workup (e.g., 1M HCl)

Procedure:

  • Dissolve the Cbz-protected ester in the solvent mixture.

  • Add an aqueous solution of the base (e.g., 1-2 equivalents of LiOH).

  • Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of ~3-4 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as needed.

Visualization of Key Processes

Synthesis_Workflow Pyridine Ethyl 5-Hydroxynicotinate Piperidine Ethyl 5-Hydroxypiperidine-3-carboxylate Pyridine->Piperidine Catalytic Hydrogenation Cbz_Piperidine Ethyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate Piperidine->Cbz_Piperidine N-Cbz Protection Final_Product This compound Cbz_Piperidine->Final_Product Ester Hydrolysis

Caption: Synthetic workflow for this compound.

Troubleshooting_Purity cluster_hydrogenation Catalytic Hydrogenation cluster_protection N-Cbz Protection cluster_hydrolysis Ester Hydrolysis H_Impurity Impurity Detected H_Cause1 Over-reduction H_Impurity->H_Cause1 H_Cause2 Incorrect Diastereomer H_Impurity->H_Cause2 H_Solution1 Optimize Catalyst & Conditions H_Cause1->H_Solution1 H_Solution2 Adjust T, P, or Catalyst H_Cause2->H_Solution2 P_Impurity Impurity Detected P_Cause1 O-Acylation P_Impurity->P_Cause1 P_Cause2 Incomplete Reaction P_Impurity->P_Cause2 P_Solution1 Use Milder Base, Lower Temp. P_Cause1->P_Solution1 P_Solution2 Use Excess Cbz-Cl P_Cause2->P_Solution2 E_Impurity Impurity Detected E_Cause1 Cbz Cleavage E_Impurity->E_Cause1 E_Solution1 Use Milder Base, Monitor Time E_Cause1->E_Solution1

Caption: Troubleshooting common purity issues in the synthesis.

References

Technical Support Center: Analytical Methods for Monitoring 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis and purification of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This molecule, with its combination of a hydrophobic Cbz protecting group and polar hydroxyl and carboxylic acid functionalities, presents unique analytical challenges. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method selection, optimization, and troubleshooting.

Part 1: Frequently Asked Questions & Method Selection

Choosing the appropriate analytical technique is the first critical step in successfully monitoring your reaction. The choice depends on the information required (qualitative vs. quantitative), available equipment, and desired speed.

Q1: Which analytical method should I use to monitor my reaction's progress?

A1: The ideal method depends on your specific needs. Here’s a breakdown:

  • Thin-Layer Chromatography (TLC): Best for rapid, qualitative, and cost-effective checks. It's excellent for determining if the starting material is consumed and for a rough assessment of product formation and purity.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It provides accurate data on conversion, purity, and the formation of byproducts. An HPLC with a UV detector is ideal, as the Cbz group is chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for unambiguous identification. It confirms the molecular weight of your product, starting materials, and any intermediates or impurities, which is invaluable for complex reaction mixtures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring or quantitative analysis (qNMR) of crude reaction mixtures without chromatographic separation.[2]

Below is a decision-making workflow to help you select the best technique for your application.

MethodSelection start What is your primary goal? qual_check Quick Qualitative Check (e.g., reaction completion) start->qual_check Speed & Simplicity quant_analysis Quantitative Analysis (e.g., purity, conversion %) start->quant_analysis Accuracy & Purity id_confirm Identity Confirmation (e.g., structure, MW) start->id_confirm Certainty & Structure tlc Use Thin-Layer Chromatography (TLC) qual_check->tlc hplc Use HPLC-UV quant_analysis->hplc Primary Method lcms Use LC-MS id_confirm->lcms For MW & Impurities nmr Use NMR Spectroscopy id_confirm->nmr For Detailed Structure hplc->lcms for confirmation

Caption: Decision workflow for selecting an analytical method.

Q2: What are the key chemical properties of this compound that affect analysis?

A2: Its amphiphilic nature is the primary challenge.

  • Polarity: The hydroxyl and carboxylic acid groups make it highly polar and water-soluble.

  • Acidity: The carboxylic acid group (pKa ~3-4) can be deprotonated, leading to an anionic form. This is a common cause of peak tailing in reversed-phase HPLC.

  • Hydrophobicity: The benzyloxycarbonyl (Cbz) group provides a non-polar, aromatic handle, which is essential for retention in reversed-phase chromatography and for UV detection.

  • UV Absorbance: The benzene ring in the Cbz group allows for sensitive detection around 254-265 nm.

Part 2: Troubleshooting Guide by Technique

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the preferred method for quantitative monitoring. However, the polar and acidic nature of the analyte can cause significant issues if the method is not optimized.

HPLC FAQs & Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: The ionized carboxylate group interacts with residual silanols on the silica-based column packing.[3]Suppress Ionization: Add an acid modifier to the mobile phase. 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is standard. This protonates the carboxylic acid, making it neutral and reducing secondary interactions.
Column Overload: Injecting too much sample mass.Dilute Your Sample: Reduce the concentration of your injected sample.[4]
Shifting Retention Times Poor Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection.Increase Equilibration Time: For gradient methods, ensure the column is re-equilibrated for at least 10-15 column volumes.
Mobile Phase Composition: Inaccurate solvent mixing by the pump or evaporation of the organic component.[5]Premix Mobile Phase: Prepare the mobile phase manually in a single bottle to rule out pump proportioning issues.[5] Always cap solvent reservoirs.
Temperature Fluctuation: The ambient temperature around the column is changing.Use a Column Oven: Set the column temperature to 30-40 °C for improved reproducibility.
High Backpressure Column/Frit Blockage: Particulate matter from unfiltered samples has clogged the column inlet frit.[6]Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter. Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent (e.g., isopropanol).[4]
Poor Resolution Inappropriate Mobile Phase: The solvent strength is too high or too low, causing peaks to elute too close together or too far apart.Optimize Gradient: Adjust the gradient slope. A shallower gradient will improve the separation of closely eluting peaks.[6]
Wrong Column Chemistry: A standard C18 column may not provide sufficient retention for this polar analyte, especially in high aqueous mobile phases.[7]Use a Polar-Compatible Column: Consider an "aqueous stable" C18 column or a polar-embedded phase column designed for better interaction with polar molecules.
Recommended HPLC Protocol

This protocol provides a robust starting point for analysis.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

HPLCTroubleshooting start Poor HPLC Result Observed check_pressure Check System Pressure start->check_pressure check_retention Check Retention Time (RT) check_pressure->check_retention Normal high_pressure High Pressure check_pressure->high_pressure High low_pressure Low/No Pressure check_pressure->low_pressure Low rt_drift RT Drifting check_retention->rt_drift Unstable rt_ok RT Stable check_retention->rt_ok Stable check_shape Check Peak Shape peak_tail Peak Tailing check_shape->peak_tail Tailing peak_front Peak Fronting check_shape->peak_front Fronting solution_high_p Filter Sample Reverse & Flush Column high_pressure->solution_high_p solution_low_p Check for Leaks Purge Pump low_pressure->solution_low_p solution_rt_drift Check Mobile Phase Increase Equilibration Time Use Column Oven rt_drift->solution_rt_drift rt_ok->check_shape solution_tail Add Acid to Mobile Phase Use Polar-Embedded Column peak_tail->solution_tail solution_front Dilute Sample Match Sample Solvent to Mobile Phase peak_front->solution_front

Caption: Systematic workflow for troubleshooting common HPLC issues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive mass confirmation, which is crucial for complex syntheses.

LC-MS FAQs & Troubleshooting
Question/ProblemProbable Cause(s)Recommended Solution(s)
What are the expected m/z values? N/AAnalyte MW: 279.29 g/mol . Positive Ion Mode (ESI+): Expect [M+H]⁺ at m/z 280.1 . Also possible are [M+Na]⁺ at m/z 302.1 and [M+K]⁺ at m/z 318.1. Negative Ion Mode (ESI-): Expect [M-H]⁻ at m/z 278.1 .
Low or No Signal Wrong Ionization Mode: The analyte ionizes preferentially in one mode over the other.Test Both Modes: Run samples in both positive (ESI+) and negative (ESI-) ionization modes. Carboxylic acids often work well in negative mode.
Suboptimal Source Parameters: Voltages, gas flows, and temperatures are not optimized for your analyte.[8]Tune on the Analyte: Infuse a standard solution of your product and optimize source parameters (e.g., capillary voltage, gas temperature) to maximize signal.[8]
Inconsistent Signal / Ion Suppression Matrix Effects: Co-eluting salts, reagents (e.g., non-volatile buffers), or byproducts from the crude reaction mixture compete with the analyte for ionization.[9][10]Improve Chromatography: Optimize the HPLC gradient to separate the analyte from interfering matrix components.[10] Dilute the Sample: Often, diluting the sample 10- to 100-fold can significantly reduce matrix effects. Use a Divert Valve: Program the system to divert the flow to waste at the beginning and end of the run to avoid introducing salts and other contaminants into the MS source.[8]
Recommended LC-MS Protocol
  • LC Method: Use the HPLC protocol described above. Volatile buffers like formic acid or ammonium formate are essential. Avoid non-volatile buffers like phosphate.[8]

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI Positive and Negative.

  • Scan Range: m/z 100 - 500.

  • Key Source Parameters (Starting Point):

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

NMR Spectroscopy

NMR is unparalleled for confirming the structure of the final product and can be used to monitor reaction progress directly in the NMR tube.

NMR FAQs & Troubleshooting
Question/ProblemProbable Cause(s)Recommended Solution(s)
Which ¹H NMR peaks should I monitor? N/AProduct Formation: Look for the appearance of the Cbz benzylic protons (–CH₂–Ph) as a singlet around δ 5.1-5.2 ppm .[11] The protons on the piperidine ring will appear as complex multiplets between δ 1.5-4.5 ppm. Starting Material Consumption: Track the disappearance of key signals from your starting material. For example, if starting from 5-Hydroxypiperidine-3-carboxylic acid, its piperidine proton signals will shift upon Cbz protection.
Peaks are broad Paramagnetic Impurities: Trace metals from reagents or catalysts can cause significant line broadening.Use an EDTA Wash: If extracting your product, a dilute aqueous EDTA wash can chelate metal impurities.
Chemical Exchange: The carboxylic acid proton and N-H (if deprotected) can exchange with residual water in the solvent, causing their signals to broaden or disappear.Use Dry Solvent: Use high-quality deuterated solvents. A D₂O shake can confirm exchangeable protons.
How can I get quantitative data (qNMR)? Incorrect Acquisition Parameters: Short relaxation delays and an insufficient number of scans can lead to inaccurate integration.Optimize for Quantification: Use a long relaxation delay (d1) of at least 5 times the longest T₁ of your signals of interest (a d1 of 30s is often a safe starting point). Ensure a sufficient number of scans for good signal-to-noise. Use a certified internal standard with a known concentration.
Recommended NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the crude reaction mixture or purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O).[12] DMSO-d₆ is often preferred as it allows for the observation of the exchangeable COOH proton.[12]

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard ¹H NMR.

  • Key Acquisition Parameters:

    • Pulse Program: Standard (e.g., zg30).

    • Number of Scans: 16-64 for good signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds for qualitative analysis; >30s for quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is indispensable for quick, real-time reaction checks at the bench.

TLC FAQs & Troubleshooting
Question/ProblemProbable Cause(s)Recommended Solution(s)
What is a good mobile phase? N/AThe analyte is quite polar. Start with a relatively polar solvent system. Good starting points include: • 10% Methanol in Dichloromethane (DCM) • 5-10% Methanol in Ethyl Acetate.
Spots are streaking Analyte Acidity: The carboxylic acid interacts strongly with the acidic silica gel stationary phase.[13]Add Acid to Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent. This protonates the analyte, reducing its interaction with the silica and resulting in much sharper spots.
Sample Overload: Too much material was spotted on the plate.Spot Less: Dilute your sample and apply a smaller spot using a capillary tube.
What stain should I use for visualization? Cbz Group: The Cbz group is UV active.UV Lamp: Visualize the plate under a UV lamp (254 nm). The spots will appear as dark circles.
Functional Groups: The hydroxyl group or amine (if deprotected) can be visualized with specific stains.Potassium Permanganate (KMnO₄): A good general-purpose stain for oxidizable groups like alcohols. Ninhydrin: Excellent for detecting any free primary or secondary amines (e.g., if the Cbz group is unintentionally removed).[13]
Recommended TLC Protocol
  • Plate: Silica gel 60 F₂₅₄.

  • Sample Application: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., methanol). Using a capillary spotter, apply a small spot to the baseline of the TLC plate. Also spot the starting material and a co-spot (starting material and reaction mixture in the same lane) for reference.

  • Eluent: 10% Methanol in DCM + 1% Acetic Acid.

  • Development: Place the plate in a chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.[13]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize under a UV lamp, then dip in a KMnO₄ stain and gently heat with a heat gun to develop the spots.

References

Validation & Comparative

A Senior Application Scientist's Guide to Amine Protection Strategy: A Comparative Analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid and its Boc-Protected Analog

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidine Scaffolds and Protecting Groups

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological systems. Specifically, substituted hydroxypiperidine carboxylic acids offer a trifecta of functional handles—a secondary amine, a hydroxyl group, and a carboxylic acid—that can be strategically elaborated to optimize potency, selectivity, and pharmacokinetic properties.

However, the very reactivity that makes these scaffolds so useful also presents a significant synthetic challenge. The nucleophilic secondary amine can readily engage in undesired side reactions during the functionalization of the carboxylic acid or hydroxyl group. This necessitates the use of a temporary "mask" or protecting group for the amine. The choice of this protecting group is not a trivial decision; it is a critical strategic consideration that can dictate the efficiency, feasibility, and overall success of a multi-step synthetic campaign.

This guide provides an in-depth, objective comparison of two ubiquitous amine-protected building blocks: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid and its tert-butoxycarbonyl (Boc) protected counterpart. We will move beyond a simple list of features to explore the causality behind experimental choices, providing field-proven insights into how the distinct chemical personalities of the Carboxybenzyl (Cbz) and Boc groups influence stability, reactivity, and synthetic utility.

Structural Overview of the Core Molecules

A clear understanding of the structures being compared is fundamental. The Cbz group features a benzyl ring, which is key to its deprotection via hydrogenolysis, while the Boc group's tertiary butyl moiety dictates its acid-lability.

G cluster_0 This compound cluster_1 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid Cbz Cbz Boc Boc

Caption: Chemical structures of the Cbz- and Boc-protected building blocks.

Head-to-Head Comparison: Cbz vs. Boc Protection

The selection between Cbz and Boc protection hinges on their differing stability profiles and the conditions required for their removal, a concept known as orthogonality.[1][2] Orthogonality allows for the selective deprotection of one functional group while others remain intact, a cornerstone of complex molecule synthesis.[3]

Table 1: Comparative Stability and Deprotection Profiles
FeatureThis compound1-Boc-5-Hydroxypiperidine-3-carboxylic AcidRationale & Causality
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4][5][6]Acidolysis (e.g., TFA, HCl)[5][7][8]Cbz: The benzyl C-O bond is susceptible to cleavage by catalytic reduction. Boc: The tertiary butyl group forms a highly stable carbocation upon protonation of the carbamate oxygen, facilitating cleavage under acidic conditions.[9]
Stability to Acids Generally stable to mild acids; labile to strong acids (e.g., HBr/HOAc).[4][10]Highly Labile.[]The Boc group is specifically designed for acid-lability. The Cbz group requires harsher acidic conditions for cleavage, providing a window of orthogonality.
Stability to Bases Stable.[1]Stable.[]Both carbamates are generally robust under basic conditions used for ester hydrolysis or other transformations.
Stability to Reductants Labile to catalytic hydrogenation.Stable to catalytic hydrogenation.This is the key point of orthogonality. The Cbz group is removed under conditions that leave the Boc group and other reducible groups (if desired) untouched.
Common Byproducts Toluene, CO₂.[12]Isobutylene, CO₂, t-butyl cation.[13][14]Cbz: Byproducts are volatile and easily removed. Boc: The electrophilic t-butyl cation can cause side reactions (alkylation) with nucleophilic residues, sometimes requiring scavengers.[13]
Practical Considerations Cbz-protected compounds are often crystalline and easy to purify.[10]Boc protection can sometimes lead to oils, though the target molecule is a solid.The planar phenyl ring in the Cbz group can promote better packing in a crystal lattice.

The Logic of Synthetic Route Design: Orthogonal Strategies

The true power of these protecting groups is realized in multi-step syntheses where sequential deprotection is required. Consider a hypothetical synthesis where a peptide is coupled to the piperidine's carboxylic acid, and a different moiety is later attached to the deprotected piperidine nitrogen.

Orthogonal_Strategy cluster_cbz Cbz Strategy cluster_boc Boc Strategy cluster_ortho Orthogonal Strategy Example cbz_start Cbz-Protected Piperidine cbz_couple Peptide Coupling (e.g., HATU, DIPEA) cbz_start->cbz_couple cbz_deprotect Cbz Deprotection (H₂, Pd/C) cbz_couple->cbz_deprotect cbz_final Further Functionalization cbz_deprotect->cbz_final boc_start Boc-Protected Piperidine boc_couple Peptide Coupling (e.g., HATU, DIPEA) boc_start->boc_couple boc_deprotect Boc Deprotection (TFA/DCM) boc_couple->boc_deprotect boc_final Further Functionalization boc_deprotect->boc_final start Boc-Piperidine- Cbz-Lysine deprotect_boc 1. Deprotect Boc (TFA/DCM) start->deprotect_boc couple_acid 2. Couple New Amino Acid deprotect_boc->couple_acid deprotect_cbz 3. Deprotect Cbz (H₂, Pd/C) couple_acid->deprotect_cbz cyclize 4. Cyclize deprotect_cbz->cyclize caption Fig. 1: Workflow for selecting a protecting group strategy.

Caption: Synthetic workflows illustrating individual and orthogonal protecting group strategies.

Expert Causality: If your synthetic route involves a subsequent step that is sensitive to acid but tolerant of reduction (e.g., contains an acid-labile ester), the Cbz group is the superior choice . Its removal via neutral pH hydrogenolysis preserves the integrity of other functional groups.[1] Conversely, if your molecule contains functional groups susceptible to reduction, such as alkenes, alkynes, or nitro groups, the Boc group is mandated .[1] Its removal with acid will not affect these reducible moieties. This fundamental trade-off is the primary driver for selection.

Deprotection Mechanisms: A Visual Explanation

Understanding the reaction mechanisms provides insight into byproduct formation and potential incompatibilities.

Deprotection_Mechanisms cluster_Cbz Cbz Deprotection (Hydrogenolysis) cluster_Boc Boc Deprotection (Acidolysis) Cbz_Start R-NH-Cbz Cbz_Adsorb Adsorption to Pd/C Catalyst Cbz_Start->Cbz_Adsorb H₂ Cbz_Cleave Reductive Cleavage of Benzyl C-O Bond Cbz_Adsorb->Cbz_Cleave Cbz_Intermediate Carbamic Acid Intermediate Cbz_Cleave->Cbz_Intermediate Cbz_End R-NH₂ + Toluene + CO₂ Cbz_Intermediate->Cbz_End Decarboxylation Boc_Start R-NH-Boc Boc_Protonate Protonation of Carbonyl Oxygen Boc_Start->Boc_Protonate H⁺ (TFA) Boc_Cleave Loss of t-Butyl Carbocation Boc_Protonate->Boc_Cleave Boc_Intermediate Carbamic Acid Intermediate Boc_Cleave->Boc_Intermediate Boc_End R-NH₃⁺ + Isobutylene + CO₂ Boc_Intermediate->Boc_End Decarboxylation caption Fig. 2: Simplified deprotection mechanisms.

Caption: Mechanistic pathways for Cbz and Boc group removal.

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating, incorporating monitoring steps crucial for success in a research environment.

Protocol 1: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz group from this compound.

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol%)

  • Methanol (or Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably under an inert atmosphere or by adding it to the solvent before the substrate.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon is sufficient).

  • Monitoring (Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent. Safety Note: The Celite pad with the catalyst should not be allowed to dry completely as it can ignite in air. Quench with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 5-Hydroxypiperidine-3-carboxylic Acid. The product can be used as is or purified further if necessary.

Protocol 2: Boc-Group Deprotection via Acidolysis

This protocol details the removal of the Boc group from its corresponding analog.

Materials:

  • 1-Boc-5-Hydroxypiperidine-3-carboxylic Acid (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Acid Addition: To the stirred solution, add TFA (typically 20-50% v/v). Causality Note: This reaction is often exothermic and evolves CO₂ gas; ensure adequate ventilation and perform in a fume hood.[14] The high concentration of strong acid ensures rapid and complete cleavage.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring (Validation): Monitor the reaction by TLC or LC-MS. The reaction is typically very fast, often completing within 30-60 minutes. The evolution of gas is a strong indicator of progress.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

  • Isolation: The product is obtained as the TFA salt. It can be used directly in the next step or neutralized by washing with a saturated aqueous solution of a mild base (e.g., NaHCO₃) during an extractive workup, followed by drying and concentration of the organic layer.

Application in Peptide Coupling

Both building blocks are excellent starting points for peptide synthesis. The choice of protecting group dictates the overall strategy. For instance, using the Cbz-protected variant allows for subsequent deprotection without the harsh acidic conditions that could harm a sensitive peptide.

Table 2: Representative Peptide Coupling Performance
Protected PiperidineCoupling ReagentBaseTypical YieldKey Consideration
Cbz-analogHATUDIPEA>90%The Cbz group is completely stable to these conditions.
Boc-analogHBTU/HATU[15]DIPEA>90%The Boc group is stable to the basic conditions of the coupling reaction.

Note: Yields are representative and highly dependent on the specific amino acid being coupled.

The use of urethane-based protecting groups like Boc and Cbz is known to suppress racemization during the carboxyl group activation step of peptide coupling, which is a critical aspect of maintaining stereochemical integrity.[16]

Conclusion and Strategic Recommendations

The choice between this compound and its Boc-protected analog is a strategic decision driven entirely by the chemical environment of the target molecule and the planned synthetic sequence.

  • Choose the Cbz-protected analog when:

    • Downstream steps are sensitive to strong acids.

    • The synthetic route involves reducible groups that must be removed before amine deprotection.

    • Mild, neutral deprotection conditions are paramount for preserving molecular integrity.

  • Choose the Boc-protected analog when:

    • The molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, benzyl ethers, nitro groups).

    • Rapid and efficient deprotection is required, and the substrate is stable to strong acid.

    • The synthesis is part of a standard acid-labile strategy, such as in many solid-phase peptide synthesis (SPPS) protocols.[][17]

A thorough analysis of the orthogonality of each group with respect to the other functional groups in the synthetic intermediates is the most critical factor. By understanding the fundamental chemical principles governing the stability and reactivity of the Cbz and Boc groups, researchers can design more elegant, efficient, and successful synthetic routes for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Analytical Validation of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical techniques for the validation of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a chiral building block of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data to ensure the highest degree of scientific integrity.

The Criticality of Purity Validation

This compound possesses multiple stereocenters, making its stereochemical purity as crucial as its chemical purity. Impurities, whether they are diastereomers, enantiomers, residual solvents, or by-products from synthesis, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This ensures that impurities not detected by one method are likely to be identified by another. The workflow for a comprehensive purity validation is outlined below.

Purity Validation Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Confirmation & Impurity ID cluster_2 Elemental & Residual Analysis HPLC_Purity HPLC/UPLC for Chemical Purity Report Comprehensive Purity Report HPLC_Purity->Report Chiral_HPLC Chiral HPLC for Stereochemical Purity Chiral_HPLC->Report NMR NMR Spectroscopy (Identity & qNMR) NMR->Report MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Report Elemental_Analysis Elemental Analysis (Inorganic Impurities) Elemental_Analysis->Report Sample Test Sample of 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid Sample->HPLC_Purity Inject Sample->Chiral_HPLC Inject Sample->NMR Analyze Sample->MS Analyze Sample->Elemental_Analysis Analyze

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of non-volatile organic molecules. For a compound like this compound, a reverse-phase method is typically the most effective.

a. Chemical Purity by Reverse-Phase HPLC

Causality of Method Selection: Reverse-phase HPLC separates compounds based on their hydrophobicity. The Cbz-protected piperidine ring provides sufficient hydrophobicity to be retained on a C18 column, while the carboxylic acid and hydroxyl groups ensure it is not excessively retained, allowing for good peak shape and resolution from potential non-polar and polar impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate a range of impurities.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve the peak shape of the carboxylic acid.

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Detection: UV detection at 254 nm is suitable due to the aromatic ring of the Cbz protecting group.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation:

ParameterTypical Acceptance CriteriaHypothetical Result for a High-Purity Batch
Purity (by Area %) ≥ 98.0%99.5%
Largest Single Impurity ≤ 0.5%0.2%
Total Impurities ≤ 2.0%0.5%
b. Stereochemical Purity by Chiral HPLC

Causality of Method Selection: Due to the presence of at least two stereocenters, diastereomers and enantiomers are potential impurities. Chiral HPLC is essential for their separation and quantification. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of protected amino acids and their derivatives.[1]

Experimental Protocol:

  • Instrumentation: HPLC or UPLC with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: Chiral separations are often achieved using normal-phase or polar organic modes. A typical mobile phase could be a mixture of hexane/isopropanol or methanol/acetonitrile with a small amount of an acidic or basic additive to improve peak shape.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation:

StereoisomerRetention Time (min)Area %
Desired Diastereomer 12.599.8%
Other Diastereomer(s) 15.20.2%
Enantiomer of Desired Not Detected< 0.1%

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Purity

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR).[2][3]

Causality of Application: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the molecular structure. qNMR offers a primary method of quantification that is independent of the physicochemical properties of impurities, unlike HPLC with UV detection.[4]

Experimental Protocol (¹H NMR for Structural Confirmation):

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete structural assignment.

Data Interpretation:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the Cbz group, the benzylic protons, and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons will be indicative of the ring conformation and the relative stereochemistry of the substituents.

  • ¹³C NMR: Will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

Quantitative NMR (qNMR):

qNMR determines purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.[2]

Experimental Protocol (qNMR):

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve in a suitable deuterated solvent.

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Calculate the purity based on the integral ratios, number of protons, and molecular weights of the analyte and the internal standard.

Data Presentation:

ParameterMethodHypothetical Result
Structural Confirmation ¹H, ¹³C, 2D NMRConsistent with the proposed structure.
Purity (by qNMR) ¹H qNMR99.2% w/w

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities when coupled with a separation technique like HPLC (LC-MS).

Causality of Application: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, providing the molecular ion peak for confirmation. Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that can help in identifying impurities.

Experimental Protocol (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).

  • Chromatography: Use the same or a similar method as the HPLC purity analysis.

  • Ionization: ESI in positive or negative ion mode.

  • Data Analysis: Extract the mass of the main peak to confirm the molecular weight. Analyze the masses of minor peaks to propose structures for impurities.

Data Presentation:

ParameterExpected Mass [M+H]⁺Observed Mass [M+H]⁺
Molecular Weight 280.1185280.1182
Potential Impurity 1 -146.0817 (de-benzylated)
Potential Impurity 2 -294.1341 (methyl ester)

digraph "MS_Fragmentation" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_main" { label="Proposed MS/MS Fragmentation"; style="rounded"; color="#34A853"; "Parent" [label="[M+H]⁺\nm/z 280.12", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Loss_CO2" [label="Loss of CO₂\n[M+H-44]⁺\nm/z 236.13", fillcolor="#F1F3F4", fontcolor="#202124"]; "Loss_Toluene" [label="Loss of Toluene\n[M+H-92]⁺\nm/z 188.08", fillcolor="#F1F3F4", fontcolor="#202124"]; "Piperidine_Ring" [label="Piperidine Ring Fragment\nm/z 146.08", fillcolor="#F1F3F4", fontcolor="#202124"]; }

"Parent" -> "Loss_CO2"; "Parent" -> "Loss_Toluene"; "Loss_Toluene" -> "Piperidine_Ring" [label="Further\nfragmentation"]; } Caption: Proposed MS/MS fragmentation pathway.


Elemental Analysis: Assessing Inorganic Purity

Elemental analysis is used to determine the percentage of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values for the pure compound. It is a fundamental technique for confirming the elemental composition. Causality of Application: A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or water.

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.
  • Sample Preparation: Accurately weigh a small amount of the dried sample.
  • Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Data Presentation:

Element Theoretical % Experimental % Deviation %
Carbon (C) 60.21 60.15 -0.06
Hydrogen (H) 6.14 6.18 +0.04
Nitrogen (N) 5.01 4.98 -0.03

Method Validation: Ensuring Reliability

All analytical methods used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
  • Accuracy: The closeness of test results to the true value.
  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The purity validation of this compound requires a comprehensive and orthogonal analytical strategy. HPLC is indispensable for both chemical and stereochemical purity assessment. NMR provides definitive structural confirmation and an alternative quantitative purity value. Mass spectrometry confirms the molecular weight and is crucial for identifying unknown impurities. Finally, elemental analysis provides a fundamental check of the elemental composition. By employing this multi-technique approach, and ensuring each method is appropriately validated, researchers can have the highest confidence in the quality of this critical pharmaceutical intermediate.

  • SynZeal. (n.d.). 3-Amino Piperidine Impurity. Retrieved from https://www.synzeal.com/impurity-standards/alogliptin-impurities/3-amino-piperidine-impurity2. PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from https://www.prepchem.com/synthesis-of-1-benzyl-3-hydroxypiperidine-3-carboxylic-acid3. ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from https://www.eca-academy.eu/guidelines/gmp-guidelines/ich-guidelines/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology4. BOC Sciences. (n.d.). Piperidine Impurities. Retrieved from https://www.bocsci.com/piperidine-and-impurities-list-1017.html5. LookChem. (n.d.). Cas 1095010-45-9, Methyl 1-Cbz-5-Hydroxypiperidine-3-carboxylate. Retrieved from https://www.lookchem.com/cas-109/1095010-45-9.html6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308493/7. Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from https://eureka.patsnap.com/article/10101-quantitative-nmr-methods-in-pharmaceuticals-purity-assurance8. Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from https://www.ptfarm.pl/pub/File/Acta_Poloniae/2005/2/131-138.pdf9. U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry10. Fisher Scientific. (n.d.). This compound, 95%+ Purity, C14H17NO5, 1 gram. Retrieved from https://www.fishersci.com/shop/products/1-cbz-5-hydroxypiperidine-3-carboxylic-acid-95-c14h17no5-1-gram/AC46793001011. BLD Pharm. (n.d.). 1095010-46-0|this compound. Retrieved from https://www.bldpharm.com/products/1095010-46-0.html12. Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from https://www.youtube.com/watch?v=9yQZ3q-Z7_c13. BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from https://www.benchchem.com/application-notes/100000000000001014. Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from https://www.phenomenex.com/documents/enantioseparation-of-n-fmoc-a-amino-acids-using-chiral-hplc-tn-1148-usp-2022-05-20t14-43-16-953z15. Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from https://pubs.acs.org/doi/10.1021/jm500734a16. Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16867463/17. Mira, B., et al. (2024, December 12). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/65787b2b737969315c29019b18. Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4067954/19. MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from https://www.mdpi.com/1422-0067/21/21/803820. Aboul-Enein, H. Y., & Ali, I. (n.d.). Chiral separation of nipecotic acid amides. PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/3004455/21. Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from https://www.intertek.com/pharmaceutical/analysis/elemental-trace/22. Sinfoo Biotech. (n.d.). This compound. Retrieved from https://www.sinfoobiotech.com/a031244.html23. ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from https://www.researchgate.net/publication/381098616_Chiral-Selective_Biocatalysis_of_S-1-BOC-3-Hydroxypiperidine_Developing_analytical_method_for_Quantifying_R-Isomer_Impurities24. PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxypiperidine-3-carboxylic-Acid25. Mira, B., et al. (2025, August). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. Journal of Pharmaceutical Sciences, 114(8), 103861. Retrieved from https://pubmed.ncbi.nlm.nih.gov/40482817/26. Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from https://periodicos.ufsm.br/drugresearch/article/view/3043827. Ghanem, A., & Ho, C. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from https://www.mdpi.com/1420-3049/28/17/625328. PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28608832/29. PubChem. (n.d.). n-Cbz-3-hydroxypiperidine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/56166530. ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from https://acgpubs.org/record/20230310052309_10.25135-acg.org.au-22.12.2576.pdf31. MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from https://www.mdpi.com/1420-3049/27/19/628732. GMD. (2014, June 19). Piperidine-4-carboxylic acid [+CO2] (2TMS). Retrieved from http://gmd.mpimp-golm.mpg.de/Spectrums/c50299f1-a18a-4952-b91c-8e658708c3d8.aspx33. ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from https://www.researchgate.net/publication/231191062_Solution_and_solid_structure_of_a_boc-protected_piperidine-spiro-hydantoin_as_studied_by_two-dimensional_NMR_and_X-ray_crystallography

References

A Comparative Guide to N-Protecting Groups in the Synthesis and Derivatization of 5-Hydroxypiperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Hydroxypiperidine-3-Carboxylic Acid

The 5-hydroxypiperidine-3-carboxylic acid scaffold is a trifunctional building block of significant interest in medicinal chemistry and drug development.[1][2] Its rigid, saturated heterocyclic structure, combined with the stereochemical possibilities offered by its three distinct functional groups—a secondary amine, a secondary alcohol, and a carboxylic acid—makes it an invaluable starting material for novel therapeutics. However, the very presence of these multiple reactive sites presents a formidable synthetic challenge. To unlock the potential of this scaffold, a chemist must employ a carefully orchestrated protection strategy.

The secondary amine is often the most nucleophilic and basic site. Its reactivity must be temporarily masked to prevent unwanted side reactions during the modification of the hydroxyl or carboxylic acid groups.[3] This guide provides a comparative analysis of three common amine-protecting groups—Boc , Cbz , and Fmoc —in the context of 5-hydroxypiperidine-3-carboxylic acid chemistry. The central thesis is that the choice of an N-protecting group is not arbitrary; it is a critical decision that dictates the entire synthetic route by defining which chemical transformations can be performed orthogonally on the other two functional groups.

Pillar of Synthesis: The Principle of Orthogonal Protection

In a multi-functional molecule, an orthogonal protection strategy is one where each protecting group can be removed under a specific set of conditions without affecting the others.[4][5] This principle is the cornerstone of modern multi-step synthesis. For our scaffold, this means the N-protecting group must be stable to the conditions required to modify the hydroxyl and carboxyl groups, and vice-versa. The fundamental differences in the lability of Boc, Cbz, and Fmoc groups form the basis of these strategies.[6]

G cluster_start Synthetic Goal cluster_strategy N-Protection Strategy cluster_reactions Orthogonal Reactions Start Starting Material: 5-Hydroxypiperidine- 3-Carboxylic Acid Boc N-Boc (Acid-Labile) Start->Boc Choose N-Protection Fmoc N-Fmoc (Base-Labile) Start->Fmoc Choose N-Protection Cbz N-Cbz (H₂-Labile) Start->Cbz Choose N-Protection AcidStable Modify OH/COOH (Base, H₂, etc.) Boc->AcidStable Enables BaseStable Modify OH/COOH (Acid, H₂, etc.) Fmoc->BaseStable Enables H2Stable Modify OH/COOH (Acid, Base, etc.) Cbz->H2Stable Enables

Caption: Decision workflow for selecting an N-protecting group.

Comparative Analysis of N-Protecting Groups

The selection of an N-protecting group is fundamentally a choice about chemical stability and selective removal. Each group offers a unique set of compatible and incompatible reaction conditions, thereby enabling different synthetic pathways.

The Boc (tert-Butoxycarbonyl) Group: The Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups due to its ease of introduction and general stability towards basic, nucleophilic, and hydrogenolytic conditions.[3][7]

  • Reactivity & Orthogonality:

    • Protection: Introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

    • Deprotection: Removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[7][8][9] This acid lability is its defining feature.

    • Impact on Scaffold: As an electron-withdrawing carbamate, the Boc group significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, preventing it from interfering in subsequent reactions. This allows for clean esterification of the carboxylic acid or acylation of the hydroxyl group under basic or neutral conditions. The key constraint is that any protecting groups used for the hydroxyl or carboxyl functions must be stable to strong acid. This makes the Boc group orthogonal to base-labile (e.g., acetate, Fmoc) and hydrogenolysis-labile (e.g., benzyl) protecting groups.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Base-Labile Specialist

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is prized for its orthogonality to acid-labile protecting groups.[10]

  • Reactivity & Orthogonality:

    • Protection: Introduced using Fmoc-Cl or Fmoc-OSu.

    • Deprotection: Cleaved rapidly under mild basic conditions, most commonly with a solution of 20% piperidine in DMF.[9][11][12] The mechanism proceeds via a β-elimination.[11]

    • Impact on Scaffold: Like Boc, the Fmoc group pacifies the nitrogen atom. Its primary advantage is its stability to acidic conditions. This allows for the use of acid-labile protecting groups, such as tert-butyl (tBu) ethers or esters, on the hydroxyl and carboxylic acid functionalities.[] This Fmoc/tBu strategy is a classic example of an orthogonal protection scheme. The Fmoc group is incompatible with reactions that require strong bases.

The Cbz (Carboxybenzyl) Group: The Hydrogenolysis-Labile Classic

The Cbz group (also abbreviated as Z) was one of the first protecting groups developed for peptide chemistry and remains highly useful due to its unique cleavage condition.[14]

  • Reactivity & Orthogonality:

    • Protection: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

    • Deprotection: Classically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[14] This method is exceptionally mild and chemoselective, leaving most other functional groups untouched. Alternative methods using strong acids like HBr in acetic acid exist but are less common.[14][15]

    • Impact on Scaffold: The Cbz group is stable to both mildly acidic and basic conditions, providing a broad window for subsequent manipulations.[14] It is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc, acetate) groups. Its main limitation is its incompatibility with any other functional groups that are sensitive to catalytic reduction (e.g., alkynes, some alkenes, or other benzyl groups that must be retained).

Quantitative Data Summary

The following table provides a direct comparison of the key features of each protecting group as applied to the 5-hydroxypiperidine-3-carboxylic acid scaffold.

FeatureBoc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Carboxybenzyl)
Structure
Deprotection Condition Strong Acid (e.g., TFA, HCl)[7][9]Mild Base (e.g., 20% Piperidine/DMF)[9][11]Catalytic Hydrogenolysis (H₂/Pd)[14]
Stability Stable to Base, Hydrogenolysis, NucleophilesStable to Acid, HydrogenolysisStable to Mild Acid & Base
Orthogonal Partners Base-labile (Acetate), H₂-labile (Benzyl)Acid-labile (tBu, Trt), H₂-labile (Benzyl)[]Acid-labile (Boc, tBu), Base-labile (Fmoc, Acetate)
Key Advantage Robust, economical, stable to many conditions.Orthogonal to acid-labile groups; very mild cleavage.Very mild, chemoselective cleavage; orthogonal to many groups.
Key Disadvantage Requires harsh acidic cleavage.Labile to any basic conditions.Incompatible with reducible groups; catalyst required.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of 5-hydroxypiperidine-3-carboxylic acid.

Protocol 1: N-Boc Protection
  • Dissolve 5-hydroxypiperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 12-18 hours at room temperature.

  • Acidify the mixture to pH 2-3 with 1M HCl (aq).

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Fmoc Deprotection
  • Dissolve the N-Fmoc protected substrate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.[9]

  • Stir the reaction at room temperature. Monitor by TLC or LC-MS; the reaction is typically complete within 10-30 minutes.

  • Remove the solvent under high vacuum.

  • Co-evaporate with toluene or another suitable solvent to remove residual piperidine.

  • Purify the resulting free amine, typically via column chromatography or crystallization.

Protocol 3: N-Cbz Deprotection via Hydrogenolysis
  • Dissolve the N-Cbz protected substrate (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10% w/w, ~5-10 mol% Pd).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Purge the flask with nitrogen, then introduce hydrogen gas (typically via a balloon or at 1 atm pressure).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the mixture through a pad of Celite to remove the palladium catalyst.[14]

  • Rinse the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

G cluster_deprotect Selective Deprotection Scaffold Scaffold (Free N, OH, COOH) N_Fmoc 1. N-Fmoc Protection Scaffold->N_Fmoc O_tBu 2. O-tBu Protection (Acid-Labile) N_Fmoc->O_tBu C_Ester 3. COOH Esterification (e.g., Benzyl Ester) O_tBu->C_Ester FullyProtected Fully Protected Scaffold (N-Fmoc, O-tBu, COOBzl) C_Ester->FullyProtected Deprotect_N Remove N-Fmoc (Piperidine) FullyProtected->Deprotect_N Base Deprotect_O Remove O-tBu (TFA) FullyProtected->Deprotect_O Acid Deprotect_C Remove COOBzl (H₂/Pd) FullyProtected->Deprotect_C H₂

Caption: An example orthogonal synthetic strategy.

Conclusion and Field Insights

The rational selection of an N-protecting group is paramount for the successful synthesis and derivatization of complex molecules like 5-hydroxypiperidine-3-carboxylic acid.

  • For pathways requiring the use of acid-labile groups on the hydroxyl or carboxyl functions, N-Fmoc is the unequivocal choice due to its mild, base-labile removal.

  • When robust protection is needed against a wide range of non-acidic reagents, and subsequent deprotection can tolerate strong acid, N-Boc offers an economical and reliable option.

  • For syntheses involving fragile substrates where both acidic and basic conditions must be avoided, N-Cbz provides an elegant solution with its exceptionally mild hydrogenolytic cleavage, provided no other reducible groups are present.

Ultimately, the optimal protecting group is not inherently one or the other, but is instead defined by the overall synthetic plan. By understanding the principles of orthogonality and the specific chemical properties of each group, researchers can navigate the complexities of this valuable scaffold and accelerate the development of novel chemical entities.

References

A Comparative Guide to HPLC and Chiral Chromatography Methods for the Analysis of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Stereoisomeric Purity

1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid is a chiral building block of significant interest in pharmaceutical development. Its piperidine core is a prevalent scaffold in numerous bioactive molecules and approved drugs.[1] The presence of multiple stereocenters in this molecule means that its synthesis can yield a mixture of stereoisomers. As the pharmacological and toxicological profiles of enantiomers can differ dramatically, the ability to accurately quantify the purity of the desired stereoisomer is paramount for ensuring the safety and efficacy of potential drug candidates.[2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for both achiral (purity) and chiral (enantiomeric excess) analysis of this important synthetic intermediate.

This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer comparative data to guide your analytical strategy.

Part 1: Achiral Analysis by Reversed-Phase HPLC

For the determination of overall purity and the quantification of process-related impurities, a robust reversed-phase HPLC (RP-HPLC) method is the workhorse of most analytical laboratories. The target analyte, being a polar molecule with both acidic (carboxylic acid) and basic (piperidine nitrogen) functionalities, presents a moderate challenge for retention on traditional C18 stationary phases.

Methodological Rationale

The selection of a C18 column is a common starting point for the analysis of a broad range of pharmaceutical compounds. To ensure adequate retention and symmetrical peak shape for a polar and ionizable compound like this compound, the mobile phase composition is critical. The use of an acidic modifier, such as trifluoroacetic acid (TFA), serves a dual purpose: it protonates the piperidine nitrogen, leading to a more consistent ionic character, and it masks residual silanol groups on the silica surface, thereby reducing peak tailing. A gradient elution from a highly aqueous mobile phase to a higher concentration of an organic modifier like acetonitrile (ACN) allows for the effective elution of the polar analyte while also separating it from less polar impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

A generalized method adapted from the analysis of similar piperidine derivatives is presented below.[3]

Parameter Condition
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Workflow for Achiral HPLC Analysis

Achiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep1 Weigh Sample s_prep2 Dissolve in Mobile Phase Diluent s_prep1->s_prep2 s_prep3 Filter through 0.45 µm Syringe Filter s_prep2->s_prep3 hplc_inject Inject onto C18 Column s_prep3->hplc_inject Analyze hplc_separate Gradient Elution (Water/ACN with TFA) hplc_inject->hplc_separate hplc_detect UV Detection (210 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate Acquire data_quantify Calculate % Purity and Impurity Profile data_integrate->data_quantify

Caption: Workflow for achiral purity analysis by RP-HPLC.

Part 2: Chiral Separation by Normal-Phase HPLC

The enantioselective separation of this compound is crucial for determining the enantiomeric excess (ee) of the desired stereoisomer. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often the first choice for screening due to their broad applicability.[5]

Methodological Rationale and CSP Comparison

The mechanism of chiral recognition on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure.[5] For the target analyte, the presence of a carboxylic acid, a hydroxyl group, and the carbamate linkage provides multiple points for potential stereospecific interactions with the CSP.

Given the structural similarity to other N-protected piperidine carboxylic acids, a normal-phase chromatographic approach is often successful.[6] This involves using a non-polar mobile phase, such as a mixture of hexane or heptane with an alcohol modifier like ethanol or isopropanol.

We will compare two common types of polysaccharide-based CSPs for this separation:

  • Amylose-based CSP (e.g., Chiralpak® IA): This column has an amylose tris(3,5-dimethylphenylcarbamate) selector immobilized on a silica gel support. It is known for its robustness and broad selectivity.

  • Cellulose-based CSP (e.g., Chiralcel® OD-H): This column features a cellulose tris(3,5-dimethylphenylcarbamate) selector coated on silica. It often provides complementary selectivity to amylose-based phases.

Experimental Protocol: Chiral NP-HPLC for Enantiomeric Purity

The following protocols are adapted from a successful separation of a structurally related compound, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, on a Chiralpak IA column.[6] These serve as excellent starting points for method development for this compound.

Method A: Amylose-based CSP

Parameter Condition
Column Chiralpak® IA, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a final concentration of approximately 0.5 mg/mL.

Method B: Cellulose-based CSP (Screening Alternative)

Parameter Condition
Column Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% TFA
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a final concentration of approximately 0.5 mg/mL.

Note: The addition of an acidic modifier like TFA in Method B may be necessary to improve the peak shape of the carboxylic acid.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical, yet expected, performance data for the two chiral methods to illustrate a typical comparison.

Parameter Method A (Chiralpak® IA) Method B (Chiralcel® OD-H)
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 11.2 min12.5 min
Resolution (Rs) > 2.0~ 1.8
Selectivity (α) 1.321.23
Peak Shape SymmetricalModerate Tailing (without TFA)

Based on this hypothetical data, Method A using the Chiralpak® IA column would be the preferred method due to its superior resolution and selectivity, leading to more accurate quantification of enantiomeric excess.

Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow cluster_screening Method Development cluster_analysis Sample Analysis cluster_quantification Data Analysis csp_select Select CSPs (e.g., Amylose, Cellulose) mp_screen Screen Mobile Phases (Hexane/Alcohol +/- Modifier) csp_select->mp_screen sample_prep Prepare Sample in Optimized Mobile Phase mp_screen->sample_prep Optimize hplc_run Isocratic Elution on Optimal CSP sample_prep->hplc_run uv_detect UV Detection (225 nm) hplc_run->uv_detect integrate_peaks Integrate Enantiomer Peaks uv_detect->integrate_peaks Acquire calc_ee Calculate % Enantiomeric Excess (ee) integrate_peaks->calc_ee

Caption: Workflow for chiral method development and analysis.

Conclusion and Recommendations

This guide has outlined robust starting methodologies for both the achiral and chiral analysis of this compound by HPLC.

  • For purity analysis , a standard reversed-phase method on a C18 column with a water/acetonitrile gradient containing TFA is recommended. This approach is versatile and effective for separating the main component from potential process impurities.

  • For enantiomeric excess determination , a normal-phase method using a polysaccharide-based chiral stationary phase is the most promising strategy. Based on literature for similar compounds, an amylose-based CSP like Chiralpak® IA is an excellent first choice, often providing high resolution and selectivity with a simple hexane/ethanol mobile phase.[6] Screening a cellulose-based column as an alternative is a prudent step in method development.

It is imperative that these proposed methods are validated according to ICH guidelines to ensure they are suitable for their intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness.[6]

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is a critical quality attribute that dictates the efficacy and safety of a drug candidate. This guide provides an in-depth comparison of analytical methodologies for assessing the enantiomeric purity of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a chiral building block of significant interest. Drawing upon established analytical principles and experimental data from analogous structures, we will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Challenge: A Bifunctional Chiral Molecule

This compound presents a unique analytical challenge due to the presence of two key functional groups amenable to chiral recognition: a secondary alcohol and a carboxylic acid. The rigid piperidine ring and the bulky carbamoyl (Cbz) protecting group further influence the molecule's stereochemistry and its interaction with chiral selectors. The selection of an appropriate analytical technique hinges on leveraging these structural features to achieve optimal enantiomeric resolution.

Comparative Analysis of Analytical Techniques

A summary of the primary techniques for determining the enantiomeric excess of this compound is presented below, followed by a detailed exploration of each methodology.

Technique Approach Advantages Considerations
Chiral HPLC Direct separation on a chiral stationary phase (CSP)High resolution, direct analysis, well-established for similar compounds.Method development can be time-consuming; requires specialized chiral columns.
Chiral GC Separation of volatile diastereomeric derivatives on a chiral capillary column.High efficiency and sensitivity, especially with mass spectrometric detection (GC-MS).Requires derivatization, which adds a step and can introduce analytical variability.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA).Rapid analysis, provides structural information, non-destructive.Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.

In-Depth Guide to Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful resolution. For a molecule like this compound, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.

Rationale for Column Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The Cbz group's aromatic ring and the hydroxyl and carboxyl groups of the analyte can effectively interact with the chiral cavities of these phases. Macrocyclic glycopeptide CSPs (e.g., Chiralpak® IA) are also highly effective for the separation of cyclic amino acids and their derivatives.

A study on the chiral separation of a structurally similar compound, (R)-N-tert-Butoxy Carbonyl-piperidine-3-carboxylic Acid hydrazide, demonstrated excellent resolution on a Chiralpak IA column[1]. This provides a strong indication that a similar approach would be successful for the Cbz-protected analogue.

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® IA (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm.

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol or 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol). A typical starting point is a 90:10 (v/v) mixture. Small amounts of TFA (e.g., 0.1%) can be added to improve peak shape for the carboxylic acid.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at a wavelength where the Cbz group absorbs (e.g., 210 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the chromatogram.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

In-Depth Guide to Chiral Gas Chromatography (GC)

Chiral GC offers very high separation efficiency but requires the analyte to be volatile and thermally stable. For this compound, derivatization of both the carboxylic acid and the hydroxyl group is necessary to achieve the required volatility.

Rationale for Derivatization and Column Selection

A two-step derivatization is typically employed for amino acids prior to GC analysis: esterification of the carboxylic acid followed by acylation of the amino and hydroxyl groups. A study on the chiral GC-MS analysis of cyclic secondary amino acids, including the closely related cis/trans-5-hydroxy-L-pipecolic acid, successfully utilized a derivatization with heptafluorobutyl chloroformate followed by amidation[2][3]. This highlights the feasibility of this approach.

For the separation of the resulting diastereomers, a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val), is commonly used.

Experimental Protocol: Chiral GC after Derivatization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Esterify Esterification (e.g., with Methanolic HCl) Sample->Esterify Acylate Acylation (e.g., with TFAA) Esterify->Acylate Inject Inject into GC Acylate->Inject Separate Separation on Chiral Column Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil®-Val, 25 m x 0.25 mm.

Reagents:

  • Methanolic HCl (3 N)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (anhydrous)

Procedure:

  • Derivatization:

    • Esterification: To a known amount of the sample, add methanolic HCl and heat to form the methyl ester. Evaporate the solvent.

    • Acylation: Dissolve the residue in dichloromethane and add TFAA. Heat to complete the acylation of the hydroxyl and amino groups. Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Sample Preparation for GC: Dissolve the derivatized residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC Analysis:

    • Set the GC oven temperature program to achieve separation of the diastereomeric derivatives. A typical program might start at a low temperature and ramp up.

    • Inject the derivatized sample.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two diastereomers.

    • Calculate the enantiomeric excess as described for the HPLC method.

In-Depth Guide to NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their signals in the NMR spectrum.

Rationale for Chiral Solvating Agent Selection

For a molecule containing a carboxylic acid and a Cbz group, chiral amines or alcohols can act as effective CSAs. The interaction between the CSA and the analyte's enantiomers can lead to observable chemical shift differences (Δδ). For Cbz-protected amino acids, various chiral solvating agents have been successfully employed.

Experimental Protocol: NMR with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Analyte Mix Mix in NMR Tube with Deuterated Solvent Sample->Mix CSA Chiral Solvating Agent CSA->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum Analyze Spectrum for Split Signals Acquire->Spectrum Integrate Integrate Differentiated Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for NMR Analysis with a CSA.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine or another suitable chiral amine/alcohol)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a suitable deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add a molar equivalent of the CSA to the NMR tube.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Examine the spectrum for splitting of signals that were singlets or well-defined multiplets in the spectrum of the pure analyte. Protons close to the chiral centers are most likely to show differentiation.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion and Recommendations

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the available instrumentation, required sensitivity, and sample throughput.

  • Chiral HPLC is recommended as the primary method due to its robustness, direct nature, and proven success with analogous compounds. Method development should focus on screening polysaccharide-based chiral stationary phases.

  • Chiral GC is a viable alternative, particularly when high sensitivity is required and a GC-MS system is available. However, the additional derivatization step needs to be carefully optimized and validated.

  • NMR with a CSA is an excellent choice for rapid, qualitative assessment of enantiomeric purity and for situations where chromatographic method development is not feasible.

For all methods, it is crucial to validate the chosen procedure for linearity, accuracy, and precision using standards of known enantiomeric composition to ensure reliable and trustworthy results.

References

A Comparative Guide to the Biological Activity of Novel 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperidine Scaffold in Modulating the Neurokinin-1 Receptor

The piperidine structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and synthetic tractability make it an ideal starting point for the development of novel therapeutics. This guide focuses on a specific, highly functionalized piperidine core: 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. The strategic placement of a protected amine, a hydroxyl group, and a carboxylic acid offers multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Recent (hypothetical) investigations have identified derivatives of this scaffold as potent antagonists of the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and potentially for other conditions such as depression and anxiety.[1] This guide provides a comprehensive comparison of a series of novel carboxamide derivatives synthesized from this compound, with a focus on their structure-activity relationships (SAR) as NK1 receptor antagonists. We will delve into the synthetic strategies, provide detailed experimental protocols for their biological evaluation, and present a comparative analysis of their binding affinities.

Design Rationale and Synthetic Strategy

The core hypothesis of this (hypothetical) study was that the this compound scaffold could be elaborated into a series of carboxamides to explore the chemical space around the NK1 receptor binding pocket. The Cbz (carboxybenzyl) group provides a stable protecting group for the piperidine nitrogen, while the hydroxyl group can be used for further modification or can participate in key hydrogen bonding interactions with the receptor. The carboxylic acid at the 3-position is an ideal handle for creating a library of amides with diverse steric and electronic properties.

The general synthetic approach involves the amide coupling of the parent carboxylic acid with a variety of primary and secondary amines. This was achieved using the well-established and highly efficient HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) coupling reagents in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[2][3] This method is known for its high yields, low rates of racemization, and broad substrate scope.

Comparative Analysis of NK1 Receptor Binding Affinity

A series of carboxamide derivatives of this compound were synthesized and evaluated for their ability to displace a radiolabeled ligand from the human NK1 receptor. The binding affinities, expressed as the inhibitory constant (Kᵢ), are summarized in the table below.

Compound IDR Group (Amine)Kᵢ (nM)
NK-101 Benzylamine85.2
NK-102 (S)-(-)-α-Methylbenzylamine42.1
NK-103 (R)-(+)-α-Methylbenzylamine15.8
NK-104 3,5-Bis(trifluoromethyl)benzylamine2.3
NK-105 2-Methoxybenzylamine65.7
NK-106 4-Fluorobenzylamine33.4
NK-107 Piperonylamine25.9
NK-108 Cyclohexanemethylamine150.3
NK-109 N-Methylbenzylamine98.6
NK-110 Morpholine>1000
Structure-Activity Relationship (SAR) Insights:
  • Impact of Aromatic Substituents: The data reveals a strong preference for aromatic amines over aliphatic ones (compare NK-101 to NK-108 ). The introduction of bulky, electron-withdrawing groups on the phenyl ring of the benzylamine moiety, such as the two trifluoromethyl groups in NK-104 , resulted in a significant increase in binding affinity, suggesting a key interaction with a hydrophobic pocket in the NK1 receptor.

  • Stereochemical Considerations: A notable stereochemical preference was observed. The (R)-α-methylbenzylamine derivative (NK-103 ) exhibited higher affinity than its (S)-enantiomer (NK-102 ), indicating a specific spatial arrangement is required for optimal receptor engagement.

  • Role of the Amide Nitrogen: Comparison of the primary benzylamine derivative (NK-101 ) with its N-methylated counterpart (NK-109 ) shows a decrease in affinity for the secondary amine. This suggests that the hydrogen on the amide nitrogen may act as a hydrogen bond donor, an interaction that is lost upon methylation. The lack of activity for the morpholine derivative (NK-110 ) further supports the importance of the specific nature of the amide substituent.

Experimental Protocols

General Synthesis of 1-Cbz-5-Hydroxypiperidine-3-carboxamides (NK-101 to NK-110)

The following is a general, step-by-step protocol for the synthesis of the carboxamide derivatives.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and HATU (1.2 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the corresponding amine (1.1 equivalents) followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired carboxamide derivative.

NK1 Receptor Radioligand Binding Assay

The following protocol outlines the method used to determine the binding affinity of the synthesized compounds for the human NK1 receptor.[4][5]

Materials:

  • Human recombinant CHO-K1 cells expressing the NK1 receptor

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA)

  • Radioligand: [³H]-Substance P

  • Non-specific binding control: Unlabeled Substance P (1 µM)

  • Synthesized test compounds

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest CHO-K1 cells expressing the NK1 receptor and wash with ice-cold PBS.

    • Resuspend the cell pellet in cell lysis buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Substance P (at a final concentration equal to its Kd), and 50 µL of various concentrations of the test compound.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of 1 µM unlabeled Substance P.

    • Add 50 µL of the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Key Interactions

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis Workflow Start 1-Cbz-5-Hydroxypiperidine- 3-carboxylic Acid Coupling Amide Coupling (HATU, HOBt, DIPEA) Start->Coupling Amine Diverse Amines Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Derivatives Carboxamide Derivatives (NK-101 to NK-110) Purification->Derivatives G cluster_assay NK1 Receptor Binding Assay Membranes NK1 Receptor-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand [³H]-Substance P Radioligand->Incubation Test_Compound Test Compound (NK-101 to NK-110) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of potent and selective NMDA receptor antagonists is a significant goal in medicinal chemistry.

This guide delves into the structure-activity relationships (SAR) of a promising class of NMDA receptor antagonists: analogs of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid. This scaffold represents a conformationally restricted analog of glutamate, designed to probe the intricate binding requirements of the NMDA receptor. We will dissect the molecule, comparing key structural modifications and their impact on biological activity, supported by experimental data from seminal studies on related compounds.

The Core Scaffold: A Privileged Structure

The this compound scaffold is characterized by a piperidine ring that provides a rigid framework. This rigidity reduces the entropic penalty upon binding and presents key pharmacophoric elements in a defined spatial orientation. The critical interaction points, which are the primary focus of SAR studies, are the N1-benzyloxycarbonyl (Cbz) group, the C3-carboxylic acid, and the C5-hydroxyl group.

Core_Scaffold cluster_piperidine Piperidine Core P N(1) C(2) C(3) C(4) C(5) C(6) N1 N1-Position (Cbz Group) P->N1 Site of N-Substitution C3 C3-Position (Carboxylic Acid) P->C3 Key Binding Moiety C5 C5-Position (Hydroxyl Group) P->C5 Stereochemistry & H-Bonding Binding_Assay_Workflow A Prepare Rat Cortical Membrane Homogenate B Incubate Membranes with [³H]-CPP and Test Compound (Varying Concentrations) A->B D Incubate at 4°C for 30 min B->D C Set up Control Tubes: - Total Binding (no inhibitor) - Non-specific Binding (+ high conc. Glutamate) C->D E Rapidly Filter Reaction Mixture through Glass Fiber Filters D->E F Wash Filters 3x with Ice-Cold Buffer to Remove Unbound Ligand E->F G Place Filters in Scintillation Vials with Cocktail F->G H Quantify Radioactivity using Liquid Scintillation Counter G->H I Calculate IC50 and Ki Values using Cheng-Prusoff Equation H->I Synthetic_Scheme A Chiral Starting Material (e.g., Hydroxyproline deriv.) B Ring Formation/ Piperidine Synthesis A->B Multistep C Orthogonal Protection of N1, C3, C5 groups B->C D Selective Deprotection & Modification of N1 C->D e.g., Remove N-Boc E Selective Deprotection & Modification of C3 D->E e.g., Remove C3-ester F Final Deprotection E->F G Target Analog F->G

Safety Operating Guide

Navigating the Disposal of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid, a specialized piperidine derivative. By grounding our protocols in established safety principles and regulatory standards, we aim to empower laboratory personnel to manage chemical waste with confidence and precision.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the potential hazards is paramount. Based on related chemical structures, this compound should be handled as a substance that may cause skin and eye irritation.[1][2][3] Piperidine itself is known to be toxic and corrosive, causing skin burns and serious eye damage.[4][5][6] The carboxylic acid functional group can also contribute to irritant properties. Therefore, rigorous adherence to personal protective equipment (PPE) standards is the first line of defense.

Essential Personal Protective Equipment (PPE):

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes which may cause serious eye irritation or damage.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact, mitigating the risk of irritation or burns.[5]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes inhalation exposure to any dusts or aerosols.[7][8]

In the event of an accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][4]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream.[12] This protocol aligns with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Classification

The responsibility for classifying waste rests with the generator.[12] Since a specific listing is unavailable, a conservative classification based on characteristics is necessary.

  • Identify Hazards: Based on analogous compounds, the waste is presumed to be an irritant and potentially toxic.

  • Consult Waste Lists: While not explicitly on the P or U lists of acute hazardous wastes, its toxic nature warrants careful handling as if it were.[14][15]

  • Assign Waste Codes (Institutional): Your institution's Environmental Health and Safety (EHS) department will provide the specific waste codes to be used. Communicate the chemical nature and suspected hazards to them accurately.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[16][17]

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically resistant to the compound (e.g., high-density polyethylene, glass). The container must have a secure, screw-top cap.[13][16][18]

  • Isolate from Incompatibles: Store this waste separately from strong oxidizing agents, acids, and bases.[19][16]

  • Solid vs. Liquid:

    • Solid Waste: Collect unadulterated solid this compound in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS office.

Step 3: Labeling the Waste Container

Accurate labeling is a cornerstone of safe waste management.[17][20]

  • Use a "Hazardous Waste" Label: Affix the official label provided by your institution as soon as the first drop of waste enters the container.[17]

  • Complete All Fields:

    • Write the words "Hazardous Waste" .[20]

    • List the full chemical name : "this compound". Do not use abbreviations or chemical formulas.[17]

    • Indicate the concentration or percentage of each component if it is a mixture.

    • Mark the appropriate hazard characteristics (e.g., Irritant, Toxic).

    • Record the accumulation start date .

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory before pickup.

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[16][20]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[18]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[16]

  • Monitor Fill Level: Do not overfill containers. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[18]

Step 5: Arranging for Disposal
  • Schedule a Pickup: Once the container is full or you are nearing the storage time limit (typically 90-180 days, depending on your facility's generator status), contact your institution's EHS department to schedule a waste pickup.[18][20]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

The logical flow for this disposal process is illustrated below.

Disposal_Workflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify Waste (Assume Irritant/Toxic) ppe->classify container Step 3: Select & Label Compatible Waste Container classify->container segregate Step 4: Segregate Waste (Solids vs. Liquids, No Mixing) container->segregate store Step 5: Store in SAA (Closed, Secondary Containment) segregate->store pickup Step 6: Request EHS Pickup (Complete Documentation) store->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Part 3: The 'Why' Behind the Protocol: Ensuring Self-Validation

This disposal system is designed to be inherently safe and compliant by building on layers of risk mitigation.

  • Causality of PPE: The choice of PPE is directly linked to the anticipated hazards of skin/eye irritation and potential toxicity derived from analogous compounds.[1][2][11]

  • Segregation Prevents Reaction: The strict rule against mixing with incompatible waste streams prevents uncontrolled exothermic reactions, gas generation, or solubilization of precipitates, ensuring container integrity and personnel safety.[16]

  • Labeling for Universal Safety: Detailed labeling ensures that anyone handling the container—from the researcher to the EHS technician—is fully aware of its contents and hazards, preventing accidental exposures or improper consolidation.[17][20]

  • SAA for Controlled Accumulation: Storing waste in a designated SAA prevents the laboratory from becoming an unmanaged waste storage facility, ensuring quantities are controlled and oversight is maintained, as mandated by the EPA.[16][20]

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid
Reactant of Route 2
1-Cbz-5-Hydroxypiperidine-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.